Brevinin-1
Description
Properties
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10,19-tris(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H202N28O26S2/c1-22-70(15)96(142-92(151)61-127-99(152)72(17)129-108(161)84(56-64(3)4)138-114(167)93(67(9)10)144-113(166)91-49-38-54-148(91)119(172)87(58-66(7)8)139-103(156)79(126)59-77-40-26-24-27-41-77)116(169)131-73(18)100(153)128-74(19)101(154)132-82(46-32-36-52-124)106(159)143-94(68(11)12)115(168)145-95(69(13)14)120(173)149-55-39-48-90(149)112(165)130-75(20)102(155)136-85(57-65(5)6)109(162)137-86(60-78-42-28-25-29-43-78)110(163)140-88-62-176-177-63-89(121(174)175)141-105(158)80(44-30-34-50-122)133-104(157)81(45-31-35-51-123)135-118(171)98(76(21)150)147-117(170)97(71(16)23-2)146-107(160)83(134-111(88)164)47-33-37-53-125/h24-29,40-43,64-76,79-91,93-98,150H,22-23,30-39,44-63,122-126H2,1-21H3,(H,127,152)(H,128,153)(H,129,161)(H,130,165)(H,131,169)(H,132,154)(H,133,157)(H,134,164)(H,135,171)(H,136,155)(H,137,162)(H,138,167)(H,139,156)(H,140,163)(H,141,158)(H,142,151)(H,143,159)(H,144,166)(H,145,168)(H,146,160)(H,147,170)(H,174,175)/t70-,71-,72-,73-,74-,75-,76+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,93-,94-,95-,96-,97-,98-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDYQVEJJSZSQ-IMDMOUBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H202N28O26S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2529.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145963-49-1 | |
| Record name | brevinin-1 protein, Rana | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145963491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Brevinin-1 Peptide Family in Ranidae Frogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Brevinin-1 family of antimicrobial peptides (AMPs), predominantly isolated from the skin secretions of frogs belonging to the Ranidae family, represents a promising class of molecules in the search for novel therapeutic agents. Typically comprising 24 amino acid residues, these cationic peptides are characterized by an amphipathic α-helical structure, which is crucial for their biological activity. A hallmark of the this compound family is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide loop that is often essential for their potent antimicrobial and anticancer properties.[1][2][3][4] This guide provides a comprehensive overview of the this compound peptide family, detailing their structure, mechanism of action, and biological activities with a focus on quantitative data and experimental methodologies. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Structural and Functional Characteristics
This compound peptides are linear, cationic peptides that generally adopt a random coil structure in aqueous solutions but fold into an amphipathic α-helical conformation in hydrophobic, membrane-mimetic environments.[2] This structural transition is fundamental to their mode of action, which primarily involves the perturbation and disruption of microbial and cancer cell membranes.
Key structural features include:
-
N-terminus: Often a hydrophobic domain.
-
Central Region: Frequently contains a proline residue, which induces a kink in the helical structure.[2][3]
-
C-terminus: Characterized by the "Rana box," a highly conserved cyclic heptapeptide (Cys-(Xaa)4-Lys-Cys) formed by a disulfide bond.[1][2][3][4] The Rana box is crucial for the antimicrobial activity of many this compound peptides.[5][6]
While the overall amino acid sequence of this compound peptides shows considerable variability across different frog species, four residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) are often invariant.[2][3][7] This diversity contributes to the broad range of biological activities observed within the family.
Mechanism of Action
The primary mechanism of action for this compound peptides is the disruption of cell membrane integrity.[8] Their cationic nature facilitates initial electrostatic interactions with the anionic components of bacterial and cancer cell membranes, such as phospholipids and O-glycosylated mucins.[2] Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and subsequent cell death. Two main models have been proposed for this process:
-
Barrel-Stave Model: Peptide monomers aggregate to form transmembrane pores or channels.[2]
-
Carpet-Like Model: Peptides accumulate on the membrane surface in a "carpet-like" manner, disrupting the bilayer structure once a threshold concentration is reached.[2]
Beyond direct membrane disruption, some this compound peptides exhibit additional mechanisms of action:
-
LPS Neutralization and Anti-inflammatory Activity: Brevinin-1GHd has been shown to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, with a dissociation constant (Kd) of 6.49 ± 5.40 mM.[7][9] This interaction neutralizes the endotoxic effects of LPS and suppresses the inflammatory response by inactivating the MAPK signaling pathway in macrophages.[7][9][10]
-
Induction of Apoptosis in Cancer Cells: Brevinin-1RL1 has been found to induce apoptosis in tumor cells through a caspase-dependent pathway.[6]
Quantitative Data Summary
The biological activity of various this compound peptides has been quantified against a range of microbial and cancer cell lines. The following tables summarize these findings.
Table 1: Antimicrobial and Anti-biofilm Activity of Selected this compound Peptides
| Peptide | Organism | MIC (µM) | MBC (µM) | MBIC (µM) | MBEC (µM) | Reference |
| Brevinin-1GHa | S. aureus | 2 | - | 4 | 16 | [5] |
| E. coli | 4 | - | 32 | 64 | [5] | |
| C. albicans | 2 | - | 2 | 8 | [5] | |
| Brevinin-1OS | S. aureus | 4 | 8 | 16 | 32 | [3] |
| MRSA | 4 | 8 | 16 | 32 | [3] | |
| E. faecalis | 8 | 16 | >64 | >64 | [3] | |
| E. coli | 64 | >64 | >64 | >64 | [3] | |
| K. pneumoniae | 64 | >64 | >64 | >64 | [3] | |
| C. albicans | 4 | 8 | 16 | 32 | [3] | |
| Brevinin-1pl-2R | P. aeruginosa | - | 8 | - | - | [11] |
| Brevinin-1pl-5R | E. faecium | 2 | - | - | - | [11] |
| Brevinin-1Da | S. aureus | 7 | - | - | - | [12] |
| E. coli | 30 | - | - | - | [12] | |
| Brevinin-1Sa | E. coli | 55 | - | - | - | [13] |
| Brevinin-1Sb | E. coli | 17 | - | - | - | [13] |
| Brevinin-1Sc | E. coli | 14 | - | - | - | [13] |
| Brevinin-1BW | E. faecalis | 3.125 (µg/mL) | - | - | - | [14] |
| S. aureus | 6.25 (µg/mL) | - | - | - | [14] | |
| MRSA | 6.25 (µg/mL) | - | - | - | [14] | |
| Gram-negative bacteria | ≥100 (µg/mL) | - | - | - | [14] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimal Biofilm Eradication Concentration.
Table 2: Cytotoxicity of Selected this compound Peptides
| Peptide | Cell Line | Activity Metric | Value (µM) | Reference |
| Brevinin-1GHa | Horse Erythrocytes | Hemolysis at 16 µM | ~20% | [5] |
| Brevinin-1GHd | Horse Erythrocytes | Hemolysis at MIC/MBC | <13% | [1] |
| HMEC-1 | Cytotoxicity | Significant at 10 | [1] | |
| HaCaT | Cytotoxicity | Significant at 100 | [1] | |
| Brevinin-1RL1 | HCT116 | IC₅₀ | 5-10 | [6] |
| MDA-MB-231 | IC₅₀ | 5-10 | [6] | |
| SW480 | IC₅₀ | 5-10 | [6] | |
| A549 | IC₅₀ | 5-10 | [6] | |
| SMMC-7721 | IC₅₀ | 5-10 | [6] | |
| B16-F10 | IC₅₀ | 5-10 | [6] | |
| HaCaT | IC₅₀ | 28.67 | [6] | |
| Human Erythrocytes | Hemolysis at IC₅₀ | Low | [6] | |
| Brevinin-1pl-3H | HaCaT | Cytotoxicity | Low | [11] |
IC₅₀: 50% Inhibitory Concentration.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound peptides.
Peptide Identification and Synthesis
4.1.1. "Shotgun" Cloning of Peptide Precursor cDNAs
-
Skin Secretion Collection: Anuran skin secretions are obtained, often through mild electrical stimulation, and then lyophilized.[1]
-
mRNA Extraction: mRNA is extracted from the lyophilized secretion using a purification kit (e.g., Dynabeads mRNA purification kit).[3]
-
cDNA Synthesis: The purified mRNA is used as a template to synthesize 3'-RACE-ready cDNA using a RACE PCR kit.[3]
-
PCR Amplification: A degenerate sense primer, designed based on conserved signal peptide regions of known amphibian AMPs, is used with a nested universal primer to amplify the cDNA encoding the peptide precursor.[3]
-
Cloning and Sequencing: The PCR products are cloned into a suitable vector and sequenced to determine the precursor cDNA sequence.
4.1.2. Solid-Phase Peptide Synthesis (SPPS)
-
Synthesis: Peptides are synthesized using an automated peptide synthesizer with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][3][15][16]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and protecting groups are removed.[1]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][5][15]
-
Characterization: The purity and molecular weight of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF MS).[3][15]
Antimicrobial and Anti-biofilm Assays
4.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Microorganism Preparation: Bacteria or fungi are cultured to the mid-logarithmic phase and then diluted in a suitable broth (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Peptide Dilution: The peptide is serially diluted in the same broth in a 96-well microtiter plate.
-
Incubation: The microbial suspension is added to each well, and the plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that results in no visible growth of the microorganism.[5]
-
MBC Determination: An aliquot from each well showing no growth is plated on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in viable cells after incubation.[5]
4.2.2. Anti-Biofilm Assays (MBIC and MBEC)
-
Biofilm Formation (for MBIC): Microorganisms are incubated in 96-well plates with varying concentrations of the peptide to allow for biofilm formation.
-
Biofilm Eradication (for MBEC): Pre-formed biofilms in 96-well plates are treated with varying concentrations of the peptide.
-
Quantification: After incubation, non-adherent cells are washed away. The remaining biofilm is typically stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The MBIC is the lowest concentration that inhibits biofilm formation, and the MBEC is the lowest concentration that eradicates the pre-formed biofilm.[5]
Cytotoxicity Assays
4.3.1. Hemolytic Assay
-
Erythrocyte Preparation: Fresh red blood cells (e.g., from horse or human) are washed with phosphate-buffered saline (PBS) and resuspended to a specific concentration (e.g., 4% v/v).
-
Incubation: The erythrocyte suspension is incubated with serial dilutions of the peptide at 37°C for a defined period (e.g., 1 hour).
-
Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 570 nm).
-
Calculation: Hemolysis percentage is calculated relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS).[5]
4.3.2. Mammalian Cell Cytotoxicity Assay (MTT/CCK-8)
-
Cell Culture: Human cell lines (e.g., HMEC-1, HaCaT, RAW 264.7) are seeded in 96-well plates and allowed to adhere.[1][3][7]
-
Peptide Treatment: The cells are treated with various concentrations of the peptide for a specified time (e.g., 24 hours).[1][3][7]
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[3][7]
-
Measurement: The absorbance is measured at the appropriate wavelength. The intensity of the color produced is proportional to the number of viable cells.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells.
Mechanistic Studies
4.4.1. Cell Membrane Permeability Assay
-
Cell Preparation: Bacterial or fungal cells are harvested and resuspended in buffer.
-
Assay: The cell suspension is incubated with a fluorescent dye that cannot penetrate intact cell membranes (e.g., SYTOX Green).[5]
-
Peptide Addition: The peptide is added to the suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that the peptide has permeabilized the cell membrane, allowing the dye to enter and bind to nucleic acids.[5]
4.4.2. Time-Killing Assay
-
Incubation: A standardized inoculum of microorganisms is incubated with the peptide at concentrations corresponding to its MIC (e.g., 1x, 2x, 4x MIC).[3][5]
-
Sampling: Aliquots are removed at specific time points (e.g., 0, 10, 30, 60, 120 minutes).[5]
-
Viable Count: The aliquots are serially diluted and plated on agar to determine the number of colony-forming units (CFU/mL).
-
Analysis: The results are plotted as log(CFU/mL) versus time to visualize the rate of killing.[5]
4.4.3. Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The peptide and its binding partner (e.g., LPS) are prepared in the same buffer.[7][17]
-
Titration: A solution of the binding partner is titrated into a cell containing the peptide solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is used to determine thermodynamic parameters of the interaction, such as the binding affinity (Kd).[7][17]
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound peptides.
Caption: Brevinin-1GHd anti-inflammatory signaling pathway.
Caption: Brevinin-1RL1 induced caspase-dependent apoptosis.
Experimental Workflow
The following diagram outlines a general experimental workflow for the discovery and characterization of novel this compound peptides.
Caption: General workflow for this compound peptide research.
Conclusion and Future Perspectives
The this compound peptide family from Ranidae frogs represents a rich and diverse source of potent antimicrobial and anticancer agents. Their membrane-disrupting mechanism of action makes them less susceptible to the development of resistance compared to conventional antibiotics.[1] However, a significant hurdle for the therapeutic development of many this compound peptides is their inherent hemolytic activity and cytotoxicity towards normal mammalian cells.[1][3]
Future research should focus on the rational design of this compound analogues with improved therapeutic indices. Strategies such as amino acid substitutions, truncation, and altering the position of the Rana box have shown promise in reducing hemolytic activity while maintaining or even enhancing antimicrobial potency.[3][5] Furthermore, the anti-inflammatory and LPS-neutralizing properties of certain this compound peptides open up new avenues for their application in treating sepsis and other inflammatory conditions associated with bacterial infections.[7][9] Continued exploration of the structure-activity relationships within this fascinating peptide family will be crucial for unlocking their full therapeutic potential.
References
- 1. portlandpress.com [portlandpress.com]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel this compound Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells [mdpi.com]
- 7. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 8. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An atypical member of the this compound family of antimicrobial peptides isolated from the skin of the European frog Rana dalmatina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptides with antimicrobial activity of the this compound family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Brevinin-1 "Rana Box" Disulfide Bridge Motif: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Brevinin-1, a member of the extensive family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs of the Rana genus, has garnered significant scientific interest due to its potent antimicrobial and anticancer activities. A defining structural feature of this compound is the C-terminal heptapeptide loop, known as the "Rana box," which is formed by a disulfide bridge between two cysteine residues. This intramolecular bond is crucial for the peptide's biological functions, including membrane disruption and induction of apoptosis. This technical guide provides an in-depth overview of the this compound "Rana box" motif, consolidating quantitative data on its biological activity, detailing key experimental protocols for its study, and visualizing associated cellular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on the discovery and optimization of novel peptide-based therapeutics.
Introduction
Antimicrobial peptides are a vital component of the innate immune system across a wide range of organisms. The this compound family, first isolated from Rana brevipoda porsa, is characterized by a length of approximately 24 amino acids, a cationic nature, and an amphipathic α-helical structure. The most distinctive feature of these peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide.[1] This motif, typically with the sequence Cys-(Xaa)4-Lys-Cys, is critical for maintaining the peptide's conformation and, consequently, its biological activity.[2][3] Studies have consistently shown that reduction of this disulfide bond leads to a significant loss of antimicrobial and anticancer efficacy, highlighting its importance in the peptide's mechanism of action.[4][5]
Structure and Function of the "Rana Box" Motif
The "Rana box" enforces a specific conformational constraint on the C-terminus of this compound peptides. This constrained loop structure is believed to play a pivotal role in the interaction of the peptide with biological membranes. The disulfide bond helps to stabilize the amphipathic α-helical structure, which is essential for its membrane-disrupting activities.[1] The primary mechanism of action for this compound involves the perturbation and permeabilization of microbial and cancer cell membranes, leading to cell lysis and death.[1][6] The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of these target cell membranes, such as phospholipids and O-glycosylated mucins.[1]
Quantitative Biological Activity
The biological activity of this compound and its analogues has been quantified against a range of microbial strains and cancer cell lines. The following tables summarize key data from various studies.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Peptide | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Brevinin-1BW | Enterococcus faecalis (ATCC 29212) | 3.125 | - | [7] |
| Staphylococcus aureus (ATCC 25923) | 6.25 | - | [7] | |
| Staphylococcus saprophyticus (ATCC BAA750) | 6.25 | - | [7] | |
| Multidrug-resistant S. aureus (ATCC 29213) | 6.25 | - | [7] | |
| Gram-negative bacteria | ≥100 | - | [7] | |
| Brevinin-1pl-2R | Pseudomonas aeruginosa | - | 8 | [8] |
| Brevinin-1pl-5R | Enterococcus faecium | - | 2 | [8] |
| Brevinin-1pl-6K | Escherichia coli | - | 4 | [8] |
| Brevinin-1pl-3H | Gram-positive bacteria | - | 16 | [8] |
Anticancer Activity
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Peptide | Cell Line | IC50 (µM) | Reference |
| Brevinin-1RL1 | HCT116 (Colon Cancer) | 5-10 | [4] |
| MDA-MB-231 (Breast Cancer) | 5-10 | [4] | |
| SW480 (Colon Cancer) | 5-10 | [4] | |
| A549 (Lung Cancer) | 5-10 | [4] | |
| SMMC-7721 (Liver Cancer) | 5-10 | [4] | |
| B16-F10 (Melanoma) | 5-10 | [4] | |
| Brevinin-1BW | A375 (Melanoma) | 23.79 ± 0.80 | [7] |
| A549 (Lung Cancer) | 27.64 ± 0.41 | [7] | |
| Hela (Cervical Cancer) | 37.62 ± 0.91 | [7] | |
| HePG2 (Liver Cancer) | 25.42 ± 0.49 | [7] | |
| U-2OS (Osteosarcoma) | 39.20 ± 0.40 | [7] | |
| HCT116 (Colon Cancer) | 35.44 ± 0.47 | [7] | |
| Brevinin-1EG | U-2OS (Osteosarcoma) | 15-22 µg/mL | [9] |
| HepG2 (Liver Cancer) | 15-22 µg/mL | [9] | |
| HT-29 (Colon Cancer) | 15-22 µg/mL | [9] | |
| A375 (Melanoma) | 15-22 µg/mL | [9] | |
| HeLa (Cervical Cancer) | 15-22 µg/mL | [9] | |
| A549 (Lung Cancer) | 15-22 µg/mL | [9] | |
| Brevinin-2OS | H838 (Lung Cancer) | 3.362 | [10] |
Hemolytic Activity
The HC50 value is the concentration of a peptide that causes 50% lysis of red blood cells, a measure of its cytotoxicity towards mammalian cells.
| Peptide | HC50 (µg/mL) | HC50 (µM) | Reference |
| Brevinin-1BW | 35.8 | - | [7] |
| Brevinin-1RL1 | > 4-6 fold higher than IC50 | - | [4] |
| Brevinin-2OS | - | 10.44 | [10] |
| [D-Leu2]B2OS(1-22)-NH2 | - | 118.1 | [10] |
| Brevinin-1pl-3H | Low at 16 µM | - | [8] |
Signaling Pathways and Mechanisms of Action
This compound peptides exert their biological effects through multiple mechanisms, primarily targeting the cell membrane and inducing programmed cell death.
Membrane Disruption
The initial interaction of this compound with target cells is electrostatic, driven by the peptide's positive charge and the negative charge of the cell membrane. Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and disruption. This process is facilitated by the amphipathic α-helical structure stabilized by the "Rana box" disulfide bridge.
Caption: this compound mechanism of membrane disruption.
Induction of Apoptosis
In addition to direct membrane lysis, this compound can induce apoptosis in cancer cells. This programmed cell death is a caspase-dependent process involving both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5] Brevinin-1RL1 has been shown to activate initiator caspases 8 and 9, leading to the activation of executioner caspase-3 and subsequent cleavage of PARP.[5]
Caption: this compound induced apoptosis signaling pathway.
Anti-Inflammatory Activity
Some this compound peptides, such as Brevinin-1GHd, have demonstrated anti-inflammatory properties by neutralizing lipopolysaccharide (LPS).[11][12][13] This interaction can suppress the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β through the inactivation of the MAPK signaling pathway.[11][12]
Caption: Anti-inflammatory mechanism of Brevinin-1GHd.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound peptides.
Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis)
Objective: To chemically synthesize this compound peptides.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid by dissolving it with HBTU and DIEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours. Monitor the reaction completion using the Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/thioanisole/EDT/water (e.g., 95:2.5:2.5:0.5 v/v/v/v) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air-dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water-acetonitrile gradient containing 0.1% TFA.
-
Disulfide Bond Formation: For the formation of the "Rana box," dissolve the purified linear peptide in a dilute aqueous solution (e.g., ammonium bicarbonate buffer, pH 8.0) and stir in the presence of an oxidizing agent (e.g., air, H2O2, or glutathione redox buffer) until the cyclization is complete, as monitored by RP-HPLC and mass spectrometry.
-
Lyophilization and Characterization: Lyophilize the final purified peptide and confirm its identity and purity by mass spectrometry and analytical RP-HPLC.
Caption: Fmoc solid-phase peptide synthesis workflow.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific microorganism.
Materials:
-
This compound peptide stock solution
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the this compound peptide in the growth medium in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the peptide dilutions. Include a positive control (inoculum without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600).
Hemolytic Activity Assay
Objective: To assess the cytotoxicity of this compound against red blood cells.
Materials:
-
This compound peptide stock solution
-
Freshly collected red blood cells (RBCs), e.g., human or horse
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile microcentrifuge tubes or 96-well plates
-
Centrifuge
-
Spectrophotometer or plate reader
Procedure:
-
Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspension. Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Peptide Incubation: Add the RBC suspension to serial dilutions of the this compound peptide in microcentrifuge tubes or a 96-well plate. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Determine HC50: The HC50 is the peptide concentration that causes 50% hemolysis.
Cell Viability (MTS/XTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound peptide stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTS or XTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound peptide. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add Reagent: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure Absorbance: Measure the absorbance of the colored formazan product at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT).
-
Calculate Cell Viability: % Cell Viability = (Abs_sample / Abs_control) * 100
-
Determine IC50: The IC50 is the peptide concentration that causes a 50% reduction in cell viability.
Caspase Activation Assay (Western Blot)
Objective: To detect the activation of caspases in this compound-treated cells as an indicator of apoptosis.
Materials:
-
This compound peptide
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against caspases (e.g., caspase-3, -8, -9, and their cleaved forms) and PARP.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of cleaved caspase and PARP fragments indicates apoptosis activation.
Conclusion
The "Rana box" disulfide bridge motif is a critical structural and functional component of this compound peptides, essential for their potent antimicrobial and anticancer activities. This technical guide has provided a comprehensive overview of the current knowledge surrounding this motif, including quantitative data on its biological efficacy, detailed experimental protocols for its investigation, and visual representations of its mechanisms of action. The information presented herein is intended to facilitate further research and development of this compound and its analogues as promising candidates for novel therapeutic agents. Future studies should continue to explore the structure-activity relationships of the "Rana box" to design peptides with enhanced potency and selectivity, ultimately paving the way for their clinical application.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
Brevinin-1: A Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1 is a member of a large family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs.[1][2] These peptides represent a promising class of therapeutic agents in an era of increasing antibiotic resistance due to their potent and broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some fungi.[1][3] This technical guide provides an in-depth exploration of the core antimicrobial mechanism of this compound, detailing its interaction with bacterial membranes, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mode of action.
Core Mechanism: Membrane Disruption
The primary antimicrobial action of this compound is the targeted disruption of microbial cell membranes.[4][5] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylglycerol in Gram-positive bacteria.[1][6]
Upon initial binding, this compound peptides, which are typically unstructured in aqueous solution, undergo a conformational change, adopting an amphipathic α-helical structure in the hydrophobic environment of the membrane.[1][7] This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its membrane-disrupting activity.[6][8]
Several models have been proposed to describe the subsequent disruption of the membrane:
-
Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a channel through which ions and other cellular contents can leak out, leading to cell death.[1][3]
-
Toroidal Pore Model: Similar to the barrel-stave model, this model involves the formation of a pore. However, in the toroidal model, the lipid monolayers bend inward to line the pore along with the peptides. This creates a more significant disruption of the membrane structure.[3]
-
Carpet-like Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the membrane bilayer.[1][3]
Current evidence suggests that the precise mechanism may be concentration-dependent and can be a combination of these models, ultimately leading to membrane permeabilization, depolarization, and leakage of cytoplasmic contents.[3][9]
Quantitative Antimicrobial Activity
The potency of this compound peptides and their analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.[10] The following table summarizes the MIC values for various this compound peptides against a range of bacterial and fungal strains.
| Peptide/Analogue | Organism | MIC (µg/mL) | Reference |
| Brevinin-1BW | Enterococcus faecalis (ATCC 29212) | 3.125 | [4] |
| Staphylococcus aureus (ATCC 25923) | 6.25 | [4] | |
| Multidrug-resistant S. aureus (ATCC 29213) | 6.25 | [4] | |
| Gram-negative bacteria | ≥100 | [4] | |
| Brevinin-1OS | Gram-positive bacteria | Significant activity | [3] |
| Gram-negative bacteria | Weak activity | [3] | |
| Candida albicans | Significant activity | [3] | |
| Brevinin-1LTe | Gram-positive strains | 1-2 µM | [11] |
| Brevinin-1pl | Gram-positive bacteria | 2.52 µM (GM) | [12] |
| Gram-negative bacteria | 2-8 µM | [12] | |
| Brevinin-1E | S. aureus | 3.12-6.25 | [13] |
| E. coli | 3.12-6.25 | [13] | |
| B1CTcu5 | Mycobacterium tuberculosis | 12.5 | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antimicrobial mechanism of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a series of twofold dilutions of the this compound peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., ~1 x 10^7 CFU/mL).[15]
-
Include positive (microorganism in broth without peptide) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]
-
Determine the MIC by visual inspection as the lowest peptide concentration showing no turbidity. Absorbance can also be measured using a microplate reader (e.g., at 630 nm) to quantify growth inhibition.[15]
Membrane Permeability Assay (SYTOX Green Uptake)
This assay assesses the ability of a peptide to permeabilize the bacterial cytoplasmic membrane using a fluorescent dye that only enters cells with compromised membranes.
Protocol:
-
Culture the target bacteria to the mid-logarithmic growth phase and wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the bacterial cells to a specific optical density (e.g., OD600 = 0.7).[11]
-
Add the this compound peptide at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to the bacterial suspension.[13]
-
Add SYTOX Green dye (e.g., to a final concentration of 5 µM).[11]
-
Incubate the mixture for a defined period (e.g., up to 2 hours).[11][13]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485/528 nm).[11] An increase in fluorescence indicates membrane permeabilization.
Time-Killing Assay
This assay determines the rate at which a peptide kills a bacterial population.
Protocol:
-
Prepare a suspension of the target bacteria in a suitable broth.
-
Add the this compound peptide at a specific concentration (e.g., MIC and 4x MIC).[3]
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 45, 60, 120 minutes), withdraw aliquots from the mixture.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
Plot the log10 CFU/mL versus time to generate the time-killing curve. A rapid decrease in CFU/mL indicates bactericidal activity.[3]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed Antimicrobial Mechanism of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Membrane Permeability (SYTOX Green) Assay.
Conclusion
This compound peptides exert their potent antimicrobial effects primarily through the disruption of bacterial cell membranes. Their cationic and amphipathic properties facilitate a multi-step process involving electrostatic attraction, conformational changes, and ultimately, membrane permeabilization and cell death. The quantitative data from MIC assays consistently demonstrate their efficacy against a broad range of pathogens. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and its analogues as next-generation antimicrobial agents. Further research into the nuances of their interaction with specific membrane compositions and the potential for intracellular targets will be crucial for their successful translation into clinical applications.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. A promising antibiotic candidate, this compound analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and analysis of a novel antimicrobial peptide B1AW from the skin secretion of Amolops wuyiensis and improving the membrane-binding affinity through the construction of the lysine-introduced analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. B1CTcu5: A frog-derived this compound peptide with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Brevinin-1 Interaction with Bacterial Cell Membranes: A Technical Guide
Abstract
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rising threat of antibiotic-resistant bacteria. Among these, the Brevinin-1 family, isolated from amphibian skin secretions, has garnered significant interest due to its potent, broad-spectrum bactericidal activity. This technical guide provides an in-depth examination of the interaction between this compound peptides and bacterial cell membranes, which is the primary mechanism governing their antimicrobial action. We will explore the structural features of this compound, its mechanism of membrane disruption, and the key experimental protocols used to characterize these interactions. This guide is intended to serve as a comprehensive resource for researchers in the fields of microbiology, biochemistry, and drug development.
Introduction to this compound
The this compound family of peptides are cationic, amphipathic molecules typically composed of 24 amino acids.[1] A hallmark feature of most this compound peptides is a C-terminal cyclic heptapeptide domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues.[1] While initially thought to be essential for activity, some naturally occurring truncated versions lacking this feature have also been identified.[1] Another conserved feature is a proline residue around position 14, which induces a kink in the peptide's secondary structure.[1] In aqueous solutions, this compound peptides generally adopt a random coil conformation. However, in the presence of a hydrophobic or membrane-mimicking environment, they fold into an amphipathic α-helical structure.[1] This structural transition is crucial for their interaction with and disruption of bacterial membranes.
Mechanism of Action: Membrane Disruption
The primary mode of action for this compound peptides is the perturbation and disruption of the bacterial cell membrane's integrity.[2] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as anionic phospholipids.[1] Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death. Several models have been proposed to describe this process, including the "barrel-stave," "toroidal pore," and "carpet-like" mechanisms.[1] Evidence suggests that this compound peptides may act through a combination of these models, leading to the formation of pores or channels in the membrane and the leakage of cellular contents.[2]
Mechanism of this compound membrane disruption.
Quantitative Activity Data
The antimicrobial efficacy of this compound peptides and their analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Their toxicity towards eukaryotic cells is assessed by measuring the Hemolytic Concentration (HC50). Below are tables summarizing the activity of various this compound peptides.
Table 1: Antimicrobial Activity of this compound Peptides and Analogs
| Peptide | Organism | MIC (µM) | MBC (µM) | Reference |
| Brevinin-1E | S. aureus | 0.6 | - | [1] |
| E. coli | 1.8 | - | [1] | |
| Brevinin-1Pa | S. aureus | 7 | - | [1] |
| E. coli | 14 | - | [1] | |
| C. albicans | 5 | - | [1] | |
| Brevinin-1Pc | S. aureus | 7 | - | [1] |
| E. coli | 5 | - | [1] | |
| C. albicans | 7 | - | [1] | |
| Brevinin-1GHa | S. aureus | - | - | [3] |
| E. faecalis | - | - | [3] | |
| MRSA | - | - | [3] | |
| E. coli | - | - | [3] | |
| P. aeruginosa | - | - | [3] | |
| K. pneumoniae | - | - | [3] | |
| C. albicans | - | - | [3] | |
| Brevinin-1OS | S. aureus | 8 | 16 | [2] |
| MRSA | 8 | 16 | [2] | |
| E. faecalis | 16 | 32 | [2] | |
| E. coli | 64 | >64 | [2] | |
| P. aeruginosa | >64 | >64 | [2] | |
| K. pneumoniae | >64 | >64 | [2] | |
| C. albicans | 16 | 32 | [2] | |
| Brevinin-1OSf (analog) | S. aureus | 4 | 8 | [2] |
| MRSA | 4 | 8 | [2] | |
| E. faecalis | 8 | 16 | [2] | |
| E. coli | 16 | 32 | [2] | |
| P. aeruginosa | 32 | 64 | [2] | |
| K. pneumoniae | 32 | 64 | [2] | |
| C. albicans | 8 | 16 | [2] | |
| Brevinin-1pl-3H (analog) | MRSA | 4 | - | [4] |
| E. faecium | - | - | [4] | |
| E. coli | - | - | [4] | |
| K. pneumoniae | - | - | [4] | |
| P. aeruginosa | - | - | [4] | |
| C. albicans | 64 | - | [4] |
Table 2: Hemolytic Activity of this compound Peptides and Analogs
| Peptide | HC50 (µM) | Reference |
| Brevinin-1OS | 12.5 | [2] |
| Brevinin-1OSf (analog) | >64 | [2] |
| Brevinin-1pl-3H (analog) | Low hemolytic activity at 16 µM | [4] |
| Brevinin-2R | >200 µg/ml (low activity) | [1] |
Detailed Experimental Protocols
A variety of biophysical and microbiological techniques are employed to study the interaction of this compound with bacterial membranes.
Antimicrobial Susceptibility Testing
Workflow for MIC and MBC determination.
Protocol: Broth Microdilution for MIC and MBC Determination [5][6][7][8]
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture in fresh broth and grow to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Preparation:
-
Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Take an aliquot from the wells showing no visible growth and plate onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial count.
-
Hemolysis Assay
Protocol: Hemolytic Activity Against Red Blood Cells [9][10][11][12][13]
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
-
Peptide Incubation:
-
Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate or microcentrifuge tubes.
-
Add the RBC suspension to each well containing the peptide dilutions.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% hemolysis).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate or tubes to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelength for hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC50 is the peptide concentration that causes 50% hemolysis.
-
Membrane Permeabilization Assays
Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion [14][15][16][17][18]
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., POPC/POPG to mimic bacterial membranes) in a suitable organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., Tris or phosphate buffer) to form multilamellar vesicles (MLVs). The hydration should be done at a temperature above the phase transition temperature of the lipids.
-
-
Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles to increase lamellarity.
-
Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times to obtain a homogenous population of LUVs.
-
Protocol: Measuring Membrane Disruption of LUVs [15][19][20][21]
-
Encapsulation of Calcein:
-
Hydrate the lipid film with a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Prepare LUVs as described above.
-
-
Removal of External Calcein:
-
Separate the calcein-loaded LUVs from the unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
-
Leakage Measurement:
-
Place the calcein-loaded LUV suspension in a fluorometer cuvette.
-
Add the this compound peptide to the cuvette and monitor the increase in fluorescence intensity over time (Excitation: ~490 nm, Emission: ~520 nm).
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and obtain the maximum fluorescence (100% leakage).
-
-
Calculation:
-
Percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] x 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.
-
Protocol: Measuring Membrane Permeabilization in Live Bacteria [22][23][24][25]
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase and wash with a suitable buffer (e.g., PBS).
-
Resuspend the bacteria to a desired cell density.
-
-
Assay Setup:
-
In a 96-well black plate, add the bacterial suspension and SYTOX Green dye (a fluorescent dye that only enters cells with compromised membranes and fluoresces upon binding to nucleic acids) to a final concentration of 1-5 µM.
-
Add different concentrations of the this compound peptide to the wells.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
A rapid increase in fluorescence indicates membrane permeabilization.
-
Biophysical Characterization
Protocol: Secondary Structure Analysis [2][26][27][28][29][30][31]
-
Sample Preparation:
-
Prepare a solution of the this compound peptide in a suitable buffer (e.g., phosphate buffer).
-
To study the structure in a membrane-mimicking environment, prepare samples of the peptide with LUVs or in a solution containing trifluoroethanol (TFE).
-
-
CD Measurement:
-
Record the CD spectra in the far-UV region (e.g., 190-260 nm) using a spectropolarimeter.
-
The presence of characteristic minima at ~208 nm and ~222 nm is indicative of α-helical structure.
-
-
Data Analysis:
-
The percentage of α-helical content can be estimated from the CD spectra using deconvolution software.
-
Protocol: Thermodynamic Characterization of Binding [26][32][33][34][35][36]
-
Sample Preparation:
-
Prepare the this compound peptide solution in the desired buffer.
-
Prepare a suspension of LUVs in the same buffer to avoid heats of dilution.
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the peptide solution into the syringe and the LUV suspension into the sample cell of the ITC instrument.
-
Perform a series of injections of the peptide into the LUV suspension while monitoring the heat change.
-
-
Data Analysis:
-
The resulting thermogram can be analyzed to determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the peptide-membrane interaction.
-
Workflow for biophysical characterization of this compound.
Conclusion and Future Perspectives
This compound peptides represent a potent class of antimicrobial agents with a clear mechanism of action involving the disruption of bacterial cell membranes. Their broad-spectrum activity and rapid bactericidal effects make them attractive candidates for further development as novel therapeutics. However, a significant challenge for many naturally occurring this compound peptides is their hemolytic activity, which limits their systemic applications.
Future research should focus on the rational design of this compound analogs with improved therapeutic indices—that is, high antimicrobial potency and low cytotoxicity. By understanding the structure-activity relationships, it is possible to modify the peptide sequence to enhance its selectivity for bacterial membranes over eukaryotic ones. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives in the fight against infectious diseases.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel this compound Peptide from The Skin Secretion of Odorrana schmackeri | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. protocols.io [protocols.io]
- 8. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. mdpi.com [mdpi.com]
- 11. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]
- 16. med.upenn.edu [med.upenn.edu]
- 17. US4078052A - Large unilamellar vesicles (LUV) and method of preparing same - Google Patents [patents.google.com]
- 18. avantiresearch.com [avantiresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial and Membrane Disrupting Activities of a Peptide Derived from the Human Cathelicidin Antimicrobial Peptide LL37 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 27. pubcompare.ai [pubcompare.ai]
- 28. mdpi.com [mdpi.com]
- 29. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles [escholarship.org]
- 30. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]
- 31. KIT - IBG2Research [ibg.kit.edu]
- 32. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 33. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 35. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 36. taylorfrancis.com [taylorfrancis.com]
Brevinin-1: A Comprehensive Technical Guide to its Anticancer and Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevinin-1, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, has emerged as a promising candidate in the field of oncology. Possessing a characteristic α-helical structure and a C-terminal "Rana-Box" disulfide bridge, these peptides exhibit potent cytotoxic activity against a broad spectrum of cancer cells while displaying a degree of selectivity over normal cells. This technical guide provides an in-depth analysis of the anticancer and antitumor properties of this compound and its analogues. It consolidates quantitative data from multiple studies, details the experimental protocols used to assess its efficacy, and visually represents the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
The this compound family of peptides are host-defense peptides primarily found in the skin secretions of frogs of the Rana genus.[1][2] Typically composed of 24 amino acid residues, they are characterized by a conserved heptapeptide ring at the C-terminus, formed by a disulfide bond, known as the "Rana-Box".[1] While initially recognized for their broad-spectrum antimicrobial activity, a growing body of evidence has highlighted their potent and selective anticancer properties.[1][3][4][5][6][7][8]
The primary anticancer mechanism of this compound peptides is believed to be their interaction with and disruption of the cancer cell membrane.[2][9] This selectivity is attributed to the difference in membrane composition between cancerous and normal cells, with cancer cell membranes often having a higher negative charge due to increased levels of phosphatidylserine and O-glycosylated mucins.[2][9] This electrostatic attraction facilitates the accumulation of the cationic this compound peptides on the tumor cell surface, leading to membrane permeabilization and subsequent cell death.[10] Beyond direct membrane disruption, this compound has been shown to induce programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as necrosis.[3][11][12]
This guide will delve into the specifics of various this compound analogues, presenting their cytotoxic efficacy against a range of cancer cell lines, the methodologies employed in these evaluations, and the molecular pathways they modulate.
Quantitative Data on Anticancer Activity
The cytotoxic efficacy of various this compound peptides has been quantified against a multitude of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative overview of their potency.
Table 1: IC50 Values of this compound Analogues against Human Cancer Cell Lines
| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brevinin-1GHd | H157 | Non-small cell lung cancer | 2.987 | [1] |
| U251MG | Glioblastoma | 7.985 | [1] | |
| MDA-MB-435s | Melanoma | 1.197 | [1] | |
| PC3 | Prostate carcinoma | 9.854 | [1] | |
| Brevinin-1RL1 | HCT116 | Colon cancer | 5-10 | [3][10][11] |
| MDA-MB-231 | Breast cancer | 5-10 | [3][11] | |
| SW480 | Colon cancer | 5-10 | [3][11] | |
| A549 | Lung cancer | 5-10 | [3][11] | |
| SMMC-7721 | Hepatocellular carcinoma | 5-10 | [3][11] | |
| B16-F10 | Melanoma | 5-10 | [3][11] | |
| This compound E8.13 | A549 | Lung cancer | 31.6 | [4] |
| AGS | Stomach cancer | 7.5 | [4][5][6] | |
| Jurkat | Leukemia | 12.9 | [4][5][6] | |
| HCT116 | Colon cancer | 9.2 | [4][5][6] | |
| HL60 | Leukemia | 14.8 | [4][5][6] | |
| HepG2 | Liver cancer | 11.7 | [4][5][6] | |
| Brevinin-1EG | U-2OS | Osteosarcoma | 15-22 µg/mL | [13] |
| HepG2 | Liver cancer | 15-22 µg/mL | [13] | |
| HT-29 | Colon cancer | 15-22 µg/mL | [13] | |
| A375 | Melanoma | 15-22 µg/mL | [13] | |
| HeLa | Cervical cancer | 15-22 µg/mL | [13] | |
| A549 | Lung cancer | 15-22 µg/mL | [13] |
Table 2: Hemolytic Activity of this compound Analogues
| Peptide | 50% Hemolytic Concentration (HC50) (µM) | Reference |
| This compound E8.13 | 41.87 | [4] |
| Brevinin-1RL1 | ~30% hemolysis at 4-6 fold higher than IC50 | [3][11] |
| Brevinin-1GHd | Low hemolysis at bactericidal concentrations | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5 x 10³ cells per well in their respective culture medium containing serum and incubated for 24 hours.[1]
-
Serum Starvation: The culture medium is replaced with serum-free medium, and the cells are incubated for an additional 4 hours.[1]
-
Peptide Treatment: this compound solutions, at a range of concentrations (e.g., 0.1 nM to 0.1 mM), are added to the wells. A negative control group with no peptide treatment is included.[1]
-
Incubation: The cells are incubated with the peptide for a specified period, typically 24 to 48 hours.[1][3]
-
MTT Addition: 10 µl of MTT reagent (5 mg/ml) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.[1]
-
Solubilization: The medium containing MTT is removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using an ELISA plate reader.[1] The IC50 value is then calculated from the dose-response curve.
Hemolytic Activity Assay
This assay assesses the peptide's lytic activity against red blood cells (RBCs), providing an indication of its potential toxicity to normal cells.
-
RBC Preparation: A sample of peripheral blood is collected from a healthy volunteer. Red blood cells are isolated by centrifugation (e.g., 1000 x g for 10 min) and washed multiple times with phosphate-buffered saline (PBS).[4]
-
Cell Counting and Seeding: The RBCs are counted and distributed into 96-well plates at a density of 10⁶ cells/well.[4]
-
Peptide Incubation: this compound peptide at varying concentrations is added to the wells and incubated at room temperature for 1 hour.[4]
-
Absorbance Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 410 nm or 540 nm to quantify the release of hemoglobin, which is an indicator of hemolysis.[3][4] A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included. The 50% hemolytic concentration (HC50) is determined from the dose-response curve.
Apoptosis and Necrosis Analysis (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic or necrotic, and Annexin V-negative/PI-negative cells are viable. This allows for the quantification of apoptosis and necrosis induced by the peptide.[11]
Signaling Pathways and Mechanisms of Action
This compound peptides exert their anticancer effects through a multi-pronged approach, primarily targeting the cell membrane and inducing programmed cell death.
Membrane Disruption
The initial and a primary mechanism of action for this compound is the disruption of the cancer cell membrane.[2][9]
Caption: this compound interaction with the cancer cell membrane.
The cationic nature of this compound facilitates its electrostatic attraction to the negatively charged components of the cancer cell membrane, such as exposed phosphatidylserine.[2] This interaction leads to the insertion of the peptide into the lipid bilayer, causing membrane permeabilization, pore formation, and ultimately, cell lysis.[9]
Induction of Apoptosis
Brevinin-1RL1 has been shown to induce apoptosis through both the extrinsic and intrinsic pathways.[11][12][14]
Caption: this compound induced apoptosis pathways.
Studies on Brevinin-1RL1 have demonstrated the activation of initiator caspases-8 and -9, key players in the extrinsic and intrinsic apoptotic pathways, respectively.[11] This leads to the downstream activation of executioner caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[11][14] The involvement of the mitochondrial pathway is further supported by the observed loss of mitochondrial membrane potential.[11]
Lysosomal-Mitochondrial Death Pathway
Brevinin-2R has been reported to induce cell death through a caspase-independent mechanism involving the lysosomal-mitochondrial pathway.[2][9][15]
Caption: Brevinin-2R induced lysosomal-mitochondrial death pathway.
Brevinin-2R interacts with the lysosomal compartment, causing lysosomal damage and the leakage of cathepsins into the cytosol.[2] These cathepsins then act on the mitochondria, leading to a decrease in mitochondrial membrane potential and ATP levels, ultimately resulting in cell death.[2][9]
Conclusion and Future Perspectives
The this compound family of antimicrobial peptides represents a promising avenue for the development of novel anticancer therapeutics. Their potent cytotoxicity against a wide range of cancer cell lines, coupled with a degree of selectivity for malignant cells, makes them attractive candidates for further investigation. The multifaceted mechanism of action, involving direct membrane disruption and the induction of multiple cell death pathways, suggests a potential to overcome some of the resistance mechanisms associated with conventional chemotherapy.
Future research should focus on several key areas. In vivo studies are crucial to validate the antitumor efficacy and assess the pharmacokinetic and pharmacodynamic properties of this compound peptides in preclinical models. Further investigation into the structure-activity relationship of these peptides will be essential for designing analogues with enhanced potency, selectivity, and stability. The development of targeted delivery systems could also help to minimize potential off-target effects and improve the therapeutic index. As our understanding of the intricate mechanisms underlying the anticancer activity of this compound deepens, so too will our ability to harness its therapeutic potential in the fight against cancer.
References
- 1. portlandpress.com [portlandpress.com]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | From defense to offense: antimicrobial peptides as promising therapeutics for cancer [frontiersin.org]
- 8. From defense to offense: antimicrobial peptides as promising therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - ProQuest [proquest.com]
- 11. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Brevinin-2R(1) semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Brevinin-1: A Phylogenetic and Evolutionary Analysis for Antimicrobial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Brevinin-1 family of antimicrobial peptides (AMPs), primarily isolated from the skin secretions of ranid frogs, represents a promising class of molecules in the fight against antibiotic resistance. These cationic peptides typically consist of 24 amino acids and are characterized by a conserved C-terminal heptapeptide loop, known as the "Rana box," formed by a disulfide bridge.[1] this compound peptides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3] However, their therapeutic potential is often hampered by significant hemolytic activity.[1] This guide provides a comprehensive overview of the phylogenetic analysis and evolution of the this compound family, with a focus on methodologies relevant to drug development. We will explore the molecular evolution, gene structure, and mechanisms of action of these peptides, offering a framework for the identification and engineering of novel this compound analogs with enhanced therapeutic indices.
Molecular Evolution and Phylogenetics of this compound
The evolution of this compound peptides is a dynamic process characterized by frequent gene duplication and diversification, driven by positive selection.[4] This rapid evolution has resulted in a vast diversity of this compound sequences, even among closely related frog species.[4] Such molecular variation is thought to be an adaptive response to the diverse and ever-changing microbial environments inhabited by these amphibians.[4]
Phylogenetic analysis of the this compound family reveals that peptides from closely related frog species tend to cluster together, suggesting recent gene duplication events following speciation.[1] However, instances of trans-specific polymorphism, where similar alleles are found in different species, have also been observed, indicating a common evolutionary origin for some this compound lineages.[2]
This compound Precursor Gene Structure
The biosynthesis of this compound peptides begins with a precursor protein that has a conserved tripartite structure. This precursor consists of:
-
A Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the precursor to the secretory pathway.
-
An Acidic Pro-region: An intervening sequence rich in acidic amino acid residues.
-
The Mature Peptide: The C-terminal region that, after cleavage, becomes the active this compound peptide.
A typical dibasic cleavage site, most commonly Lys-Arg (KR), is located between the acidic pro-region and the mature peptide sequence, which is recognized by proprotein convertases.[1]
Quantitative Data on this compound Activity
The following tables summarize the antimicrobial and hemolytic activities of a selection of this compound peptides from various ranid frog species. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Hemolytic Concentration 50 (HC50) is the concentration of a peptide that causes 50% hemolysis of red blood cells.
| Table 1: Antimicrobial Activity (MIC in µM) of Selected this compound Peptides | | :--- | :--- | :--- | :--- | :--- | :--- | | Peptide | Source Organism | S. aureus | E. coli | P. aeruginosa | C. albicans | | Brevinin-1E | Rana esculenta | 0.6 | 1.8 | - | - | | Brevinin-1Sa | Rana sphenocephala | - | 55 | - | - | | Brevinin-1Sb | Rana sphenocephala | - | 17 | - | - | | Brevinin-1Sc | Rana sphenocephala | - | 14 | - | - | | Brevinin-1GHa | Hylarana guentheri | 2 | 8 | 16 | 4 | | Brevinin-1OS | Odorrana schmackeri | 4 | 64 | 128 | 8 | | Brevinin-1BW | Pelophylax nigromaculatus | 6.25 µg/mL | ≥100 µg/mL | - | - |
Note: Some data for Brevinin-1BW is presented in µg/mL as per the source literature.[3]
| Table 2: Hemolytic Activity of Selected this compound Peptides | | :--- | :--- | :--- | | Peptide | Source Organism | Hemolytic Activity (HC50 in µM) | | Brevinin-1GHa | Hylarana guentheri | ~16 (20% hemolysis) | | Brevinin-1GHb (analogue) | Hylarana guentheri | 512 | | Brevinin-1GHc (analogue) | Hylarana guentheri | 128 |
Experimental Protocols
Phylogenetic Analysis Workflow
The following protocol outlines a typical workflow for the phylogenetic analysis of this compound peptides using MEGA (Molecular Evolutionary Genetics Analysis) software.
Caption: Workflow for Phylogenetic Analysis of this compound.
4.1.1 Multiple Sequence Alignment (MSA) with ClustalW in MEGA
-
Open MEGA: Launch the MEGA software.
-
Load Sequences: Import the FASTA file containing the this compound sequences.
-
Align: From the main menu, select Align > Edit/Build Alignment.
-
Select All: In the Alignment Explorer window, select all sequences (Ctrl+A).
-
Choose ClustalW: Go to Alignment > Align by ClustalW.
-
Set Parameters:
-
Gap Opening Penalty: 10.00 (for proteins)
-
Gap Extension Penalty: 0.20 (for proteins)
-
Protein Weight Matrix: Gonnet series (or other appropriate matrix)
-
-
Run Alignment: Click OK to perform the alignment.
-
Manual Inspection: Carefully examine the alignment for any obvious errors and manually adjust if necessary.
4.1.2 Model Selection and Maximum Likelihood (ML) Tree Construction in MEGA
-
Open Aligned Data: Load the aligned sequence file (.mas format) in MEGA.
-
Find Best Model: From the Models menu, select Find Best DNA/Protein Models (ML). MEGA will test various substitution models and rank them based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC). The model with the lowest score is considered the best fit for the data.
-
Construct ML Tree: Go to Phylogeny > Construct/Test Maximum Likelihood Tree.
-
Set Parameters:
-
Test of Phylogeny: Bootstrap method (with 1000 replicates).
-
Substitution Model: Select the best-fit model identified in the previous step (e.g., JTT+G).
-
Rates among Sites: Gamma Distributed (G).
-
-
Compute: Click Compute to start the analysis. The resulting phylogenetic tree will be displayed in the Tree Explorer.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Prepare Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in Mueller-Hinton broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: The this compound peptide is serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Read Results: The plate is incubated at 37°C for 18-24 hours, and the MIC is determined as the lowest peptide concentration with no visible bacterial growth.
Hemolytic Activity Assay
-
Prepare Erythrocytes: Freshly drawn red blood cells (e.g., human or horse) are washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v).
-
Peptide Dilution: The this compound peptide is serially diluted in PBS in a 96-well plate.
-
Incubation: An equal volume of the erythrocyte suspension is added to each well.
-
Controls: Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (erythrocytes in PBS only).
-
Measure Hemolysis: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.
-
Calculate Percentage Hemolysis: Percentage Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Mechanism of Action and Signaling Pathways
Antimicrobial Mechanism
The primary antimicrobial mechanism of this compound peptides involves the disruption of the bacterial cell membrane.[5] Being cationic, they are initially attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon reaching a threshold concentration, they are thought to insert into the lipid bilayer and form pores or channels, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death. Several models have been proposed for this process, including the "barrel-stave," "toroidal pore," and "carpet" models.
Immunomodulatory Effects and Associated Signaling Pathways
Recent studies have revealed that some this compound peptides also possess immunomodulatory properties. For instance, Brevinin-1GHd has been shown to exhibit anti-inflammatory activity by neutralizing LPS and suppressing the release of pro-inflammatory cytokines.[4][6] This effect is mediated through the inactivation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][6]
Caption: Brevinin-1GHd's Anti-inflammatory Signaling Pathway.
Brevinin-1GHd can directly bind to and neutralize LPS, preventing its interaction with Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.[4][6] Furthermore, it can inhibit the LPS-induced phosphorylation of key components of the MAPK pathway, including p38, ERK, and JNK, thereby downregulating the production of pro-inflammatory mediators.[4][6]
In some cases, this compound peptides have also been shown to induce apoptosis in cancer cells through both extrinsic (caspase-8 mediated) and intrinsic (caspase-9 and mitochondrial-mediated) pathways.[7]
Conclusion and Future Directions
The this compound family of antimicrobial peptides offers a rich source of potential therapeutic leads. Their rapid evolution has generated a vast chemical space for exploration. A thorough understanding of their phylogenetic relationships and evolutionary trajectories can guide the rational design of novel analogs with improved antimicrobial potency and reduced hemolytic activity. By combining phylogenetic analysis with detailed structure-activity relationship studies, it is possible to identify key residues and structural motifs that contribute to the desired biological activities. Future research should focus on elucidating the precise molecular mechanisms underlying both the antimicrobial and immunomodulatory effects of this compound peptides, which will be crucial for their successful translation into clinical applications. The experimental and analytical frameworks presented in this guide provide a solid foundation for researchers and drug developers to advance the study of this important class of antimicrobial peptides.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 5. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Brevinin-1 Precursor Protein: A Technical Guide to Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Brevinin-1 precursor protein and its intricate journey through post-translational modifications to become a mature, biologically active antimicrobial peptide. This document details the structural characteristics of the precursor, the enzymatic processes involved in its maturation, and the key experimental protocols utilized for its study.
Introduction to this compound
This compound is a member of a large family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs of the Ranidae family.[1][2] These peptides are a crucial component of the frog's innate immune system, exhibiting broad-spectrum activity against bacteria and fungi.[2] The biological activity of this compound is intrinsically linked to its primary structure and the extensive post-translational modifications it undergoes.
The initial translation product is a precursor protein, a prepropeptide, which is inactive.[3] This precursor undergoes a series of enzymatic cleavages and modifications to yield the final, mature this compound peptide. Understanding these modifications is critical for the recombinant production of these peptides and for the design of synthetic analogues with enhanced therapeutic potential.
Structure of the this compound Precursor Protein
The this compound precursor protein is a polypeptide chain that typically consists of three distinct domains: a signal peptide, an acidic pro-region, and the mature peptide sequence.[3][4][5] The full-length precursor can range in size, but a representative example is the Brevinin-1GHd precursor, which is 71 amino acids long.[3][4]
-
Signal Peptide: Located at the N-terminus, this hydrophobic sequence of approximately 22 amino acids directs the precursor protein to the endoplasmic reticulum for secretion.[3][4]
-
Acidic Pro-region: Following the signal peptide is a spacer region rich in acidic amino acid residues.[4][5] This domain is thought to play a role in the proper folding and processing of the precursor.
-
Mature Peptide: The C-terminal portion of the precursor contains the sequence of the mature this compound peptide, which is typically around 24 amino acids in length.[2] This region is flanked by a proteolytic cleavage site, commonly a Lys-Arg (-KR-) motif.[3][4]
A key structural feature of most this compound peptides is the "Rana box," a C-terminal cyclic heptapeptide domain formed by a disulfide bridge between two cysteine residues.[2][6] However, some this compound family members lack this cyclic structure and instead possess a C-terminally amidated residue.[2]
Post-Translational Modifications of the this compound Precursor
The maturation of the this compound precursor protein involves a precise cascade of post-translational modifications, each essential for generating the active peptide.
Signal Peptide Cleavage
Following translocation into the endoplasmic reticulum, the N-terminal signal peptide is cleaved by a signal peptidase. This cleavage event releases the proprotein into the secretory pathway.
Pro-region Cleavage
The proprotein is further processed by a proprotein convertase, which recognizes and cleaves at the C-terminal side of the dibasic Lys-Arg (-KR-) site.[3][4] This releases the mature this compound peptide.
Disulfide Bond Formation
For this compound peptides containing the "Rana box," a disulfide bond is formed between two cysteine residues located near the C-terminus. This intramolecular crosslink creates a cyclic structure that is crucial for the peptide's stability and biological activity.[7][8][9] This oxidative folding process occurs within the endoplasmic reticulum, catalyzed by protein disulfide isomerases (PDI).[7]
C-terminal Amidation
In some this compound peptides that lack the disulfide-bridged "Rana box," the C-terminus is amidated.[2] This modification, where the C-terminal carboxyl group is converted to an amide, is catalyzed by a two-step enzymatic process involving peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL).[10][11][12] C-terminal amidation can enhance the peptide's stability and receptor-binding affinity.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative this compound precursor protein, Brevinin-1GHd, and the general characteristics of the this compound family.
| Component | Number of Amino Acids | Calculated Molecular Weight (Da) |
| Brevinin-1GHd Precursor | 71 | ~7900 |
| Brevinin-1GHd Signal Peptide | 22 | ~2400 |
| Brevinin-1GHd Pro-region | 25 | ~2900 |
| Mature Brevinin-1GHd | 24 | 2495.14[4] |
| Post-Translational Modification | Enzymes Involved | Location |
| Signal Peptide Cleavage | Signal Peptidase | Endoplasmic Reticulum |
| Pro-region Cleavage | Proprotein Convertase (e.g., Furin) | Trans-Golgi Network |
| Disulfide Bond Formation | Protein Disulfide Isomerase (PDI) | Endoplasmic Reticulum |
| C-terminal Amidation | Peptidylglycine α-hydroxylating monooxygenase (PHM), Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) | Secretory Vesicles |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the this compound precursor protein and its post-translational modifications.
cDNA Cloning of the this compound Precursor
Objective: To obtain the nucleic acid sequence encoding the this compound precursor protein.
Methodology:
-
RNA Extraction: Total RNA is extracted from the skin secretions of the source frog species using a reagent like TRIzol.[13]
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and an oligo(dT) primer.[13]
-
PCR Amplification: The cDNA is used as a template for PCR amplification using a degenerate forward primer designed based on the conserved signal peptide sequence of known frog antimicrobial peptides and an oligo(dT) reverse primer.[4][13]
-
Cloning and Sequencing: The PCR product is ligated into a cloning vector (e.g., pGEM-T Easy Vector) and transformed into competent E. coli cells.[4] Positive clones are selected and the inserted cDNA is sequenced to determine the precursor's nucleotide and deduced amino acid sequence.
Peptide Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To isolate and purify the mature this compound peptide from a complex mixture.
Methodology:
-
Sample Preparation: The crude skin secretion or a synthetic peptide mixture is dissolved in an appropriate solvent (e.g., 0.1% trifluoroacetic acid in water).[14][15]
-
Column and Solvents: A reversed-phase HPLC column (e.g., C18) is used. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[14][15][16]
-
Gradient Elution: The peptides are separated based on their hydrophobicity by applying a linear gradient of increasing Solvent B concentration.[14][15]
-
Fraction Collection and Analysis: Fractions are collected and the absorbance is monitored at a specific wavelength (e.g., 214 nm). The fractions containing the purified peptide are identified by subsequent analysis, such as mass spectrometry.[14]
Analysis of Post-Translational Modifications by Mass Spectrometry
Objective: To identify and characterize the post-translational modifications of the this compound peptide.
Methodology:
-
Sample Preparation: The purified peptide is subjected to enzymatic digestion (e.g., with trypsin) if necessary to generate smaller fragments.
-
Mass Analysis: The molecular weights of the intact peptide and its fragments are determined using mass spectrometry techniques such as MALDI-TOF or ESI-MS.[17][18][19][20]
-
Disulfide Bond Analysis: To identify disulfide bonds, the peptide is analyzed before and after reduction with a reducing agent like dithiothreitol (DTT). A mass shift corresponding to the addition of two hydrogen atoms per disulfide bond confirms its presence.[18]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide in the mass spectrometer (MS/MS) provides sequence information and allows for the precise localization of modifications.
N-terminal Sequencing by Edman Degradation
Objective: To determine the amino acid sequence of the mature this compound peptide from the N-terminus.
Methodology:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which attaches to the N-terminal amino group.[1][21][22]
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid.[1][21][22]
-
Conversion and Identification: The released thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography by comparing its retention time to known standards.[1][21]
-
Repetitive Cycles: The process is repeated to sequentially identify the subsequent amino acids in the peptide chain.[1][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound precursor maturation and the experimental workflow for its characterization.
Caption: Post-translational processing pathway of the this compound precursor protein.
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfide - Wikipedia [en.wikipedia.org]
- 10. Amidation – Blog pi [protpi.ch]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Biosynthesis and Function of VIP and Oxytocin: Mechanisms of C-terminal Amidation, Oxytocin Secretion and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 19. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Edman degradation - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Brevinin-1: A Biophysical Profile in Solution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1 is a member of a large family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs of the Rana genus. These cationic peptides are a crucial component of the innate immune system of these amphibians, providing a first line of defense against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1] The potent and rapid microbicidal activity of this compound, primarily mediated through membrane disruption, has garnered significant interest in its potential as a template for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the biophysical properties of this compound in solution, with a focus on its structural characteristics, aggregation behavior, and interactions with model membranes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antimicrobial peptides.
Structural Properties of this compound
The structure of this compound is highly dependent on its environment. In aqueous solutions, this compound peptides typically exist in a disordered, random coil conformation. However, upon encountering a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, they undergo a conformational transition to a predominantly α-helical structure.[2][3] This amphipathic α-helix is crucial for its biological activity.
A defining feature of most this compound peptides is the presence of a C-terminal cyclic heptapeptide domain, known as the "Rana box," formed by a disulfide bond between two cysteine residues.[2] While initially thought to be essential for antimicrobial activity, subsequent studies have shown that linearization of this domain can in some cases reduce hemolytic activity without significantly compromising antimicrobial potency.[3] A proline residue is often found in the central region of the peptide, inducing a kink in the helical structure which is believed to be important for its membrane-disrupting mechanism.[3]
Helical Wheel Projection
The amphipathic nature of the this compound α-helix can be visualized using a helical wheel projection. This representation illustrates the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, a key feature for its interaction with and insertion into lipid membranes.
Quantitative Biophysical Data
The following tables summarize key quantitative biophysical properties of various this compound peptides.
Table 1: Secondary Structure Content of this compound Peptides
| Peptide | Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Brevinin-1BYa | 33% TFE/H₂O | ~58 | - | ~42 | [4] |
| Brevinin-1E | 50% TFE/H₂O | High | - | Low | [3] |
| Brevinin-1GHd | SDS micelles | Predominantly α-helical | - | - |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of this compound Peptides
| Peptide | S. aureus (μM) | E. coli (μM) | P. aeruginosa (μM) | C. albicans (μM) | Reference |
| Brevinin-1BW | 6.25 µg/mL | ≥100 µg/mL | - | - | [5] |
| Brevinin-1GHd | 2 | 8 | 32 | 4 | [1] |
| Brevinin-1OS | - | - | - | - | [6] |
| OSa | >128 | >128 | >128 | >128 | [6] |
| OSb | 64 | >128 | >128 | 64 | [6] |
| OSc | 64 | >128 | >128 | 64 | [6] |
| OSd | 8 | 16 | 32 | 16 | [6] |
| OSe | 4 | 8 | 16 | 8 | [6] |
| OSf | 4 | 8 | 16 | 8 | [6] |
Table 3: Hemolytic Activity (HC₅₀) of this compound Peptides
| Peptide | HC₅₀ (μM) | Reference |
| Brevinin-1BW | 35.8 µg/mL | [5] |
| Brevinin-1GHd | >64 | [1] |
| Brevinin-1OS | 45.3 | [6] |
| OSd | 85.6 | [6] |
| OSe | 121.2 | [6] |
| OSf | 150.1 | [6] |
Table 4: Thermodynamic Parameters of this compound Interaction
| Peptide | Ligand | K_d_ (mM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Brevinin-1GHd | LPS | 6.49 ± 5.40 | - | - |
Mechanism of Action: Membrane Interaction
The primary mechanism of action of this compound involves the disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon reaching the membrane surface, this compound peptides are believed to act via one or a combination of the following models:
-
Carpet-like model: Peptides accumulate on the membrane surface, forming a "carpet" that disrupts the lipid packing and leads to membrane destabilization and eventual micellization.[2]
-
Toroidal pore model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore where both the peptides and the lipid head groups line the channel.[2]
-
Barrel-stave model: Peptides oligomerize and insert into the membrane to form a barrel-like pore, with the hydrophobic faces of the peptides interacting with the lipid core and the hydrophilic faces lining the aqueous channel.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biophysical properties of this compound in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.
Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of this compound in different solvent environments.
Methodology:
-
Sample Preparation:
-
Dissolve synthetic this compound peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.
-
Prepare additional samples in membrane-mimetic environments, such as varying concentrations of TFE (e.g., 10-50%) in buffer or in the presence of SDS micelles (above the critical micelle concentration).
-
-
Instrument Setup:
-
Use a CD spectropolarimeter equipped with a nitrogen purge.
-
Set the wavelength range typically from 190 to 260 nm.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer (and other solvent systems) as a baseline.
-
Record the CD spectra of the peptide samples.
-
Typically, 3-5 scans are averaged for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Deconvolute the resulting spectra using software programs (e.g., K2D3, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in solution.
Objective: To determine the three-dimensional structure of this compound in a membrane-mimetic environment.
Methodology:
-
Sample Preparation:
-
Dissolve isotopically labeled (¹⁵N, ¹³C) or unlabeled this compound peptide in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) containing a membrane-mimetic agent like TFE-d₃ or deuterated SDS micelles. Peptide concentration is typically in the range of 1-5 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments, including:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for backbone amide proton and nitrogen assignments (for ¹⁵N-labeled samples).
-
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the NMR resonances to specific atoms in the peptide sequence.
-
Derive distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
The final structure is represented by an ensemble of the lowest energy structures.
-
Vesicle Leakage Assay
This assay measures the ability of a peptide to permeabilize lipid vesicles, mimicking its effect on cell membranes.
Objective: To quantify the membrane-disrupting activity of this compound.
Methodology:
-
Vesicle Preparation:
-
Prepare a lipid film of desired composition (e.g., POPC/POPG to mimic bacterial membranes) by evaporating the organic solvent.
-
Hydrate the lipid film with a buffer containing a fluorescent dye at a self-quenching concentration (e.g., calcein or ANTS/DPX).
-
Form large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove the external, unencapsulated dye by size-exclusion chromatography.
-
-
Leakage Measurement:
-
Dilute the dye-loaded vesicles in a cuvette with buffer.
-
Monitor the fluorescence intensity over time using a fluorometer.
-
Add the this compound peptide at various concentrations to the vesicle suspension.
-
The leakage of the dye from the vesicles results in its dequenching and a corresponding increase in fluorescence intensity.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of leakage as a function of time for each peptide concentration.
-
Plot the percentage of leakage against peptide concentration to determine the EC₅₀ (the concentration required to cause 50% leakage).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between a peptide and lipid vesicles.
Objective: To determine the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to model membranes.
Methodology:
-
Sample Preparation:
-
Prepare LUVs of the desired lipid composition in a suitable buffer.
-
Prepare a solution of this compound in the same buffer. The concentrations should be carefully determined.
-
Degas both the vesicle suspension and the peptide solution to prevent bubble formation.
-
-
ITC Experiment:
-
Load the vesicle suspension into the sample cell of the calorimeter and the peptide solution into the injection syringe.
-
Perform a series of small, sequential injections of the peptide solution into the vesicle suspension while monitoring the heat released or absorbed.
-
A control experiment, injecting the peptide into buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Integrate the heat flow for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K_d_, n, ΔH). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K_a_)).
-
Conclusion
This compound peptides exhibit a fascinating array of biophysical properties that are intricately linked to their potent antimicrobial activity. Their ability to transition from a random coil in aqueous solution to an amphipathic α-helix in the presence of membranes is a hallmark of their function. The quantitative data on their antimicrobial and hemolytic activities, along with a deeper understanding of their membrane interaction mechanisms, provide a solid foundation for the rational design of novel peptide-based therapeutics with improved efficacy and reduced toxicity. The experimental protocols detailed in this guide offer a practical framework for researchers to further explore the biophysical characteristics of this compound and other antimicrobial peptides, ultimately contributing to the development of next-generation antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
Brevinin-1 Interaction with Model Phospholipid Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1 is a family of antimicrobial peptides (AMPs) first isolated from the skin secretions of frogs of the Ranidae family.[1] These cationic peptides typically consist of 24 amino acid residues and are characterized by a conserved C-terminal "Rana box," a disulfide-bridged heptapeptide loop.[1][2] this compound peptides exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Their primary mechanism of action involves the perturbation and disruption of microbial cell membranes, making them a subject of significant interest in the development of novel anti-infective agents.[2][3] This technical guide provides an in-depth overview of the interaction of this compound with model phospholipid membranes, focusing on the quantitative aspects of these interactions, detailed experimental protocols for their study, and visualization of the proposed mechanisms.
Mechanisms of Membrane Interaction
The antimicrobial activity of this compound peptides is primarily attributed to their ability to interact with and disrupt the integrity of microbial membranes. This interaction is facilitated by the peptide's amphipathic α-helical structure, which forms upon contact with the membrane environment, and its positive charge, which promotes initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG).[2][4][5] Several models have been proposed to describe the mechanism of membrane disruption by this compound and other α-helical AMPs.
1. The Carpet-like Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet" that disrupts the lipid packing and leads to membrane micellization and eventual disintegration.[2]
2. The Toroidal Pore Model: Here, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a continuous pore where the peptide and lipid headgroups line the channel.[2]
3. The Barrel-Stave Model: In this mechanism, the peptides oligomerize and insert into the membrane, forming a barrel-like pore with the hydrophobic surfaces of the peptides facing the lipid acyl chains and the hydrophilic surfaces lining the aqueous channel.[2]
The specific mechanism employed by a particular this compound peptide can be influenced by factors such as its amino acid sequence, concentration, and the lipid composition of the target membrane.[6]
Quantitative Data on this compound Membrane Interactions
The following tables summarize key quantitative data related to the interaction of this compound peptides and their analogues with bacteria and model systems.
Table 1: Antimicrobial Activity (MIC) of this compound Peptides and Analogues
| Peptide | Organism | MIC (μM) | Reference |
| Brevinin-1OS | Staphylococcus aureus | 4 | [1] |
| Escherichia coli | 32 | [1] | |
| Candida albicans | 8 | [1] | |
| Brevinin-1OSd | S. aureus | 4 | [1] |
| E. coli | 8 | [1] | |
| Brevinin-1OSe | S. aureus | 2 | [1] |
| E. coli | 4 | [1] | |
| Brevinin-1OSf | S. aureus | 2 | [1] |
| E. coli | 4 | [1] | |
| Brevinin-1E | S. aureus | 0.6 | [2] |
| E. coli | 1.8 | [2] | |
| Brevinin-1Lb | S. aureus | 8 | [2] |
| E. coli | 16 | [2] | |
| Brevinin-1GHa | S. aureus | 2 | [7] |
| E. coli | 4 | [7] | |
| C. albicans | 8 | [7] | |
| Brevinin-1BW | Enterococcus faecalis | 3.125 µg/mL | [7] |
| S. aureus | 6.25 µg/mL | [7] | |
| E. coli | ≥100 µg/mL | [7] |
Table 2: Hemolytic Activity (HC50) and Therapeutic Index (TI) of this compound Peptides
| Peptide | HC50 (μM) | Therapeutic Index (TI) vs. S. aureus | Reference |
| Brevinin-1OS | 10.2 | 2.55 | [1] |
| Brevinin-1OSd | >128 | >32 | [1] |
| Brevinin-1OSe | 120.3 | 60.15 | [1] |
| Brevinin-1OSf | >128 | >64 | [1] |
| Brevinin-1pl-6K | >128 | >32 | [8] |
| Brevinin-1pl-3H | >128 | >8 | [8] |
| B2OS(1-22)-NH2 | 41.88 | - | [9] |
| [D-Leu2]B2OS(1-22)-NH2 | 118.1 | 23.48 | [9] |
Table 3: Membrane Permeabilization Data for this compound Peptides
| Peptide | Model System/Organism | Assay | Observation | Reference |
| Brevinin-1OS and analogues | E. coli | Outer Membrane Permeability | Permeabilized at 1x to 4x MIC | [1] |
| Brevinin-1GHa | S. aureus | Cell-Membrane Permeabilization | 90% permeability at 4x MIC | [3] |
| Brevinin-1BW | S. aureus | PI Staining (Flow Cytometry) | 52.2% membrane damage at 1x MIC | [7] |
| Brevinin-1BW | E. faecalis | PI Staining (Flow Cytometry) | 43.6% membrane damage at 1x MIC | [7] |
Table 4: Binding Affinity of Brevinin-1GHd
| Peptide | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Brevinin-1GHd | Lipopolysaccharide (LPS) | Isothermal Titration Calorimetry | 6.49 ± 5.40 µM | [10][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with model phospholipid membranes.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is adapted from studies of peptide secondary structure in the presence of lipid vesicles.
1. Vesicle Preparation: a. Prepare a lipid film by dissolving the desired phospholipids (e.g., POPC for zwitterionic membranes, or a mixture of POPC and POPG for anionic membranes) in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove any residual solvent. c. Hydrate the lipid film with a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final lipid concentration of 1-5 mM. d. Create small unilamellar vesicles (SUVs) by sonicating the lipid suspension in a bath sonicator until the solution becomes clear.
2. Sample Preparation for CD Spectroscopy: a. Prepare a stock solution of the this compound peptide in the same buffer used for vesicle preparation. b. For measurements in a membrane-mimicking environment, mix the peptide solution with the SUV suspension to achieve the desired peptide-to-lipid molar ratio (e.g., 1:50). The final peptide concentration is typically in the range of 10-50 µM. c. A control sample of the peptide in buffer alone should also be prepared.
3. CD Spectropolarimeter Setup and Data Acquisition: a. Use a quartz cuvette with a path length of 1 mm. b. Record CD spectra from approximately 260 nm to 190 nm at a controlled temperature (e.g., 25°C). c. Set the scanning speed to 50-100 nm/min, with a bandwidth of 1 nm and a response time of 1-2 seconds. d. Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
4. Data Analysis: a. Subtract the spectrum of the buffer (or buffer with vesicles for membrane-bound samples) from the peptide spectrum to correct for background absorbance. b. Convert the raw ellipticity data (in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE = (ellipticity in mdeg) / (10 * n * c * l), where 'n' is the number of amino acid residues, 'c' is the molar concentration of the peptide, and 'l' is the path length of the cuvette in cm. c. Analyze the MRE spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
Fluorescence Spectroscopy for Vesicle Leakage Assays
This protocol describes a calcein leakage assay to quantify membrane permeabilization.
1. Preparation of Calcein-Loaded Vesicles: a. Prepare a lipid film as described in the CD spectroscopy protocol. b. Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4). c. Subject the lipid suspension to several freeze-thaw cycles to increase the encapsulation efficiency. d. Form large unilamellar vesicles (LUVs) by extruding the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. e. Remove the unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the same buffer.
2. Leakage Assay: a. Dilute the calcein-loaded LUVs in the buffer to a final lipid concentration of 25-50 µM in a fluorometer cuvette. b. Monitor the baseline fluorescence of the LUV suspension at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. c. Add the this compound peptide to the cuvette at the desired concentration and continuously record the fluorescence intensity over time. d. After the peptide-induced leakage has reached a plateau or at the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to a final concentration of 0.1% (v/v) to lyse all vesicles and release the remaining calcein. This represents 100% leakage.
3. Data Analysis: a. Calculate the percentage of leakage at a given time point using the following formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100, where Ft is the fluorescence intensity at time 't', F0 is the initial fluorescence before peptide addition, and F100 is the fluorescence after adding Triton X-100.
Atomic Force Microscopy (AFM) for Imaging Membrane Disruption
This protocol outlines the steps for visualizing the effect of this compound on supported lipid bilayers (SLBs).
1. Preparation of Supported Lipid Bilayers (SLBs): a. Prepare SUVs or LUVs as described in the previous protocols. b. Cleave a mica substrate to obtain a fresh, atomically flat surface. c. Deposit a small volume of the vesicle suspension onto the mica surface. d. Incubate for 30-60 minutes to allow the vesicles to adsorb, rupture, and fuse to form a continuous lipid bilayer. e. Gently rinse the surface with buffer to remove any unfused vesicles.
2. AFM Imaging: a. Mount the SLB sample in the AFM fluid cell. b. Use a soft cantilever suitable for imaging in liquid (e.g., silicon nitride with a low spring constant). c. Engage the AFM tip with the sample surface and begin imaging in tapping mode or contact mode. d. Obtain baseline images of the intact SLB to confirm its integrity and homogeneity. e. Inject the this compound peptide into the fluid cell to the desired final concentration. f. Continuously image the same area of the SLB to observe the time-course of peptide-induced membrane disruption (e.g., pore formation, membrane thinning, or aggregation).
3. Data Analysis: a. Analyze the AFM images to characterize the morphology of the defects. b. Measure the dimensions of pores (diameter and depth) and the extent of membrane thinning using the AFM software's cross-section analysis tools.
Planar Lipid Bilayer (PLB) for Single-Channel Recording
This protocol provides a general outline for studying the ion channel-forming activity of this compound.
1. Planar Lipid Bilayer Setup: a. The setup consists of two chambers (cis and trans) separated by a thin partition (e.g., Teflon) containing a small aperture (25-100 µm in diameter). b. Fill both chambers with an electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4). c. Connect the chambers to an amplifier via Ag/AgCl electrodes.
2. Bilayer Formation: a. "Paint" a solution of lipids (e.g., DPhPC in n-decane) across the aperture. b. The lipid solution will spontaneously thin to form a solvent-containing bilayer. Monitor the formation of the bilayer by measuring the electrical capacitance across the membrane. A stable capacitance of ~0.4 µF/cm² indicates the formation of a bilayer.
3. Peptide Addition and Channel Recording: a. Add a small amount of the this compound peptide to the cis chamber. b. Apply a transmembrane potential (e.g., +100 mV) and monitor the current. c. The insertion of peptide channels will be observed as discrete, step-like increases in the current. d. Record the single-channel currents at different voltages to determine the channel's conductance and ion selectivity.
4. Data Analysis: a. Generate current amplitude histograms to determine the single-channel conductance (conductance = current / voltage). b. Analyze the open and closed lifetimes of the channels to understand their gating properties.
Visualizations
Mechanisms of Membrane Disruption
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues [mdpi.com]
- 4. Interaction of Piscidin-1 with zwitterionic versus anionic membranes: a comparative molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 11. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Brevinin-1 Gene Cloning and Expression from Amphibian Skin: A Technical Guide
Introduction
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a vast range of organisms, from insects to amphibians and mammals.[1] Among these, the Brevinin-1 family, first isolated from the skin of the frog Rana brevipoda porsa, represents a significant group of AMPs with potent, broad-spectrum antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][3] These peptides are characterized by their cationic and amphipathic nature, typically consisting of 24 amino acid residues and a C-terminal disulfide-bridged heptapeptide loop known as the "Rana box".[2][4]
The rising threat of antibiotic-resistant pathogens has spurred significant interest in AMPs like this compound as potential next-generation therapeutics.[4] Their mechanism of action, which often involves direct disruption of microbial cell membranes, makes the development of resistance less likely compared to conventional antibiotics.[4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the methodologies for cloning the this compound gene from amphibian skin and subsequently expressing the recombinant peptide for functional studies and potential therapeutic applications.
Part 1: this compound Gene Cloning Workflow
The initial and most critical phase involves the identification and isolation of the gene sequence encoding the this compound peptide from the source amphibian. This process begins with the collection of amphibian skin tissue, followed by RNA extraction, conversion to more stable complementary DNA (cDNA), and amplification of the target gene.
Caption: Overall workflow for cloning the this compound gene from amphibian skin.
Experimental Protocols: Gene Cloning
1. RNA Extraction from Amphibian Skin
-
Objective: To isolate high-quality total RNA from amphibian skin, a tissue rich in ribonucleases.
-
Methodology:
-
Tissue Collection: Excise a small section of dorsal skin from the amphibian. Immediately snap-freeze the tissue in liquid nitrogen to preserve RNA integrity and prevent degradation.[5] Store at -80°C until use.
-
Homogenization: Grind the frozen skin tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue into a tube containing 1 mL of a potent chaotropic agent like TRIzol reagent. Homogenize further using a rotor-stator homogenizer until no visible tissue clumps remain. This step disrupts cells and inactivates RNases.[6]
-
Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol, mixing gently, and incubating at room temperature for 10 minutes.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible at the bottom of the tube.
-
Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with DEPC-treated water) by vortexing briefly and then centrifuging at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in RNase-free water.
-
Quality Control: Assess RNA integrity using gel electrophoresis and quantify the concentration using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.
-
2. First-Strand cDNA Synthesis
-
Objective: To reverse transcribe the isolated mRNA into a stable cDNA template for PCR.
-
Methodology:
-
Reaction Setup: In a sterile, RNase-free PCR tube, combine 1-5 µg of total RNA, 1 µL of oligo(dT) primer (or a gene-specific reverse primer), and RNase-free water to a final volume of ~10 µL.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it immediately on ice for at least 1 minute to denature RNA secondary structures.
-
Master Mix Preparation: Prepare a master mix containing a reverse transcriptase buffer (e.g., 5X First-Strand Buffer), dNTPs, an RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase).
-
Reverse Transcription: Add the master mix to the RNA/primer mixture. The reaction is typically incubated at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.[7] The resulting product is the first-strand cDNA library.
-
3. PCR Amplification and Cloning
-
Objective: To amplify the specific this compound gene from the cDNA library and clone it into a plasmid vector.
-
Methodology:
-
Primer Design: Design PCR primers based on conserved regions of known this compound precursor sequences. The precursor typically includes a signal peptide, an acidic spacer region, and the mature peptide sequence.[4] A degenerate forward primer targeting the conserved signal peptide region (e.g., 5′-ATGTTCTTRAAGAAAWCC-3′) can be used.[8] The reverse primer is often a non-degenerate oligo(dT)-based primer used in 3' RACE (Rapid Amplification of cDNA Ends).
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template. A typical cycling protocol is: initial denaturation at 95°C for 3 minutes; 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 50-60°C (optimize based on primer Tm) for 30 seconds, and extension at 72°C for 1 minute; followed by a final extension at 72°C for 8-10 minutes.[6][8]
-
Purification and Cloning: Analyze the PCR product on an agarose gel. Excise the band of the expected size and purify the DNA. Ligate the purified PCR product into a suitable cloning vector, such as the pGEM-T Easy Vector, which is designed for cloning PCR products with A-overhangs generated by Taq polymerase.[4][9]
-
Transformation and Screening: Transform the ligation product into competent E. coli cells (e.g., DH5α).[8] Plate the cells on a selective medium (e.g., LB agar with ampicillin, IPTG, and X-Gal for blue-white screening). Select positive (white) colonies, verify the presence of the insert by colony PCR, and culture them for plasmid extraction.[8]
-
Sequence Verification: Sequence the purified plasmid to confirm the identity and full sequence of the cloned this compound precursor gene.[4][9]
-
Part 2: Recombinant Expression and Purification
Once the this compound gene is successfully cloned and sequenced, the next stage is to produce the peptide in larger quantities using a recombinant expression system. E. coli is a commonly used host due to its rapid growth and high yield potential.[2]
Caption: Workflow for recombinant expression and purification of this compound.
Experimental Protocols: Expression and Purification
1. Expression Construct Preparation
-
Objective: To subclone the this compound coding sequence into a suitable expression vector that facilitates high-level production and subsequent purification.
-
Methodology:
-
Amplify the sequence encoding only the mature this compound peptide from the verified cloning vector. Design primers that incorporate restriction sites (e.g., EcoRI and XhoI) compatible with the multiple cloning site of an expression vector.
-
Digest both the PCR product and the expression vector (e.g., pET-32a(+)) with the selected restriction enzymes. The pET-32a(+) vector is often chosen as it allows for expression of the target peptide as a fusion protein with Thioredoxin (Trx) and a His-tag, which can increase solubility and simplify purification.[2][10]
-
Ligate the digested insert and vector. Transform the resulting plasmid into an E. coli expression host strain, such as BL21(DE3).[10]
-
2. Recombinant Protein Expression
-
Objective: To induce the E. coli host to produce the this compound fusion protein.
-
Methodology:
-
Inoculate a single colony of the transformed E. coli BL21(DE3) into LB medium containing the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of fresh medium. Grow the culture at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[10]
-
Continue to incubate the culture for another 4-6 hours at a reduced temperature (e.g., 25-30°C) to improve protein folding and solubility.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes.[10]
-
3. Protein Purification
-
Objective: To purify the recombinant this compound peptide to a high degree of homogeneity.
-
Methodology:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5). Lyse the cells using sonication on ice. Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris. The soluble fusion protein will be in the supernatant.[10][11]
-
Affinity Chromatography: Since the fusion protein contains a His-tag, the first purification step is typically immobilized metal affinity chromatography (IMAC). Load the supernatant onto a Ni-NTA agarose resin column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the fusion protein using a high concentration of imidazole (e.g., 250 mM).[11][12]
-
Fusion Tag Cleavage: The pET32a(+) vector contains a Factor Xa protease recognition site between the fusion tag and the target peptide.[2][12] Dialyze the eluted fusion protein into a cleavage buffer and incubate with Factor Xa protease to release the mature this compound peptide.
-
Final Purification (RP-HPLC): The final step to achieve high purity is reverse-phase high-performance liquid chromatography (RP-HPLC).[13] The cleaved sample is loaded onto a C18 column and eluted with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[4][11] Collect the fractions corresponding to the this compound peptide peak and verify its molecular mass using MALDI-TOF mass spectrometry.[7]
-
Part 3: Data Presentation
Quantitative data is essential for characterizing the cloned gene and expressed peptide. The following tables summarize typical data obtained during the characterization of this compound peptides.
Table 1: Examples of this compound Peptides and Their Properties
| Peptide Name | Source Organism | Mature Peptide Sequence | Molecular Weight (Da) |
|---|---|---|---|
| This compound | Rana brevipoda porsa | FLPVLAGIAAKVVPALFCKITKKC | 2467.2 |
| Brevinin-1GHd | Hylarana guentheri | FLGALFKVASKLVPAAICSISKKC | 2495.1 |
| Brevinin-1RL1 | Rana limnocharis | FLPLLAGLAANFLPKIFCKITRKC | 2602.3 |
| Brevinin-1E | Rana esculenta | FLPLLAGLAANFLPKIFCKITKKC | 2602.3 |
| Brevinin-1BW | Pelophylax nigromaculatus | FLGLLGSLLPKVLPVALCSITKKC | 2501.2 |
Data compiled from multiple sources.[2][4][13][14][15]
Table 2: Antimicrobial Activity (MIC) of this compound Peptides
| Peptide | S. aureus (MIC, µM) | MRSA (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | C. albicans (MIC, µM) |
|---|---|---|---|---|---|
| Brevinin-1GHd | 2 | 4 | 8 | 32 | 4 |
| Brevinin-1pl-2R | 4 | 4 | 8 | 8 | >64 |
| Brevinin-1pl-5R | 4 | 4 | 16 | 32 | >64 |
| Brevinin-1BW (µg/mL) | 6.25 | 12.5 | >100 | >100 | >100 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible microbial growth. Data compiled from multiple sources.[4][15][16]
Table 3: Recombinant Expression and Purification Yields
| Peptide | Expression System | Fusion Tag | Purification Method | Final Yield | Reference |
|---|---|---|---|---|---|
| Brevinin-2GU | E. coli BL21(DE3) / pET32a(+) | Trx-His | Ni-NTA, Factor Xa | 1.7 mg/L | [12] |
| Brevinin-2R | E. coli BL21(DE3) / pET32a(+) | Trx-His | Ni-NTA, Factor Xa | ~1.5 mg/L |[2][10] |
Note: Data for Brevinin-2, a related family, is shown as a proxy for typical yields in E. coli systems.
Part 4: Signaling Pathway Modulation
Beyond direct antimicrobial action, some this compound peptides can modulate the host's immune response. For example, Brevinin-1GHd has been shown to possess anti-inflammatory properties by neutralizing lipopolysaccharide (LPS) and inhibiting the MAPK signaling pathway in macrophages.[7]
Caption: Inhibition of the LPS-induced MAPK pathway by Brevinin-1GHd.
This immunomodulatory activity is a highly attractive feature for drug development, as it suggests that this compound peptides could be used to treat sepsis or other inflammatory conditions caused by bacterial infections. Brevinin-1GHd was found to significantly suppress the transcription and expression of inflammatory factors like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophage cells in a concentration-dependent manner.[7] This action is mediated through direct binding to LPS and inactivation of the MAPK signaling pathway.[7]
Conclusion
The cloning and recombinant expression of this compound peptides from amphibian skin is a multi-step but well-established process that provides a viable pathway for producing these promising therapeutic candidates in sufficient quantities for research and development. The detailed protocols outlined in this guide, from RNA extraction to high-purity protein purification, offer a comprehensive framework for scientists. The potent antimicrobial and, in some cases, anti-inflammatory and anticancer activities of the this compound family underscore their potential to address critical unmet needs in medicine, particularly in the era of widespread antibiotic resistance.[15][16][17] Further engineering and optimization of these natural peptides could lead to the development of novel drugs with enhanced efficacy and safety profiles.
References
- 1. Antimicrobial peptides: Modes of mechanism, modulation of defense responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, characterization and molecular cloning of new antimicrobial peptides belonging to the this compound and temporin families from the skin of Hylarana latouchii (Anura: Ranidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 8. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning and expression of a novel insulin-releasing peptide, brevinin-2GU from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW [mdpi.com]
- 16. Frontiers | Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity [frontiersin.org]
- 17. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Brevinin-1GHd
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1 peptides are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs. They exhibit a broad spectrum of activity against various pathogens and have garnered significant interest for their therapeutic potential. A notable member of this family is Brevinin-1GHd, identified in Hoplobatrachus rugulosus, which has demonstrated not only antimicrobial properties but also potent anti-inflammatory and lipopolysaccharide (LPS)-neutralizing activities.[1][2] This makes it a promising candidate for the development of new therapeutics against infectious and inflammatory diseases.
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Brevinin-1GHd using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. It also outlines the peptide's mechanism of action related to the mitogen-activated protein kinase (MAPK) signaling pathway and includes experimental workflows and quantitative data to guide researchers in its synthesis and characterization.
Brevinin-1GHd: Peptide Profile
| Property | Value |
| Sequence | FLGALFKVASKLVPAAICSISKKC |
| Molecular Formula | C119H207N31O28S2 |
| Molecular Weight | 2656.2 g/mol |
| Disulfide Bridge | Cys18-Cys24 ("Rana Box") |
| Biological Activity | Antimicrobial, Anti-inflammatory, LPS neutralization |
Solid-Phase Peptide Synthesis of Brevinin-1GHd
The synthesis of Brevinin-1GHd is achieved through a stepwise Fmoc solid-phase peptide synthesis approach. This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis of Brevinin-1GHd.
Detailed Protocol
1. Resin Preparation:
-
Resin: Rink Amide resin (0.5-1.0 mmol/g substitution) is recommended for synthesizing C-terminally amidated peptides like Brevinin-1GHd.
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel. After swelling, drain the DMF.
2. First Amino Acid Coupling:
-
Couple the C-terminal amino acid, Fmoc-Cys(Trt)-OH, to the Rink Amide resin.
-
Activation: Dissolve Fmoc-Cys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
3. Peptide Chain Elongation (Iterative Cycles):
Each cycle consists of Fmoc deprotection and amino acid coupling steps.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
Couple the next Fmoc-protected amino acid (3 eq.) using the activation method described in step 2. The coupling time is typically 1-2 hours. Monitor the coupling reaction for completion using a Kaiser test.
-
Wash the resin as described above.
-
-
Repeat: Repeat these deprotection and coupling steps for each amino acid in the Brevinin-1GHd sequence. For the second cysteine residue, use Fmoc-Cys(Acm)-OH to allow for selective disulfide bond formation.
4. Cleavage and Global Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2-3 times).
-
Dry the crude peptide pellet under vacuum.
5. Disulfide Bond Formation (Solution Phase):
-
Dissolve the crude linear peptide in a buffer of 0.1 M ammonium bicarbonate (pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Add 3% hydrogen peroxide (H2O2) solution dropwise while stirring.
-
Monitor the reaction by taking aliquots and analyzing with RP-HPLC and mass spectrometry until the linear peptide is consumed and the cyclized product is formed.
-
Quench the reaction by adding acetic acid to lower the pH.
-
Lyophilize the solution to obtain the crude cyclized peptide.
6. Purification and Characterization:
-
Purification: Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization:
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the purity of the final product using analytical RP-HPLC. Purity should typically be >95%.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound peptides. Actual yields and purity may vary depending on the specific synthesis conditions and peptide sequence.
| Parameter | Representative Value |
| Resin Substitution Level | 0.6 mmol/g |
| Crude Peptide Yield | 70-85% |
| Purified Peptide Yield | 15-30% |
| Final Purity (RP-HPLC) | >95% |
| Hemolytic Activity (HC10) | 8.28 µM (for Brevinin-1pl)[3] |
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
Brevinin-1GHd exerts its anti-inflammatory effects by modulating the lipopolysaccharide (LPS)-induced inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. Brevinin-1GHd has been shown to bind to LPS and inhibit the activation of the MAPK signaling pathway.[1][2][4] Specifically, it reduces the phosphorylation of key MAPK proteins: c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[1][4] This inactivation of the MAPK pathway leads to a significant reduction in the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][4]
Caption: Brevinin-1GHd's inhibition of the LPS-induced MAPK signaling pathway.
References
- 1. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 2. doaj.org [doaj.org]
- 3. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brevinin-1 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1 is a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs.[1] These peptides typically consist of 24 amino acid residues and are characterized by a C-terminal "Rana-Box," a heptapeptide ring formed by a disulfide bond.[2][3] this compound peptides exhibit broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.[4] Their primary mechanism of action is believed to involve the disruption of microbial cell membrane integrity, leading to cell lysis.[1] The potency of these peptides makes them an area of significant interest in the development of novel therapeutics to combat drug-resistant pathogens.
This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound peptides. The MIC is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.
Data Presentation: this compound MIC Values
The following table summarizes the reported MIC values for various this compound peptides against a selection of common pathogens. These values have been compiled from multiple studies and are presented to facilitate comparison. It is important to note that MIC values can vary based on the specific peptide analog, the microbial strain, and the precise experimental conditions used.
| Peptide Variant | Microorganism | Strain | MIC (µM) | Reference |
| Brevinin-1GHd | Staphylococcus aureus | NCTC 10788 | 2 | [2] |
| Brevinin-1GHd | Methicillin-resistant S. aureus (MRSA) | NCTC 12493 | 4 | [2] |
| Brevinin-1GHd | Escherichia coli | NCTC 10418 | 8 | [2] |
| Brevinin-1GHd | Pseudomonas aeruginosa | ATCC 27853 | 32 | [2] |
| Brevinin-1GHd | Candida albicans | NCPE 1467 | 4 | [2] |
| Brevinin-1BYa | Staphylococcus aureus | 2 | [5] | |
| Brevinin-1BYa | Escherichia coli | 17 | [5] | |
| Brevinin-1BYa | Candida albicans | 3 | [5] | |
| Brevinin-1OS | Staphylococcus aureus | - | [3] | |
| Brevinin-1OS | Methicillin-resistant S. aureus (MRSA) | - | [3] | |
| Brevinin-1OS | Enterococcus faecalis | - | [3] | |
| Brevinin-1OS | Escherichia coli | - | [3] | |
| Brevinin-1OS | Pseudomonas aeruginosa | - | [3] | |
| Brevinin-1OS | Candida albicans | - | [3] | |
| Brevinin-1BW | Enterococcus faecalis | ATCC 29212 | 3.125 (µg/mL) | [6] |
| Brevinin-1BW | Staphylococcus aureus | ATCC 25923 | 6.25 (µg/mL) | [6] |
| Brevinin-1BW | Methicillin-resistant S. aureus (MRSA) | ATCC 29213 | 6.25 (µg/mL) | [6] |
| Brevinin-1GHa | Staphylococcus aureus | 4 | [7] | |
| Brevinin-1GHa | Escherichia coli | 32 | [7] | |
| Brevinin-1GHa | Candida albicans | 2 | [7] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the broth microdilution method, with modifications to accommodate the cationic nature of this compound peptides, which can adhere to standard polystyrene plates.[8] It is recommended to follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), with appropriate adjustments for antimicrobial peptides.[9][10]
Materials:
-
This compound peptide (lyophilized)
-
Sterile, non-pyrogenic deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide reconstitution[11]
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile, 96-well, low-binding polypropylene microtiter plates[8]
-
Microbial cultures in logarithmic growth phase
-
Sterile petri dishes
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator set at 37°C
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute the lyophilized this compound peptide in sterile deionized water or a solution of 0.01% acetic acid containing 0.2% BSA to a high concentration (e.g., 1 mg/mL). The use of the acetic acid/BSA solution can help prevent the peptide from adhering to plastic surfaces.[11]
-
Prepare serial twofold dilutions of the peptide stock solution in the appropriate sterile broth (MHB or RPMI-1640) in separate polypropylene tubes.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism and inoculate into 5 mL of the appropriate broth.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well polypropylene plate.
-
Add 50 µL of the highest concentration of the this compound serial dilution to the first column of wells, resulting in the desired starting concentration.
-
Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
Column 11 will serve as the positive control (microorganism growth without peptide), and column 12 will be the negative control (sterile broth only).
-
Add 50 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify microbial growth. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Visualizations
Caption: Experimental workflow for the this compound MIC assay.
Caption: Logical diagram for determining the MIC value.
References
- 1. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. iacld.com [iacld.com]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of Brevinin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer activities of Brevinin-1, a family of antimicrobial peptides (AMPs) isolated from amphibian skin secretions. This compound peptides have demonstrated significant cytotoxic and anti-proliferative effects against a broad range of cancer cell lines, making them promising candidates for novel anticancer drug development.[1] This document outlines the key mechanisms of action, summarizes reported anticancer activities, and provides detailed protocols for the essential in vitro assays used to evaluate the efficacy of this compound and its analogs.
Mechanism of Action
This compound peptides exert their anticancer effects through a multi-faceted approach, primarily targeting the cancer cell membrane and inducing programmed cell death (apoptosis) and necrosis.[2][3][4] The cationic nature of this compound facilitates its electrostatic interaction with the negatively charged components of cancer cell membranes, such as phosphatidylserine, which are more exposed on the outer leaflet of cancer cells compared to normal cells.[5] This selective interaction leads to:
-
Membrane Disruption: this compound peptides can insert into the lipid bilayer of cancer cell membranes, leading to pore formation, membrane destabilization, and subsequent cell lysis (necrosis).[4][6]
-
Induction of Apoptosis: this compound can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[2][3] This involves the activation of key initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death.[2]
-
Cell Cycle Arrest: Some studies suggest that this compound may also induce cell cycle arrest, contributing to its anti-proliferative effects.[7]
Data Presentation: Anticancer Activity of this compound Peptides
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various this compound peptides against a range of human cancer cell lines, as determined by the MTT assay.
| Peptide | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Brevinin-1GHd | H157 | Non-small cell lung cancer | 2.987 | [5] |
| U251MG | Neuronal glioblastoma | 7.985 | [5] | |
| MDA-MB-435s | Melanoma | 1.197 | [5] | |
| PC3 | Prostate carcinoma | 9.854 | [5] | |
| Brevinin-1RL1 | HCT116 | Colon carcinoma | ~5-10 | [7] |
| MDA-MB-231 | Breast adenocarcinoma | ~5-10 | [7] | |
| SW480 | Colon adenocarcinoma | ~5-10 | [7] | |
| A549 | Lung carcinoma | ~5-10 | [7] | |
| SMMC-7721 | Hepatocellular carcinoma | ~5-10 | [7] | |
| B16-F10 | Melanoma | ~5-10 | [7] | |
| This compound E8.13 | A549 | Lung carcinoma | 31.6 | [8] |
| AGS | Gastric adenocarcinoma | 7.5 | [8] | |
| Jurkat | T-cell leukemia | 12.9 | [8] | |
| HCT116 | Colon carcinoma | 9.2 | [8] | |
| HL60 | Promyelocytic leukemia | 14.8 | [8] | |
| HepG2 | Hepatocellular carcinoma | 11.7 | [8] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without peptide).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity and membrane disruption.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound peptide
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired time period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound peptide
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound peptide
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | From defense to offense: antimicrobial peptides as promising therapeutics for cancer [frontiersin.org]
- 5. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From defense to offense: antimicrobial peptides as promising therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells [mdpi.com]
- 8. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brevinin-1 Cytotoxicity Assay on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1 is a member of a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs.[1][2] These peptides are characterized by a C-terminal "Rana box" domain and typically exhibit a broad spectrum of activity against bacteria, fungi, and even enveloped viruses.[3][4] Increasingly, the cytotoxic and anti-proliferative effects of this compound peptides against various cancer cell lines are being investigated, highlighting their potential as novel therapeutic agents.[5][6] The primary mechanism of action is believed to involve the disruption of cell membrane integrity, leading to cell death through necrosis or apoptosis.[1][4]
This document provides detailed protocols for assessing the cytotoxicity of this compound on mammalian cells, enabling researchers to evaluate its therapeutic potential and understand its mechanism of action. The protocols described herein include the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the differentiation of apoptotic and necrotic cell death.
Data Presentation
The cytotoxic effects of various this compound peptides on a range of mammalian cell lines are summarized below. These tables provide a comparative overview of the peptide's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of this compound Peptides on Mammalian Cancer Cell Lines
| Peptide | Cell Line | Cell Type | IC50 (µM) | Reference |
| Brevinin-1RL1 | HCT116 | Colon Cancer | 5 - 10 | [7] |
| Brevinin-1RL1 | MDA-MB-231 | Breast Cancer | 5 - 10 | [7] |
| Brevinin-1RL1 | SW480 | Colon Cancer | 5 - 10 | [7] |
| Brevinin-1RL1 | A549 | Lung Cancer | 5 - 10 | [7] |
| Brevinin-1RL1 | SMMC-7721 | Liver Cancer | 5 - 10 | [7] |
| Brevinin-1RL1 | B16-F10 | Melanoma | 5 - 10 | [7] |
| This compound E8.13 | A549 | Lung Cancer | 7.5 - 14.8 | [3] |
| This compound E8.13 | AGS | Gastric Cancer | 7.5 - 14.8 | [3] |
| This compound E8.13 | Jurkat | Leukemia | 7.5 - 14.8 | [3] |
| This compound E8.13 | HCT116 | Colorectal Cancer | 7.5 - 14.8 | [3] |
| This compound E8.13 | HL60 | Leukemia | 7.5 - 14.8 | [3] |
| This compound E8.13 | HepG2 | Liver Cancer | 7.5 - 14.8 | [3] |
| Brevinin-1GHd | H157 | Lung Cancer | < 100 | [8] |
| Brevinin-1GHd | U251MG | Glioblastoma | < 100 | [8] |
| Brevinin-1GHd | MDA-MB-435s | Melanoma | < 100 | [8] |
| Brevinin-1GHd | PC3 | Prostate Cancer | < 100 | [8] |
| Brevinin-1EG | U-2OS | Osteosarcoma | 15 - 22 µg/mL | [5] |
| Brevinin-1EG | HepG2 | Liver Cancer | 15 - 22 µg/mL | [5] |
| Brevinin-1EG | HT-29 | Colon Cancer | 15 - 22 µg/mL | [5] |
| Brevinin-1EG | A375 | Melanoma | 15 - 22 µg/mL | [5] |
| Brevinin-1EG | HeLa | Cervical Cancer | 15 - 22 µg/mL | [5] |
| Brevinin-1EG | A549 | Lung Cancer | 15 - 22 µg/mL | [5] |
Table 2: IC50 Values of this compound Peptides on Non-Cancerous Mammalian Cell Lines
| Peptide | Cell Line | Cell Type | IC50 (µM) | Reference |
| Brevinin-1RL1 | NCM460 | Colon Epithelial | > 10 | [7] |
| Brevinin-1RL1 | BEAS-2B | Bronchial Epithelial | > 10 | [7] |
| Brevinin-1RL1 | HaCaT | Keratinocyte | 28.67 | [7] |
| This compound E8.13 | HDF | Dermal Fibroblast | Low cytotoxicity | [3] |
| Brevinin-1GHd | RAW 264.7 | Macrophage | 12.16 | [9] |
| Brevinin-1GHd | HMEC-1 | Microvascular Endothelial | 15.62 | [8][10] |
| Brevinin-1GHd | HaCaT | Keratinocyte | 29.69 | [8][10] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Mammalian cells of interest
-
This compound peptide
-
96-well tissue culture plates
-
Complete culture medium
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Prepare serial dilutions of this compound in serum-free medium.
-
After 24 hours, remove the culture medium and replace it with 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).[7]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[13]
Materials:
-
Mammalian cells of interest
-
This compound peptide
-
96-well tissue culture plates
-
Complete culture medium
-
Serum-free culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., Triton X-100)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired time.
-
Prepare controls:
-
Centrifuge the plate at 250-400 x g for 5 minutes to pellet the cells.[15]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Measure the absorbance at 490 nm using a microplate reader.[13][16]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.[18]
Materials:
-
Mammalian cells of interest
-
This compound peptide
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[19]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[18]
-
Wash the cells twice with cold PBS.[18]
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution).[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[17]
-
Analyze the samples by flow cytometry as soon as possible.
-
Differentiate cell populations based on fluorescence:
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway for this compound Induced Cell Death
Caption: Putative signaling pathways of this compound cytotoxicity.
References
- 1. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 10. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived this compound type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Brevinin-1 Membrane Permeabilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1 is a member of a large family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs.[1][2][3] These peptides represent a promising class of potential new antibiotics due to their broad-spectrum activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][5] The primary mechanism of action for this compound involves the disruption of microbial membrane integrity, leading to permeabilization and cell death.[4][5] This membrane-targeting action makes this compound an attractive candidate for therapeutic development, as it is less likely to induce resistance compared to conventional antibiotics that target specific intracellular processes.
Understanding the kinetics and specificity of membrane permeabilization is crucial for the development of this compound-based therapeutics. This document provides a detailed protocol for a well-established in vitro method to quantify the membrane-permeabilizing activity of this compound and its analogues: the calcein leakage assay using large unilamellar vesicles (LUVs) as model membranes.
Principle of the Assay
The calcein leakage assay is a fluorescence-based method used to measure the integrity of lipid vesicles. Calcein, a fluorescent dye, is encapsulated at a high, self-quenching concentration within LUVs. In this state, the fluorescence is minimal. When a membrane-permeabilizing agent like this compound is introduced, it disrupts the lipid bilayer, causing the encapsulated calcein to leak out into the surrounding buffer. This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly proportional to the membrane permeabilization activity of the peptide.
Mechanism of this compound Action
This compound peptides are cationic and amphipathic, allowing them to preferentially interact with the negatively charged phospholipids commonly found in bacterial membranes.[3] Two primary models describe the membrane disruption by such peptides: the "barrel-stave" and the "carpet-like" models. In the barrel-stave model , peptide monomers insert into the membrane bilayer, forming a transmembrane pore or channel. In the carpet-like model , the peptides accumulate on the surface of the membrane, disrupting the lipid packing and eventually leading to membrane dissolution in a detergent-like manner.
Fig. 1: Proposed mechanisms of this compound membrane disruption.
Experimental Protocols
Materials and Reagents
-
Lipids:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
Cholesterol (optional, for mammalian membrane models)
-
-
Fluorescent Dye:
-
Calcein
-
-
Peptide:
-
Lyophilized this compound or analogue
-
-
Buffers and Solutions:
-
Chloroform
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Calcein buffer (10 mM HEPES, 150 mM NaCl, 50 mM Calcein, pH 7.4)
-
Triton X-100 (10% v/v solution)
-
-
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorescence spectrophotometer with temperature control and stirring capabilities
-
Glass vials
-
Syringes
-
Preparation of Large Unilamellar Vesicles (LUVs)
-
Lipid Film Formation:
-
Prepare a lipid mixture in chloroform to model the target membrane. For a bacterial membrane mimic, a 3:1 molar ratio of POPC:POPG is commonly used. For a mammalian membrane mimic, pure POPC or a mixture with cholesterol can be used.
-
Add the lipid solution to a round-bottom flask.
-
Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with calcein buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This promotes the distribution of the encapsulated dye.
-
-
Extrusion:
-
Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane using a mini-extruder. This will produce a homogenous population of LUVs.
-
-
Purification:
-
Remove the unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HEPES buffer.
-
Collect the fractions containing the LUVs (typically the first colored fractions).
-
Calcein Leakage Assay
-
Instrument Setup:
-
Set the fluorescence spectrophotometer to the excitation and emission wavelengths for calcein (typically 490 nm and 520 nm, respectively).
-
Set the temperature to 25°C or 37°C.
-
-
Assay Procedure:
-
Dilute the purified LUV suspension in HEPES buffer to a final lipid concentration of 25-50 µM in a quartz cuvette.
-
Record the baseline fluorescence (F₀) for a few minutes to ensure a stable signal.
-
Add the desired concentration of this compound peptide to the cuvette and mix gently.
-
Record the fluorescence intensity (F) over time (e.g., for 10-30 minutes).
-
After the kinetic measurement, add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the vesicles and release all the encapsulated calcein.
-
Record the maximum fluorescence intensity (F_max).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point using the following equation: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Experimental Workflow
References
- 1. Discovery and analysis of a novel antimicrobial peptide B1AW from the skin secretion of Amolops wuyiensis and improving the membrane-binding affinity through the construction of the lysine-introduced analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A promising antibiotic candidate, this compound analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Brevinin-1 Biofilm Inhibition and Eradication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1 is a member of a large family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs.[1] These peptides are characterized by a C-terminal "Rana box" domain and typically adopt an α-helical structure in membrane-mimetic environments.[2][3] this compound and its analogues have demonstrated broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] Of particular interest to drug development professionals is their potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][4] These application notes provide detailed protocols for assessing the biofilm inhibition and eradication capabilities of this compound peptides.
Mechanism of Action
The primary mechanism by which this compound peptides exert their antimicrobial and antibiofilm effects is through the disruption of bacterial cell membranes.[5][6] The cationic nature of these peptides facilitates their interaction with the negatively charged components of bacterial membranes, such as phospholipids.[3] Upon interaction, this compound peptides can insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[3][4] This direct, physical mechanism of action is thought to contribute to the low propensity for resistance development compared to traditional antibiotics.[7]
Data Presentation
The following tables summarize the quantitative data on the anti-biofilm activities of various this compound peptides against different microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound Peptides
| Peptide | Organism | MIC (µM) | MBIC (µM) | Reference |
| Brevinin-1GHa | Staphylococcus aureus | 2 | 4 | [8] |
| Brevinin-1GHa | Escherichia coli | 4 | 32 | [8] |
| Brevinin-1GHa | Candida albicans | 2 | 2 | [8] |
| Brevinin-1OS | Staphylococcus aureus | - | - | [2] |
| Brevinin-1OSd | Staphylococcus aureus | - | - | [2] |
| Brevinin-1OSe | Staphylococcus aureus | - | - | [2] |
| Brevinin-1OSf | Staphylococcus aureus | - | - | [2] |
| Brevinin-GR23 | Staphylococcus aureus | 16 | >16 | [4] |
Note: Some MIC/MBIC values were not explicitly provided in the cited literature and are indicated by "-".
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound Peptides
| Peptide | Organism | MBEC (µM) | Reference |
| Brevinin-1GHa | Staphylococcus aureus | 16 | [8] |
| Brevinin-1GHa | Escherichia coli | 64 | [8] |
| Brevinin-1GHa | Candida albicans | 8 | [8] |
| Brevinin-1OS | Staphylococcus aureus | - | [2] |
| Brevinin-1OSd | Staphylococcus aureus | - | [2] |
| Brevinin-1OSe | Staphylococcus aureus | - | [2] |
| Brevinin-1OSf | Staphylococcus aureus | - | [2] |
| Brevinin-GR23 | S. aureus (6h biofilm) | >64 | [4] |
| Brevinin-GR23 | S. aureus (12h biofilm) | >64 | [4] |
| Brevinin-GR23 | S. aureus (24h biofilm) | >64 | [4] |
Note: Some MBEC values were not explicitly provided or were above the tested concentrations and are indicated by "-" or ">".
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
This compound peptide stock solution
-
Bacterial or fungal culture in exponential growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus, Luria Broth for E. coli)[8]
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a two-fold serial dilution of the this compound peptide in the appropriate growth medium in a 96-well plate.
-
Dilute the microbial culture to a final concentration of approximately 5 x 10^5 CFU/mL.[1][8]
-
Add an equal volume of the diluted microbial suspension to each well containing the peptide dilutions.
-
Include positive controls (microbes in medium without peptide) and negative controls (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 595 nm.[8]
Biofilm Inhibition Assay (MBIC)
This assay measures the ability of this compound to prevent the formation of biofilms.
Workflow for Biofilm Inhibition Assay
Caption: Workflow for the Biofilm Inhibition Assay.
Materials:
-
This compound peptide stock solution
-
Bacterial or fungal culture
-
Appropriate growth medium for biofilm formation (e.g., TSB for S. aureus)[8]
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound peptide in the appropriate growth medium in a 96-well plate.[8]
-
Add 5 x 10^5 CFU/mL of the microbial culture to each well.[1][8]
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[1][8]
-
Gently wash the wells twice with PBS to remove planktonic (non-adherent) cells.[1]
-
Fix the remaining biofilm by adding methanol to each well and incubating for 30 minutes at room temperature.[8]
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-30 minutes.[8]
-
Wash the wells with PBS to remove excess stain.[1]
-
Solubilize the bound crystal violet by adding 30% acetic acid to each well.[1][8]
-
Measure the absorbance at 595 nm using a microplate reader. The MBIC is the lowest concentration that significantly reduces biofilm formation compared to the control.
Biofilm Eradication Assay (MBEC)
This assay assesses the ability of this compound to destroy pre-formed, mature biofilms.
Workflow for Biofilm Eradication Assay
Caption: Workflow for the Biofilm Eradication Assay.
Materials:
-
Same as for the Biofilm Inhibition Assay
Procedure:
-
Grow mature biofilms in a 96-well plate by inoculating with the microbial culture and incubating at 37°C for 24-48 hours.[1][8]
-
After incubation, gently wash the wells with PBS to remove planktonic cells.[8]
-
Prepare serial dilutions of the this compound peptide in fresh growth medium and add them to the wells containing the mature biofilms.[8]
-
Incubate the plate for an additional 24 hours at 37°C.[8]
-
Following treatment, wash, fix, stain, and quantify the remaining biofilm using the same crystal violet method described in the Biofilm Inhibition Assay (steps 4-10). The MBEC is the lowest concentration that causes a significant reduction in the pre-formed biofilm.
Conclusion
The protocols outlined in these application notes provide a standardized framework for evaluating the efficacy of this compound peptides against bacterial and fungal biofilms. The potent anti-biofilm activity of this compound, coupled with its direct membrane-disrupting mechanism, makes it a promising candidate for the development of novel therapeutics to combat biofilm-associated infections. Researchers and drug development professionals can utilize these methods to screen and characterize new this compound analogues with improved efficacy and pharmacological properties.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Brevinin-1 Secondary Structure Analysis using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevinin-1 is a family of antimicrobial peptides (AMPs) first isolated from the skin secretions of frogs.[1][2][3] These peptides are characterized by a C-terminal disulfide-bridged cyclic heptapeptide, often referred to as the "Rana box".[1][2] this compound peptides exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][3][4] The function of these peptides is intrinsically linked to their secondary structure, which can change in response to their environment. In aqueous solutions, this compound typically exists as a random coil. However, in the presence of a membrane-mimetic environment, such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), it folds into an α-helical conformation.[1][5][6] This conformational change is crucial for its interaction with and disruption of microbial or cancer cell membranes.
Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution.[7][8][9] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature for different secondary structural elements, such as α-helices, β-sheets, and random coils.[9][10] This makes CD an invaluable tool for studying the conformational changes of this compound under various conditions, providing insights into its mechanism of action.
Data Presentation: Secondary Structure of this compound Analogs by CD Spectroscopy
The following table summarizes the secondary structure content of this compound and its analogs as determined by circular dichroism in different solvent environments. The data highlights the transition from a random coil in an aqueous buffer to an α-helical structure in a membrane-mimetic environment.
| Peptide | Solvent/Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Brevinin-1GHd | 10 mM NH4Ac | - | - | - | [3] |
| Brevinin-1GHd | 50% TFE in 10 mM NH4Ac | - | - | - | [3] |
| Brevinin-1OS | 10 mM Ammonium Acetate | - | - | Predominantly Random Coil | [6] |
| Brevinin-1OS | 50% TFE in 10 mM Ammonium Acetate | 94.61 | - | - | [6] |
| Brevinin-1E8.13 | Aqueous Solution | - | Dominated by β-sheet and random coil | Dominated by β-sheet and random coil | [4] |
| Brevinin-1EG | 10 mM PBS | - | - | Predominantly Random Coil | [5] |
| Brevinin-1EG | 30 mM SDS | - | - | Predominantly α-helical | [5] |
| Brevinin-1EG | 50% TFE | - | - | Predominantly α-helical | [5] |
Note: Quantitative percentages for all structures were not always available in the cited literature. TFE (Trifluoroethanol) and SDS (Sodium Dodecyl Sulfate) are used to mimic the hydrophobic environment of a cell membrane.
Experimental Protocols
Protocol 1: Secondary Structure Analysis of this compound by Circular Dichroism Spectroscopy
This protocol outlines the steps for determining the secondary structure of this compound peptides in both aqueous and membrane-mimetic environments using CD spectroscopy.
1. Materials and Reagents:
-
Synthesized and purified this compound peptide (purity >95%)[11]
-
10 mM Sodium Phosphate buffer, pH 7.0[12]
-
Trifluoroethanol (TFE), spectroscopy grade
-
Sodium Dodecyl Sulfate (SDS)
-
High-purity water
-
Nitrogen gas for CD instrument purging
2. Equipment:
-
Circular Dichroism Spectropolarimeter
-
Microbalance
-
pH meter
-
Vortex mixer
-
Pipettes
3. Peptide Sample Preparation:
-
Accurately weigh a small amount of lyophilized this compound peptide.
-
Dissolve the peptide in 10 mM sodium phosphate buffer (pH 7.0) to prepare a stock solution. The final peptide concentration for CD analysis should be between 30-75 µM.[11][12]
-
For analysis in a membrane-mimetic environment, prepare two additional samples:
4. Instrument Setup and Data Acquisition:
-
Turn on the CD spectropolarimeter and purge the system with nitrogen gas for at least 30 minutes.[9]
-
Set the experimental parameters:
-
Record a baseline spectrum using the respective solvent (buffer, 50% TFE, or SDS solution) in the same cuvette that will be used for the peptide sample.
5. Sample Measurement:
-
Carefully pipette the this compound sample into the quartz cuvette, ensuring there are no air bubbles.[9]
-
Place the cuvette in the sample holder of the CD spectropolarimeter.
-
Acquire the CD spectrum of the peptide sample.
6. Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum to correct for solvent absorbance.
-
Average the multiple scans for the final spectrum.
-
Convert the raw CD data (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:
-
MRE = (θ * 100) / (c * n * l)
-
Where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in centimeters
-
-
-
Analyze the MRE spectrum to determine the secondary structure content. This can be done qualitatively by observing the characteristic spectral shapes or quantitatively using deconvolution software such as CONTIN-LL, CDSSTR, or online servers like DICHROWEB.[12]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound secondary structure analysis using CD spectroscopy.
Signaling Pathway
Caption: Brevinin-1GHd inhibits the LPS-induced MAPK signaling pathway.[11][13]
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel this compound Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Designing a New Generation of Antimicrobials: Application Notes and Protocols for Brevinin-1 Peptide Analogues
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Brevinin-1, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, presents a promising scaffold for designing new therapeutics. These peptides typically exhibit broad-spectrum antimicrobial activity but are often hindered by high hemolytic activity. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of this compound peptide analogues aimed at optimizing their therapeutic potential by enhancing antimicrobial efficacy while minimizing cytotoxicity.
Design Principles for this compound Analogues
The design of effective this compound analogues hinges on a strategic balance of key physicochemical properties: cationicity, hydrophobicity, and α-helicity. The native this compound peptide structure generally consists of 24 amino acids, featuring a C-terminal cyclic heptapeptide disulfide bridge known as the "Rana box".[1][2] Modifications to both the N-terminal and C-terminal regions can significantly impact the peptide's activity and selectivity.
Key considerations in the design of this compound analogues include:
-
Modulating Cationicity: An overall positive charge is crucial for the initial interaction with negatively charged bacterial membranes.[2] Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (Lys) or arginine (Arg), can enhance antimicrobial activity. However, an excessively high charge may not necessarily lead to better outcomes.[1]
-
Optimizing Hydrophobicity: The hydrophobic residues drive the insertion of the peptide into the bacterial membrane, leading to its disruption.[3] Fine-tuning hydrophobicity is critical, as excessive hydrophobicity is often correlated with increased hemolytic activity against host red blood cells.[1][4] This can be achieved by substituting or modifying hydrophobic amino acids.
-
Stabilizing α-Helical Structure: The formation of an α-helical structure upon interacting with the bacterial membrane is a common feature of many AMPs, including this compound. This amphipathic helix facilitates membrane disruption. The proline (Pro) residue often found in the middle of the sequence induces a kink, which can be important for its lytic activity.[1]
-
The Role of the "Rana Box": The C-terminal "Rana box" is significant for the antimicrobial activity of many this compound peptides.[2] Analogues lacking this cyclic structure have shown reduced efficacy.[2]
Synthesis of this compound Analogues
The chemical synthesis of this compound analogues is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[1][5][6] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Featured Analogues and Their Properties
To illustrate the impact of rational design, the following table summarizes the properties and activities of a parent this compound peptide and its synthetic analogues.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | α-Helical Content (%) | Reference |
| Brevinin-1OS | GLLDFLKGFAKTAGKNVFPLIFCKISKKC-NH2 | +4 | 0.623 | 94.61 | [1] |
| OSd | GLLDFLKGFAKTAGKNVFC-NH2 | +2 | 0.589 | 65.23 | [1] |
| OSe | GLLDFLKGFAKTAGWNVFC-NH2 | +2 | 0.632 | 70.11 | [1] |
| OSf | GLLDFLKGFAKTAGWKVFC-NH2 | +3 | 0.601 | 68.95 | [1] |
| Brevinin-1pl | FLPILAGLAANFLPKIFCKITRKC-NH2 | +5 | 0.678 | ~95 | [7] |
| Brevinin-1pl-2R | FLPILAGLAANFLPKIFCKITRR C-NH2 | +6 | 0.685 | ~95 | [7] |
| Brevinin-1pl-3H | FLPILAGLAANFLPKIFCH ITRH C-NH2 | +5 | 0.654 | ~95 | [7] |
| Brevinin-1pl-6K | FLPILAGLAANFLPKIFCK ITRK C-NH2 | +7 | 0.643 | ~95 | [7] |
Hydrophobicity (H) is calculated based on a consensus scale. α-Helical content is often determined in a membrane-mimicking environment (e.g., 50% TFE).
Biological Activity of this compound Analogues
The therapeutic potential of newly designed this compound analogues is assessed through a series of in vitro assays to determine their antimicrobial efficacy and their toxicity towards mammalian cells.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key metrics for quantifying the antimicrobial potency of the peptides against a panel of clinically relevant bacteria.
| Peptide | MIC (µM) vs. S. aureus | MBC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MBC (µM) vs. E. coli | Reference |
| Brevinin-1OS | 4 | 8 | 64 | >128 | [1] |
| OSd | 8 | 16 | 32 | 64 | [1] |
| OSe | 4 | 8 | 16 | 32 | [1] |
| OSf | 2 | 4 | 8 | 16 | [1] |
| Brevinin-1pl | 2 | 4 | 4 | 8 | [7] |
| Brevinin-1pl-2R | 2 | 2 | 8 | 16 | [7] |
| Brevinin-1pl-3H | 4 | 8 | 64 | >64 | [7] |
| Brevinin-1pl-6K | 8 | 16 | 4 | 8 | [7] |
Hemolytic Activity
A critical parameter for the clinical viability of an AMP is its toxicity to host cells. The hemolytic activity, measured as the concentration required to cause 50% lysis of red blood cells (HC50), is a primary indicator of cytotoxicity.
| Peptide | HC50 (µM) | Therapeutic Index (HC50/MIC vs. S. aureus) | Reference |
| Brevinin-1OS | 10.5 | 2.6 | [1] |
| OSd | >128 | >16 | [1] |
| OSe | >128 | >32 | [1] |
| OSf | >128 | >64 | [1] |
| Brevinin-1pl | 25 | 12.5 | [7] |
| Brevinin-1pl-2R | 12.5 | 6.25 | [7] |
| Brevinin-1pl-3H | 50 | 12.5 | [7] |
| Brevinin-1pl-6K | 100 | 12.5 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound analogues are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
-
Acetonitrile
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow of Fmoc-based solid-phase peptide synthesis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Peptide stock solutions (in sterile water or 0.01% acetic acid)
-
Bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)
-
Plate reader (600 nm)
Procedure:
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute an overnight bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Wells with bacterial inoculum but no peptide.
-
Negative Control: Wells with MHB only (no bacteria or peptide).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria (as determined by visual inspection or by measuring the optical density at 600 nm).
Protocol 3: Hemolysis Assay
This protocol assesses the cytotoxicity of the peptides against red blood cells.
Materials:
-
Freshly collected human or horse red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Plate reader (450 nm or 540 nm)
Procedure:
-
RBC Preparation:
-
Centrifuge the whole blood at 1000 x g for 10 minutes.
-
Aspirate the supernatant and plasma.
-
Wash the RBC pellet with PBS three times, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 50 µL of serial dilutions of the peptide in PBS to the wells of a 96-well plate.
-
Negative Control: Add 50 µL of PBS.
-
Positive Control: Add 50 µL of 1% Triton X-100.
-
-
Incubation: Add 50 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm or 540 nm (hemoglobin release).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Mechanism of Action: Membrane Disruption
This compound peptides and their analogues primarily exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane.[1] This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane. Upon reaching a threshold concentration on the membrane surface, the peptides insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This results in the leakage of cellular contents and ultimately cell death.
Diagram: Proposed Mechanism of Action of this compound Analogues
Caption: Mechanism of bacterial membrane disruption by this compound.
Concluding Remarks
The design and synthesis of this compound peptide analogues represent a promising avenue for the development of novel antimicrobial agents. By systematically modifying the peptide's physicochemical properties, it is possible to significantly enhance its therapeutic index. The protocols outlined in this document provide a framework for the rational design, synthesis, and evaluation of these potent antimicrobial molecules. Further investigations, including in vivo efficacy and toxicity studies, are essential to translate these promising candidates into clinically viable therapeutics.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Brevinin-1: A Promising Neuropeptide for the Treatment of Skin Infections
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. Skin and soft tissue infections, often caused by resilient pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitate the development of novel therapeutic agents. Brevinin-1, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, has emerged as a promising candidate.[1][2] These peptides exhibit potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[3][4] Their primary mechanism of action involves the rapid disruption of bacterial cell membranes, leading to cell death and a lower propensity for developing resistance compared to conventional antibiotics.[3][5] This document provides a comprehensive overview of this compound's potential as a therapeutic for skin infections, including its antimicrobial efficacy, mechanism of action, and detailed protocols for its evaluation.
Data Presentation: Antimicrobial Activity of this compound Peptides
The following tables summarize the in vitro antimicrobial and hemolytic activities of various this compound peptides against common skin pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptides (µM)
| Peptide | S. aureus | MRSA | E. coli | P. aeruginosa | C. albicans | Reference |
| Brevinin-1GHd | 2 | 4 | 8 | 32 | 4 | [6] |
| Brevinin-1BYa | - | 2.5 | - | - | ≤10 | [7] |
| Brevinin-1OS | Potent | Potent | Weak | - | Potent | [3] |
| Brevinin-1OSd | Potent | Potent | Broad-spectrum | - | - | [3] |
| Brevinin-1OSe | Potent | Potent | Broad-spectrum | - | - | [3] |
| Brevinin-1OSf | Potent | Potent | Broad-spectrum | - | - | [3] |
| Brevinin-1GHa | Potent | Potent | Potent | Potent | Potent | [4] |
| Brevinin-1pl-2R | - | - | - | 8 (MBC) | - | [8] |
| Brevinin-1pl-5R | - | - | Reduced activity | - | - | [8] |
| Brevinin-1pl-6K | Reduced activity | - | 4 | Potent | - | [8] |
| Brevinin-1BW | 6.25 µg/mL | 6.25 µg/mL | ≥100 µg/mL | - | - | [5] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Peptides (µM)
| Peptide | S. aureus | MRSA | E. faecalis | Reference |
| Brevinin-1GHd | - | - | - | [6] |
| Brevinin-1OS and analogues | Potent | Potent | Potent | [3] |
| Brevinin-1BW | - | - | 3.125 µg/mL | [5] |
Table 3: Hemolytic Activity of this compound Peptides
| Peptide | Hemolytic Activity | Concentration | Reference |
| Brevinin-1GHd | Low at bactericidal concentrations | 13% at 32 µM | [6] |
| Brevinin-1BYa | High (LD50 = 10 µM) | - | [7] |
| Acyclic analogue of Brevinin-1BYa | 8-fold reduced | - | [7] |
| Brevinin-1OS | High | - | [3] |
Mechanism of Action
This compound peptides are cationic and amphipathic, allowing them to selectively interact with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[1][9] This electrostatic attraction facilitates the peptide's accumulation on the bacterial surface. Upon reaching a critical concentration, this compound peptides insert into the lipid bilayer, forming pores or disrupting the membrane integrity through various proposed models like the "barrel-stave," "carpet," or "toroidal pore" mechanisms.[4] This disruption leads to the leakage of essential ions and metabolites, ultimately causing bacterial cell death.[3] Some this compound peptides, such as Brevinin-1GHd, have also been shown to possess anti-inflammatory properties by neutralizing LPS and suppressing the production of pro-inflammatory cytokines.[9][10]
Caption: Proposed mechanism of action for this compound peptides.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound peptides as potential therapeutics for skin infections.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from methodologies described in several studies.[6][11]
1. Materials:
- This compound peptide stock solution (e.g., 5.12 x 10^4 µM in DMSO).[6]
- Bacterial strains (e.g., S. aureus, MRSA, E. coli, P. aeruginosa).
- Yeast strain (C. albicans).
- Mueller-Hinton Broth (MHB) for bacteria or Yeast Peptone Dextrose (YPD) broth for yeast.
- 96-well microtiter plates.
- Spectrophotometer.
2. Procedure:
- Bacterial/Yeast Preparation: Inoculate a single colony of the microorganism into the appropriate broth and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
- Peptide Dilution: Perform a two-fold serial dilution of the this compound peptide stock solution in the appropriate broth directly in the 96-well plate.
- Incubation: Add the prepared microbial suspension to each well containing the serially diluted peptide. Include a positive control (microorganisms with no peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
- MBC Determination: To determine the MBC, aliquot a small volume from the wells showing no visible growth onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial count.
Protocol 2: Hemolysis Assay
This protocol is based on methods described for Brevinin-1GHd.[12]
1. Materials:
- This compound peptide.
- Fresh horse red blood cells.
- Phosphate-buffered saline (PBS).
- 1% Triton X-100 (positive control).
- 96-well microtiter plates.
- Centrifuge.
- Spectrophotometer.
2. Procedure:
- Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation. Resuspend the cells in PBS to a final concentration of 4% (v/v).
- Incubation: Add serial dilutions of the this compound peptide to the wells of a 96-well plate. Add the red blood cell suspension to each well. Use PBS as a negative control and 1% Triton X-100 as a positive control. Incubate the plate at 37°C for 1-2 hours.
- Measurement: Centrifuge the plate to pellet the intact red blood cells. Transfer the supernatant to a new plate and measure the absorbance at 550 nm to quantify hemoglobin release.
- Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Protocol 3: Time-Kill Kinetics Assay
This assay, as described in several studies, determines the rate at which an antimicrobial peptide kills a bacterial population.[4][8][12]
1. Materials:
- This compound peptide.
- Mid-logarithmic phase culture of the target bacterium (e.g., S. aureus, MRSA).
- Appropriate broth (e.g., MHB).
- Sterile saline.
- Agar plates.
2. Procedure:
- Inoculum Preparation: Grow the bacteria to the mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL.
- Exposure: Add the this compound peptide at concentrations corresponding to its MIC, 2x MIC, and 4x MIC to the bacterial suspension. Include a control with no peptide.
- Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from each tube.
- Plating and Incubation: Perform serial dilutions of the aliquots in sterile saline and plate them on agar plates. Incubate the plates at 37°C for 24 hours.
- Enumeration: Count the number of colonies on the plates to determine the number of viable bacteria at each time point. Plot the log10 CFU/mL against time to generate the time-kill curve.
Protocol 4: Anti-Biofilm Assay
This protocol is based on the methodology used for Brevinin-1GHa and Brevinin-1BW.[4][11]
1. Materials:
- This compound peptide.
- Biofilm-forming bacterial strain (e.g., S. aureus).
- Tryptic Soy Broth (TSB) supplemented with glucose.
- 96-well flat-bottom microtiter plates.
- Crystal violet solution (0.1%).
- Ethanol (95%).
- Spectrophotometer.
2. Procedure for Biofilm Inhibition:
- Prepare serial dilutions of the this compound peptide in TSB in a 96-well plate.
- Add the bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well.
- Incubate the plate at 37°C for 24 hours to allow biofilm formation.
- Wash the wells with PBS to remove non-adherent bacteria.
- Stain the remaining biofilm with crystal violet for 15 minutes.
- Wash away the excess stain and allow the plate to air dry.
- Solubilize the bound crystal violet with 95% ethanol.
- Measure the absorbance at 570 nm. The minimum biofilm inhibitory concentration (MBIC) is the lowest peptide concentration that shows a significant reduction in biofilm formation compared to the control.
3. Procedure for Biofilm Eradication:
- Grow the bacterial biofilm in a 96-well plate for 24 hours as described above.
- After washing the wells, add fresh TSB containing serial dilutions of the this compound peptide.
- Incubate for another 24 hours.
- Quantify the remaining biofilm using the crystal violet staining method as described above. The minimal biofilm eradication concentration (MBEC) is the lowest peptide concentration that results in a significant reduction of the pre-formed biofilm.
Experimental and Therapeutic Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound as a therapeutic agent for skin infections.
Caption: A workflow for evaluating this compound for skin infections.
Conclusion
This compound peptides represent a promising class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance in skin infections. Their potent and rapid bactericidal activity, coupled with a mechanism of action that is less prone to resistance development, makes them attractive candidates for further preclinical and clinical development. However, challenges such as potential hemolytic activity need to be addressed through peptide engineering and formulation strategies to optimize their therapeutic index. The protocols and data presented here provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound in dermatology.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived this compound type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brevinin-1BYa: a naturally occurring peptide from frog skin with broad-spectrum antibacterial and antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 10. doaj.org [doaj.org]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Brevinin-1 Serum Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide Brevinin-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the serum stability of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low serum stability of this compound?
This compound, like many other natural peptides, is susceptible to degradation by proteases present in serum. These enzymes cleave the peptide bonds, leading to a loss of structural integrity and biological activity.[1][2] The half-life of unmodified this compound in serum is often short, limiting its therapeutic potential.
Q2: What are the most common strategies to improve the serum stability of this compound?
Several strategies can be employed to enhance the stability of this compound in serum. These include:
-
D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-enantiomers can make the peptide resistant to cleavage by proteases, which are stereospecific for L-amino acids.[2][3][4]
-
Peptide Cyclization: Creating a cyclic structure, either "head-to-tail" or through side-chain linkages, can restrict the peptide's conformation, making it less accessible to proteases.[5][6][7] The native this compound already contains a disulfide bridge forming a "Rana box" domain, which contributes to its structure.[1][8]
-
N- and C-terminal Modifications: Capping the ends of the peptide chain, for instance, through N-terminal acetylation or C-terminal amidation, can prevent degradation by exopeptidases.
-
Use of Unnatural Amino Acids: Incorporating amino acids not commonly found in nature can also hinder protease recognition and cleavage.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can sterically shield it from proteases and increase its hydrodynamic size, prolonging its circulation time.[9]
Q3: Will modifying this compound to improve stability affect its antimicrobial activity?
Modifications can indeed impact the biological activity of this compound. The key is to strike a balance between enhancing stability and retaining potent antimicrobial effects. The N-terminal hydrophobic region and the overall amphipathic structure are crucial for its activity.[10] Therefore, modifications should be carefully designed and tested to ensure they do not disrupt these critical features. For example, a deletion of three amino acids from the N-terminus of Brevinin-1E was shown to dramatically reduce hemolytic activity without significantly affecting its antimicrobial potency.[10]
Q4: Where can I find the sequence of this compound?
The first discovered this compound was isolated from Rana brevipoda porsa and has the sequence FLPVLAGIAAKVVPALFCKITKKC.[1] Numerous other this compound peptides have since been identified from various frog species, exhibiting some sequence variations.[1][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to improve this compound serum stability.
Problem 1: Inconsistent or non-reproducible results in serum stability assays.
Possible Causes and Solutions:
-
Variability in Serum/Plasma Source: Protease activity can differ between serum and plasma, as well as between batches and donors.[11] Anticoagulants in plasma (like EDTA or heparin) can inhibit certain proteases.
-
Recommendation: Use a consistent source of serum or plasma for all comparative experiments. If possible, pool serum from multiple donors to average out individual variations. Clearly document the source and type (serum vs. plasma) of the biological matrix used.
-
-
Improper Sample Handling and Storage: Peptides can degrade due to improper storage conditions or multiple freeze-thaw cycles.
-
Recommendation: Store lyophilized peptides at -20°C or lower and protect them from light.[12] Aliquot peptide stock solutions to avoid repeated freeze-thaw cycles. Once thawed, keep samples on ice.
-
-
Peptide Aggregation: this compound, being an amphipathic peptide, can be prone to aggregation, which can affect its apparent stability and activity.[13][14]
-
Recommendation: Visually inspect solutions for precipitation. Use techniques like dynamic light scattering (DLS) to check for aggregates. Consider optimizing the buffer composition (pH, ionic strength) to minimize aggregation. Centrifugation can be used as a counter-screen to remove aggregates before an assay.[15]
-
-
Issues with Analytical Method (HPLC/MS): Problems with the HPLC system or mass spectrometer can lead to variable results.
-
Recommendation: Refer to the detailed troubleshooting guides for HPLC and Mass Spectrometry in the "Experimental Protocols" section below.
-
Problem 2: Low yield of cyclized this compound.
Possible Causes and Solutions:
-
Inefficient Cyclization Reaction: The efficiency of head-to-tail cyclization can be sequence-dependent and influenced by the reaction conditions.[6]
-
Suboptimal Coupling Reagents: The choice of coupling reagents is critical for efficient amide bond formation during cyclization.
-
Recommendation: Use well-established coupling reagents for peptide cyclization, such as DIC/Oxyma. The reaction time and temperature may need to be optimized for your specific this compound analog.[16]
-
Problem 3: Modified this compound shows increased stability but significantly reduced antimicrobial activity.
Possible Causes and Solutions:
-
Disruption of Key Structural Features: The modification may have altered the amphipathic alpha-helical structure or the hydrophobic N-terminal region, which are crucial for antimicrobial activity.[10]
-
Recommendation: Use structural prediction tools (e.g., helical wheel projections) to guide your modification strategy. Avoid modifications in regions known to be critical for activity. Circular dichroism (CD) spectroscopy can be used to experimentally assess the secondary structure of your modified peptides in a membrane-mimicking environment (e.g., in the presence of SDS or TFE).[1]
-
-
Steric Hindrance: Large modifications, such as PEGylation, might sterically hinder the peptide's interaction with the bacterial membrane.
-
Recommendation: If using PEG, experiment with different PEG chain lengths and attachment sites to find a balance between stability and activity.
-
Data Presentation
Table 1: Serum Stability of this compound and Modified Analogs
| Peptide | Modification(s) | Serum/Plasma Concentration | Half-life (t½) | Reference |
| Brevinin-1BW | None | 10% Fetal Bovine Serum | MIC doubled | [1] |
| LR18 (linear) | None | 50% Rat Serum | MIC increased 16-fold | [17] |
| C-LR18 (cyclic) | Head-to-tail cyclization | 50% Rat Serum | MIC increased 4-fold | [17] |
| PepD2 (linear) | None | Not specified | - | [12] |
| pepdD2 (linear) | D-amino acid substitution (Lys, Leu) | Not specified | >12-fold increase vs. PepD2 | [12] |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions (e.g., serum type, concentration, analytical method).
Experimental Protocols
Protocol 1: General Procedure for Serum Stability Assay
This protocol outlines a general method for determining the stability of this compound and its analogs in serum.
-
Preparation of Peptide Stock Solution:
-
Dissolve the lyophilized peptide in sterile, nuclease-free water or an appropriate buffer to a final concentration of 1 mg/mL.
-
Determine the precise peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or amino acid analysis).
-
Aliquot the stock solution and store at -20°C or -80°C.
-
-
Incubation with Serum:
-
Thaw the peptide aliquot and a vial of serum (e.g., human serum, fetal bovine serum) on ice.
-
In a microcentrifuge tube, add the peptide stock solution to the serum to achieve the desired final peptide concentration (e.g., 100 µg/mL) and serum concentration (e.g., 50% or 90%).
-
As a control (time zero), immediately take an aliquot of the mixture and stop the reaction as described in step 4.
-
Incubate the remaining mixture at 37°C in a water bath or incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
To stop the enzymatic degradation, add a quenching solution to the collected aliquots. A common method is to add an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.
-
Vortex the mixture and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis of Intact Peptide:
-
Carefully collect the supernatant, which contains the peptide.
-
Analyze the amount of intact peptide in the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The percentage of intact peptide at each time point is calculated by comparing the peak area of the peptide at that time point to the peak area at time zero.
-
The half-life (t½) can be calculated by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.
-
Mass spectrometry (LC-MS) can be used to confirm the identity of the intact peptide peak and to identify degradation products.[18]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acid Substitution
This protocol describes the manual Fmoc/tBu solid-phase synthesis of a peptide with a D-amino acid substitution.
-
Resin Preparation:
-
Place the appropriate amount of Rink amide resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.[19]
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by adding 20% piperidine in DMF and shaking for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF and dichloromethane (DCM).[19]
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (either L- or D-form), a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the activation mixture to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After complete coupling, drain the solution and wash the resin with DMF and DCM.
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Incubate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, discard the ether, and dry the peptide pellet.
-
Purify the crude peptide using RP-HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 3: Head-to-Tail Cyclization of this compound Analog
This protocol outlines a general procedure for the on-resin cyclization of a peptide.
-
Synthesis of the Linear Peptide:
-
Synthesize the linear peptide on a resin that allows for side-chain attachment, leaving the C-terminus protected in a way that can be selectively removed (e.g., using an allyl-based protecting group).[16]
-
-
Selective Deprotection:
-
Selectively deprotect the N-terminus (e.g., remove the Fmoc group with piperidine).
-
Selectively deprotect the C-terminus (e.g., remove the allyl group using a palladium catalyst).[16]
-
-
On-Resin Cyclization:
-
Cleavage and Purification:
-
Cleave the cyclized peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA-based).
-
Purify the cyclic peptide using RP-HPLC.
-
Confirm the cyclization and purity using mass spectrometry.
-
Mandatory Visualizations
Diagram 1: Workflow for Assessing Serum Stability of this compound Analogs
Caption: Workflow for determining the serum stability of this compound analogs.
Diagram 2: Troubleshooting Logic for Inconsistent Stability Assay Results
Caption: Troubleshooting logic for inconsistent serum stability assay results.
Diagram 3: Strategies for Enhancing this compound Serum Stability
Caption: Overview of strategies to improve the serum stability of this compound.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of single D-amino acid substitutions on disruption of beta-sheet structure and hydrophobicity in cyclic 14-residue antimicrobial peptide analogs related to gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedgrid.com [biomedgrid.com]
- 13. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. biomedgrid.com [biomedgrid.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
Technical Support Center: Optimizing Brevinin-1 Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Brevinin-1 peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of this compound and related peptides.
Q1: My final peptide yield is significantly lower than expected. What are the common causes and how can I improve it?
Low peptide yield is a frequent issue in SPPS. The causes can be multifaceted, often related to incomplete reactions at each step of the synthesis cycle. For a peptide of 24 amino acids like this compound, even a small percentage of incomplete coupling or deprotection at each cycle can drastically reduce the final yield of the full-length peptide.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a second piperidine treatment. Use a stronger base solution, such as 20-50% piperidine in DMF. For difficult sequences, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution to disrupt aggregation.[2] |
| Inefficient Amino Acid Coupling | Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[3] Perform a "double coupling" by repeating the coupling step for the same amino acid.[3] This is especially important for sterically hindered amino acids (e.g., Val, Ile) or when coupling to a proline residue.[3] Increase the coupling time or reaction temperature.[4] |
| Peptide Aggregation on Resin | If the resin beads clump together or do not swell properly, aggregation is likely occurring.[2] Switch to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP), or add chaotropic salts (e.g., LiCl) or DMSO to the reaction mixture.[2] Utilize microwave-assisted synthesis to provide energy and disrupt intermolecular hydrogen bonds.[2][5] Consider using a low-substitution resin or a specialized resin like TentaGel.[2] |
| Steric Hindrance | This compound contains several bulky, hydrophobic residues (e.g., Phe, Leu, Val, Ala) which can hinder coupling reactions.[6][7] Use more powerful coupling reagents like HATU, HCTU, or COMU, which are more reactive and can overcome steric hindrance.[8] |
| Premature Chain Termination | Unreacted amino groups can be permanently blocked if not coupled successfully. Capping unreacted amines with acetic anhydride after the coupling step can prevent the formation of deletion sequences and simplify purification.[1] |
Troubleshooting Flowchart for Low Peptide Yield
Caption: A flowchart for troubleshooting low peptide synthesis yield.
Q2: I am observing significant peak impurities during HPLC analysis of my crude peptide. What are the likely side reactions?
Side reactions during SPPS can lead to a variety of impurities, complicating purification and reducing the yield of the target peptide. The this compound sequence has residues that are prone to specific side reactions.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description & Sequence Context | Prevention & Mitigation |
| Aspartimide Formation | This compound does not typically contain Aspartic Acid. However, if synthesizing analogues with Asp, this is a major issue. The Asp side chain can form a cyclic imide, especially at Asp-Gly or Asp-Ser sequences, leading to chain termination or isomerization to β-aspartyl peptides.[2][9] | Use protecting groups on the preceding amino acid's backbone amide, such as 2-hydroxy-4-methoxybenzyl (Hmb).[2] Add HOBt to the piperidine deprotection solution to reduce the rate of aspartimide formation.[2] |
| Diketopiperazine Formation | This occurs at the dipeptide stage, causing cleavage from the resin. It is prevalent when Proline is at position 2, which is common in some this compound variants.[2][6] | Use 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[2] Couple the third amino acid quickly after deprotection of the second. |
| Racemization | The stereochemistry of amino acids can be compromised, particularly for Cysteine and Histidine, during activation. | Use coupling reagents that minimize racemization, such as those combined with additives like HOBt or OxymaPure.[8] Avoid prolonged exposure to strong bases. |
| Oxidation | Cysteine residues are susceptible to oxidation. This compound contains two Cys residues that form a critical disulfide bridge.[6] | Use a trityl (Trt) or other suitable protecting group for the Cys sulfhydryl group throughout the synthesis. Perform the disulfide bridge formation as a distinct post-cleavage step. |
| 3-(1-Piperidinyl)alanine Formation | When a C-terminal Cysteine is present, the protected sulfhydryl group can be eliminated by the piperidine used for deprotection, followed by the addition of piperidine to the resulting dehydroalanine.[2] | Utilize a sterically bulky protecting group for Cysteine, such as Trityl (Trt), to minimize this side reaction.[2] |
Mechanism of Aspartimide Formation
Caption: The mechanism of aspartimide formation during Fmoc-SPPS.
Frequently Asked Questions (FAQs)
Q1: What is the typical amino acid sequence and structure of this compound?
This compound is a family of antimicrobial peptides, so the exact sequence varies between species.[6] However, they share common features:
-
Length: Typically 24 amino acid residues.[6]
-
Structure: They are linear, cationic, and amphipathic peptides. In a membrane-like environment, they adopt an α-helical structure.[6]
-
"Rana Box": A defining feature is a C-terminal cyclic heptapeptide formed by a disulfide bridge between two Cysteine residues (Cys¹⁸ and Cys²⁴ in many variants).[6][7] This is often referred to as the "Rana box".
-
Example Sequence (this compound from Rana brevipoda porsa): FLPVLAGIAAKVVPALFCKITKKC[6]
-
Example Sequence (Brevinin-1GHd): FLGALFKVASKLVPAAICSISKKC[7]
Q2: What are the most critical steps to ensure a high yield of this compound?
-
Resin Choice: For C-terminal carboxyl peptides, Wang resin is common. For C-terminal amides, Rink Amide resin is suitable.[10] Given that many natural Brevinins are amidated, Rink Amide is often a good choice.
-
Coupling Efficiency: Due to the hydrophobic and bulky residues, ensuring complete coupling at every step is paramount. Monitor reactions with a qualitative test (like the Kaiser test) and use strategies like double coupling for difficult residues.[11]
-
Cysteine Protection: Proper protection of the two Cysteine residues (e.g., with Trt groups) is essential to prevent side reactions and premature disulfide formation.
-
Cleavage Cocktail: Use a cleavage cocktail with appropriate scavengers (like triisopropylsilane (TIS) and water) to prevent re-attachment of protecting groups to sensitive residues.[10]
-
Disulfide Bond Formation: After cleavage and purification of the linear peptide, the disulfide bridge must be formed. This is typically achieved through oxidation, for example, by air oxidation in a dilute aqueous buffer at a slightly basic pH.
Q3: How does peptide aggregation affect synthesis and how can I prevent it?
Peptide aggregation occurs when growing peptide chains on the resin self-associate through hydrogen bonds, forming secondary structures.[2] This can physically block reactive sites, leading to slow or incomplete coupling and deprotection reactions.[12] Hydrophobic sequences, like parts of this compound, are particularly prone to aggregation.[2]
Prevention Strategies:
-
Solvents: Use NMP or add DMSO to disrupt hydrogen bonds.[2]
-
Temperature: Increasing the reaction temperature can help break up aggregates.[4]
-
Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide into the sequence can disrupt the formation of secondary structures. These are later converted back to the native sequence during cleavage.[12]
-
Backbone Protection: Using groups like 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen can prevent hydrogen bonding.[2]
Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound
This protocol outlines a single cycle for adding one amino acid.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing Solvent: Methanol
Workflow:
Caption: A standard workflow for one cycle of Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, then wash with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU (0.95 eq. to the amino acid) and DIPEA (2 eq. to the resin's functional capacity) in DMF for 3-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test. A blue color indicates incomplete coupling (free amines present). If the test is positive, repeat the coupling step (double coupling).
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Disulfide Bridge Formation ("Rana Box")
Materials:
-
Purified linear this compound peptide
-
Buffer: 0.1 M Ammonium Bicarbonate, pH 8.0-8.5
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the purified linear peptide in the buffer at a very low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation. A small amount of ACN can be added to aid solubility.
-
Stir the solution gently, open to the air, for 12-24 hours. The dissolved oxygen will act as the oxidizing agent.
-
Monitor the reaction by RP-HPLC and mass spectrometry. The cyclized peptide will have a shorter retention time and a mass decrease of 2 Da compared to the linear, reduced peptide.
-
Once the reaction is complete, lyophilize the solution to obtain the final cyclized this compound peptide.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. occamdesign.com [occamdesign.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. biomatik.com [biomatik.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
troubleshooting Brevinin-1 purification challenges
Welcome to the technical support center for Brevinin-1 purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with isolating this potent antimicrobial peptide. Below you will find troubleshooting guides and frequently asked questions in a Q&A format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Category 1: Low Purification Yield
Q1: My final yield of this compound is consistently low after RP-HPLC. What are the common causes?
A1: Low yield is a frequent challenge in peptide purification. Several factors could be responsible:
-
Suboptimal Chromatography Conditions: The binding or elution conditions for your chromatography column may not be optimized. This can include incorrect pH, ionic strength of your buffers, or a poorly designed elution gradient.
-
Peptide Precipitation: this compound, like many amphipathic peptides, can precipitate on the column, especially at high concentrations.
-
Peptide Degradation: The peptide may be degrading during the purification process due to endogenous proteases released during cell lysis.[1]
-
Inefficient Lysis and Extraction: If you are purifying from a recombinant source, incomplete cell lysis will result in less peptide being available for purification.[2]
-
Aggregation: The formation of aggregates can prevent the peptide from binding effectively to the chromatography resin.[3]
Q2: How can I improve the binding of this compound to my reverse-phase column?
A2: To improve binding, ensure your sample and binding buffer composition are optimal. Check the pH and ensure no chelating or strong reducing agents are present that could interfere with the interaction. For reverse-phase chromatography, ensure the initial mobile phase has a low organic solvent concentration to maximize hydrophobic interactions between this compound and the stationary phase.
Category 2: Product Impurity
Q1: My purified this compound shows multiple peaks on the analytical chromatogram. What are these impurities?
A1: The impurities can originate from several sources depending on your production method:
-
Synthetic Peptides (SPPS): Impurities often include failed sequences (truncated or deleted peptides) and byproducts from side-chain protecting groups.[4]
-
Recombinant Peptides: Contaminants typically include host cell proteins (HCPs), lipids, and nucleic acids from the expression system.[4]
-
Endotoxins: If using a Gram-negative bacterial host like E. coli, endotoxins (lipopolysaccharides or LPS) are a major and critical impurity that must be removed.[5]
Q2: How can I effectively remove endotoxins from my this compound preparation?
A2: Endotoxin removal is critical for any therapeutic application.[6] Several methods are effective:
-
Ion-Exchange Chromatography: This is a common method where the negatively charged endotoxins are separated from the typically cationic this compound peptide.[7]
-
Affinity Chromatography: Specialized affinity resins are available that specifically bind and remove endotoxins.[8] These can achieve high removal efficiency with good protein recovery.
-
HPLC Sanitization: Endotoxins can bind strongly to silica-based HPLC columns. Proper column sanitization between runs, for example with dilute sodium hydroxide, is crucial to prevent carryover.[9]
Category 3: Peptide Aggregation & Precipitation
Q1: I'm observing precipitation in my this compound sample after elution and concentration. How can I prevent this?
A1: Aggregation is a common problem for peptides, particularly those with hydrophobic regions.[3][10] It is influenced by factors like protein concentration, pH, temperature, and ionic strength.[11]
-
Optimize Buffer Conditions: Avoid pH values close to the isoelectric point (pI) of this compound, as proteins are least soluble at their pI.[11] Modifying the ionic strength by adjusting the salt concentration can also help.
-
Work at Lower Concentrations: High protein concentrations can promote aggregation.[11] If possible, perform purification and handling steps at lower concentrations.
-
Use Additives: The inclusion of stabilizing agents in your buffers can prevent aggregation. Common additives include glycerol (5-20%), arginine, or non-denaturing detergents.[11][12]
Q2: Can aggregation occur on the chromatography column itself?
A2: Yes, on-column aggregation can occur, leading to peak tailing, reduced yield, and even column clogging. This can happen if the local concentration of the peptide becomes too high during the binding or elution steps. To mitigate this, you can try loading less sample, using a shallower elution gradient to reduce the concentration of the eluting peptide, or adding solubilizing agents to the mobile phase.
Category 4: Peptide Instability & Degradation
Q1: How do I protect this compound from degradation during purification?
A1: Proteolysis, the enzymatic breakdown of proteins, is a primary cause of degradation. When cells are lysed, proteases are released that can rapidly degrade your target peptide.[13]
-
Use Protease Inhibitors: The most effective strategy is to add a protease inhibitor cocktail to your lysis buffer.[14][15] These cocktails contain a mixture of inhibitors that target different classes of proteases.
-
Maintain Low Temperatures: Performing all purification steps at low temperatures (e.g., 4°C) can significantly slow down enzymatic activity and reduce the rate of degradation.[1]
Q2: Are there any purification steps I should be particularly cautious about regarding peptide stability?
A2: Yes, be mindful of pH extremes and prolonged exposure to certain chemicals. This compound contains a disulfide bond which can be sensitive to strong reducing agents.[16] While some reducing agents may be needed to prevent intermolecular disulfide bond formation and aggregation, their concentration should be carefully optimized. Additionally, some peptides are unstable at very low or high pH, so it's important to neutralize fractions immediately after elution if harsh pH conditions were used.
Troubleshooting Guides & Protocols
Guide 1: Addressing Low Purification Yield
This guide provides a systematic approach to diagnosing and resolving issues of low this compound yield.
| Method | Typical Protein Recovery | Endotoxin Removal | Reference |
| Affinity Resin | ≥85% | ≥90% | [8] |
| Ion-Exchange Chromatography | Variable (pH dependent) | Can achieve ~5-log reduction | [7] |
| Two-Phase Partitioning | Optimization required | Effective, dependent on partitioning conditions | [6] |
This is a generic protocol for desalting and concentrating a peptide sample prior to final purification or analysis. [17]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 cartridge volumes of a strong solvent (e.g., methanol or acetonitrile).
-
Equilibration: Equilibrate the cartridge by passing 2-3 cartridge volumes of the initial binding buffer (e.g., 0.1% TFA in water).
-
Sample Loading: Load the peptide sample onto the cartridge. The sample should be dissolved in a buffer similar to the equilibration buffer to ensure binding.
-
Washing: Wash the cartridge with 2-3 volumes of the equilibration buffer to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound this compound using a small volume of a buffer with a higher organic content (e.g., 60-80% acetonitrile in 0.1% TFA water). This allows for sample concentration.
Guide 3: Preventing Peptide Aggregation
This guide outlines strategies to maintain the solubility of this compound throughout the purification workflow.
| Additive | Typical Working Concentration | Mechanism of Action | Cautions |
| L-Arginine | 0.5 - 1.0 M | Suppresses aggregation by interacting with hydrophobic patches. | Can interfere with some downstream assays. |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. | Can increase viscosity, affecting chromatography pressure. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.2% (v/v) | Solubilizes hydrophobic regions. [11] | Must be removed for many downstream applications. |
| NaCl | 150 mM - 1.0 M | Modulates electrostatic interactions. | High salt can also induce aggregation ("salting out"). |
General Experimental Workflow
The following diagram illustrates a general workflow for the purification of recombinantly produced this compound.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. bio-works.com [bio-works.com]
- 5. bioradiations.com [bioradiations.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. acciusa.com [acciusa.com]
- 8. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. rdworldonline.com [rdworldonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. scbt.com [scbt.com]
- 16. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Brevinin-1 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Brevinin-1 peptides for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs.[1] These peptides are cationic and amphipathic, exhibiting broad-spectrum antimicrobial and potential anticancer activities.[2][3][4] Their mechanism of action often involves the disruption of microbial cell membranes. Like many AMPs, this compound peptides can be hydrophobic, leading to poor solubility in aqueous solutions and a tendency to aggregate, which can interfere with the accuracy and reproducibility of in vitro assays. For instance, a study on this compound E8.13 noted its limited water solubility (≤ 5 mg/mL), which could negatively impact its biological efficacy in experimental settings.[5]
Q2: What is the first step I should take when trying to dissolve a new batch of lyophilized this compound?
A2: Before dissolving the entire sample, it is highly recommended to test the solubility of a small aliquot.[6][7] This prevents the potential loss of valuable peptide if an incorrect solvent is used. Start with sterile, distilled water, especially for shorter peptide sequences (less than five residues).[8] If the peptide does not dissolve, proceed to the troubleshooting guide below.
Q3: How does the amino acid sequence of my this compound analog affect its solubility?
A3: The amino acid composition is a primary determinant of peptide solubility. A higher proportion of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) will decrease water solubility. Conversely, a higher number of charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) will enhance solubility in aqueous solutions.[9] The net charge of the peptide at a given pH is crucial; solubility is often lowest at the isoelectric point (pI), where the net charge is zero.[10]
Q4: Can I use organic solvents to dissolve this compound? What are the potential downstream implications?
A4: Yes, organic solvents are commonly used to dissolve hydrophobic peptides. Dimethyl sulfoxide (DMSO) is a frequent choice due to its effectiveness and relatively low toxicity in many biological assays.[6][11] Other options include dimethylformamide (DMF) or acetonitrile.[6] It is critical to first dissolve the peptide in a small amount of the organic solvent and then slowly add it to your aqueous buffer with gentle mixing.[11][12] Be aware that the final concentration of the organic solvent should be kept to a minimum (typically <1% for cell-based assays) as it can be cytotoxic or interfere with the experimental system.[7][11]
Q5: Are there any chemical modifications that can improve the solubility of this compound?
A5: Several chemical modifications can enhance the solubility of this compound. These include:
-
Amino Acid Substitution: Replacing hydrophobic amino acids with hydrophilic or charged ones.[2]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to increase hydrophilicity.[2]
-
N-terminal Acetylation and C-terminal Amidation: These modifications can increase stability and alter the overall charge, which can influence solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized this compound powder will not dissolve in water. | The peptide is hydrophobic due to its amino acid composition. The pH of the water is close to the peptide's isoelectric point (pI). | 1. Calculate the net charge of your this compound peptide. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and -1 to each acidic residue (D, E) and the C-terminus.[6][7] 2. If the net charge is positive (basic peptide): Try adding a small amount of 10-30% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[6][8] 3. If the net charge is negative (acidic peptide): Try adding a small amount of 10% ammonium bicarbonate or 0.1M ammonium hydroxide.[6][9] 4. If the net charge is neutral or the peptide is highly hydrophobic: Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly dilute it with your aqueous buffer.[6][8] |
| This compound precipitates when the stock solution is diluted in my assay buffer. | The buffer's pH is close to the peptide's pI, causing aggregation. The final concentration of the organic co-solvent is too low to maintain solubility. The peptide is aggregating over time. | 1. Adjust the pH of your assay buffer to be at least one or two units away from the peptide's pI.[10] 2. Increase the final concentration of the organic co-solvent if your assay can tolerate it. Perform a dose-response curve to check for solvent toxicity.[11] 3. Use sonication to help break up aggregates and improve dissolution.[6] Perform this in short bursts on ice to avoid heating the sample. |
| The solubility of my this compound seems to decrease over time in solution. | The peptide is aggregating or precipitating out of solution. The peptide may be degrading. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] 3. Centrifuge the solution before use to pellet any undissolved peptide.[9] |
| My this compound contains Cysteine, Methionine, or Tryptophan and I'm having solubility issues. | These residues are prone to oxidation, which can affect solubility and activity. | 1. Use oxygen-free buffers for dissolution and in your assays.[6] 2. Avoid using DMSO as it can be an oxidizing agent. Consider using DMF or acetonitrile instead.[7] 3. For peptides with Cysteine, consider using a reducing agent like DTT, but be mindful of its compatibility with your assay.[6] |
Quantitative Data on this compound Analogs
Modifications to the primary sequence of this compound can impact its biological activity and, indirectly, its utility in assays. The following table summarizes the antimicrobial and hemolytic activities of a novel this compound peptide, Brevinin-1pl, and its modified analogs. A higher therapeutic index (TI) indicates greater selectivity for microbial cells over host cells.
| Peptide | Sequence | Net Charge | MIC (μM) vs. S. aureus | HC₁₀ (μM) | Therapeutic Index (TI) |
| Brevinin-1pl | FLPILAGLAAKFLPKIFCKITRKC | +5 | 2 | 8.28 | 4.14 |
| des-Ala¹⁶-[Lys⁴]brevinin-1pl | FLPKLAGLAAKFLPKIFCKITRKC | +6 | 4 | >64 | >16 |
| Brevinin-1pl-6k | FLPILKGLAAKFLPKIFCKITRKC | +6 | 4 | 8.12 | 2.03 |
Data adapted from a study on Brevinin-1pl and its analogues.[4]
Experimental Protocols
Protocol 1: General Peptide Solubility Testing Workflow
This protocol outlines a systematic approach to determining the optimal solvent for your this compound peptide.
-
Initial Assessment:
-
Calculate the net charge of the peptide at neutral pH.
-
Assess the hydrophobicity based on the percentage of hydrophobic amino acids.
-
-
Small-Scale Solubility Test:
-
Weigh out a small, known amount of lyophilized peptide (e.g., 1 mg).[7]
-
Attempt to dissolve in a small volume of sterile, distilled water. Vortex and observe.
-
If insoluble, proceed based on the peptide's net charge.
-
-
Solubilization Based on Charge:
-
Basic Peptides (Net Charge > 0): Add 10-30% aqueous acetic acid dropwise until the peptide dissolves.
-
Acidic Peptides (Net Charge < 0): Add 10% aqueous ammonium bicarbonate dropwise until the peptide dissolves.
-
Neutral or Highly Hydrophobic Peptides: Add a minimal volume of 100% DMSO (e.g., 30-50 µL) and vortex.[11]
-
-
Dilution and Observation:
-
Once dissolved in the initial solvent, slowly add the solution dropwise to your desired aqueous buffer while gently stirring.
-
Observe for any signs of precipitation or turbidity. If this occurs, you have exceeded the peptide's solubility limit under these conditions.
-
-
Physical Dissolution Aids:
-
If the solution remains cloudy, sonicate the sample in short bursts (e.g., 3 x 10 seconds) on ice.[6]
-
Gentle warming can also be attempted, but with caution to avoid peptide degradation.
-
-
Final Preparation:
-
Once a clear solution is obtained, centrifuge the sample to pellet any remaining micro-aggregates.
-
Use the supernatant for your experiments.
-
Protocol 2: Preparing a this compound Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution of a hydrophobic this compound peptide for use in in vitro assays.
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
Add a small volume of 100% DMSO (e.g., 50 µL for 1 mg of peptide) to the vial to create a concentrated stock solution.[8]
-
Gently vortex or sonicate until the peptide is completely dissolved.
-
For use in cell culture, slowly add the DMSO stock solution dropwise to your cell culture medium while stirring to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[11]
-
Store the remaining stock solution in aliquots at -20°C or -80°C.
Visualizations
A flowchart illustrating the systematic workflow for testing and achieving this compound solubility.
A simplified diagram of the LPS-induced MAPK signaling pathway and the inhibitory action of Brevinin-1GHd.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biocat.com [biocat.com]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
Brevinin-1 Aggregation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Brevinin-1 aggregation in solution.
Troubleshooting Guides
Problem: Precipitate observed immediately upon dissolving this compound peptide.
| Possible Cause | Suggested Solution |
| Low Solubility at Working pH | This compound peptides have varying isoelectric points (pI). At a pH near the pI, solubility is minimal. Determine the theoretical pI of your specific this compound sequence. Adjust the pH of your solvent to be at least 2 units above or below the pI. For initial solubilization, consider using a small amount of an organic solvent like DMSO, followed by dilution in the appropriate aqueous buffer. |
| High Peptide Concentration | This compound peptides can have limited solubility in aqueous solutions. For instance, this compound E8.13 is soluble in water at concentrations ≤ 5 mg/mL.[1] Try dissolving the peptide at a lower concentration. |
| Inappropriate Solvent | While water is a common solvent, the high hydrophobicity of this compound may require a different initial solvent. Try dissolving the peptide in a small volume of sterile, distilled water with a few drops of acetic acid or ammonium hydroxide to aid dissolution before diluting with your desired buffer. |
Problem: Solution becomes cloudy or forms a precipitate over time.
| Possible Cause | Suggested Solution |
| Aggregation Due to Suboptimal Buffer Conditions | The ionic strength of the buffer can influence peptide stability. For some peptides, higher ionic strength can shield charges and reduce repulsion, leading to aggregation. Conversely, for others, it can improve stability. Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal condition for your this compound peptide. The antimicrobial activity of some this compound peptides is known to be sensitive to salt concentration and pH, which may also correlate with their aggregation propensity.[2] |
| Temperature-Induced Aggregation | While some this compound peptides exhibit high thermal stability, prolonged exposure to ambient or elevated temperatures can promote aggregation.[3] Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
| Interaction with Container Surfaces | Peptides can adsorb to and aggregate on surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve and store my lyophilized this compound peptide?
A1: For initial solubilization, it is recommended to dissolve the lyophilized this compound peptide in a small amount of sterile, distilled water. If solubility is an issue, adding a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) and then diluting with the desired aqueous buffer can be effective. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: How does pH affect this compound aggregation?
A2: The pH of the solution is a critical factor in peptide solubility and aggregation. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. To minimize aggregation, the pH of the buffer should be at least two units away from the pI of the this compound peptide. The stability of the antimicrobial activity of some this compound peptides has been shown to be pH-dependent, which may be related to their aggregation state.[2]
Q3: Can I use additives or excipients to prevent this compound aggregation?
A3: Yes, various excipients can be used to stabilize peptide solutions. These include:
-
Sugars (e.g., sucrose, trehalose): These can stabilize the peptide structure through preferential exclusion.
-
Polyols (e.g., glycerol, mannitol): These can increase the viscosity of the solution and reduce peptide mobility, thus hindering aggregation.
-
Amino acids (e.g., arginine, glycine): Arginine, in particular, is known to suppress protein and peptide aggregation.
-
Non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80): At low concentrations, these can prevent surface-induced aggregation.
The choice and concentration of the excipient should be optimized for your specific this compound peptide and experimental conditions.
Q4: How can I detect and quantify this compound aggregation?
A4: Several biophysical techniques can be used to monitor peptide aggregation:
-
Visual Inspection and Turbidity Measurement: The simplest method is to visually inspect the solution for cloudiness or precipitate. Turbidity can be quantified by measuring the absorbance at a wavelength where the peptide does not absorb, typically between 340 and 600 nm.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates. An increase in the hydrodynamic radius of the peptide is indicative of aggregation.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect changes in the secondary structure of the peptide that may accompany aggregation. This compound peptides are typically random coils in aqueous solution and adopt an α-helical structure in a membrane-mimicking environment. Aggregation may lead to the formation of β-sheet structures.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is used to detect the formation of amyloid-like fibrils, which are a specific type of aggregate characterized by a cross-β-sheet structure. An increase in ThT fluorescence indicates fibril formation.
Quantitative Data Summary
| This compound Peptide | Condition | Observation | Reference |
| This compound E8.13 | Water | Soluble at concentrations ≤ 5 mg/mL. | [1] |
| Brevinin-1OS | Presence of salts (NaCl, KCl, MgCl₂, CaCl₂, ZnCl₂) | Minimum Inhibitory Concentration (MIC) increased at least two-fold, suggesting potential interaction/stability changes. | [2] |
| Brevinin-1OS | Varying pH | pH had a greater effect on MIC values than salts, indicating pH is a critical stability factor. | [2] |
| Brevinin-1OS | Varying Temperature | Tolerant of high temperatures in terms of antimicrobial activity. | [2] |
| Brevinin-1GHd | 60 mM SDS solution, 25-90°C | CD spectra were almost the same, indicating high thermal stability in the presence of a surfactant. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the amount of sterile, distilled water or appropriate solvent required to dissolve the lyophilized this compound peptide to the desired stock concentration (e.g., 1-5 mg/mL).
-
If using an organic solvent like DMSO for initial solubilization, add a small volume (e.g., 10-50 µL) to the lyophilized peptide and gently vortex to dissolve.
-
Slowly add the aqueous buffer to the dissolved peptide while gently mixing. Avoid rapid addition, which can cause localized high concentrations and precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use or aliquoting.
-
For storage, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
-
Prepare this compound solutions at the desired concentration in different buffer conditions (e.g., varying pH, ionic strength, or with different excipients).
-
Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or pre-existing large aggregates.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform DLS measurements to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the peptide in each condition.
-
Monitor the samples over time (e.g., 0, 1, 4, 24 hours) to assess the stability and aggregation kinetics. An increase in Rh and/or PDI over time indicates aggregation.
Protocol 3: Assessing this compound Fibril Formation with Thioflavin T (ThT) Assay
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filter it through a 0.22 µm filter.
-
Prepare this compound solutions in the desired buffer conditions in a 96-well black, clear-bottom plate.
-
Add ThT from the stock solution to each well to a final concentration of 10-20 µM.
-
Incubate the plate at the desired temperature, with or without shaking, to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
An increase in fluorescence intensity over time suggests the formation of amyloid-like fibrils.[4]
Visualizations
Caption: Experimental workflow for preparing this compound solutions and analyzing aggregation.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
- 1. Cloning and Functional Characterization of a Novel this compound-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel this compound Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 3. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 4. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Brevinin-1 Analogue Design: A Technical Support Guide to Reducing Cytotoxicity
For researchers and drug development professionals working with the potent antimicrobial peptide Brevinin-1, balancing its robust therapeutic activity with its inherent cytotoxicity is a primary challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the design and experimental validation of this compound analogues with reduced toxicity.
Frequently Asked Questions (FAQs)
Q1: My new this compound analogue shows significantly reduced antimicrobial activity. What are the likely causes?
A1: A decrease in antimicrobial potency after modification is a common issue. Several factors could be at play:
-
Reduced Cationicity: The net positive charge of this compound is crucial for its initial electrostatic interaction with negatively charged bacterial membranes. Substitutions that decrease the overall positive charge can weaken this binding, leading to lower activity.
-
Altered Hydrophobicity: While reducing hydrophobicity can decrease cytotoxicity, excessive reduction can also impair the peptide's ability to insert into and disrupt the bacterial membrane. A fine balance is necessary for optimal activity.[1]
-
Disrupted Amphipathicity: The amphipathic alpha-helical structure is key to this compound's function. Amino acid substitutions that disrupt this structure can lead to a loss of antimicrobial efficacy.
-
"Rana Box" Modification: The C-terminal "Rana box," a disulfide-bridged loop, is often essential for the antimicrobial activity of this compound peptides.[2][3] Modifications within or removal of this domain can significantly reduce potency.[2]
Q2: My analogue has low hemolytic activity, but it's still toxic to other mammalian cell lines. Why is this and what can I do?
A2: Hemolysis is a good initial indicator of cytotoxicity, but it's not the complete picture. Different mammalian cell types have varying membrane compositions and susceptibilities. If you observe cytotoxicity in nucleated mammalian cells (e.g., fibroblasts, keratinocytes) despite low hemolysis, consider the following:
-
Mechanism of Action: While membrane disruption is a primary mechanism, some analogues might induce apoptosis or other cell death pathways in specific cell lines.[3]
-
Peptide Aggregation: Certain peptide sequences can be prone to aggregation, which can sometimes lead to non-specific toxicity.[4]
-
Further Optimization: You may need to perform additional amino acid substitutions to further refine the balance between hydrophobicity and cationicity to improve selectivity for bacterial over mammalian cell membranes.
Q3: I'm observing inconsistent results in my antimicrobial and cytotoxicity assays. What are some common sources of variability?
A3: Inconsistent results can be frustrating. Here are some common troubleshooting points:
-
Peptide Purity and Quantification: Ensure the purity of your synthesized peptides using methods like HPLC and confirm the concentration accurately. Impurities can have their own biological effects.
-
Assay Conditions: Strictly control assay parameters such as buffer composition, pH, incubation time, and cell density. For antimicrobial assays, the growth phase of the bacteria is critical.
-
Cell Viability: Ensure the health and viability of your mammalian cell lines and red blood cells before each experiment.
-
Peptide Stability: Some analogues may be less stable in certain media. Consider peptide degradation as a potential issue.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Hemolytic Activity | Excessive hydrophobicity or charge. | - Substitute hydrophobic residues with less hydrophobic ones (e.g., Leu to Ala).[5]- Replace some cationic residues (e.g., Lys, Arg) with neutral ones. - Introduce D-amino acids at specific positions.[6] |
| Loss of Antimicrobial Activity | Disruption of the alpha-helical structure or reduced cationicity. | - Use helical wheel projections to guide substitutions that maintain amphipathicity. - Ensure a sufficient net positive charge is maintained. - Avoid modifications in the "Rana box" if it proves essential for activity.[2] |
| Analogue is Ineffective Against Gram-Negative Bacteria | Insufficient interaction with the outer membrane (LPS layer). | - Increase the net positive charge to enhance binding to lipopolysaccharide (LPS). - Arginine substitutions have been shown to sometimes enhance activity against Gram-negative strains.[7][8] |
| Poor Solubility of the Analogue | High hydrophobicity leading to aggregation. | - Introduce more charged or polar amino acids. - Test solubility in different buffer systems. |
Data Presentation: Performance of this compound Analogues
The following tables summarize quantitative data from studies on this compound analogue design, focusing on the trade-off between antimicrobial activity (MIC) and cytotoxicity (hemolysis).
Table 1: Effect of Amino Acid Substitutions on Brevinin-1pl Analogues
| Peptide | Modification | MIC against S. aureus (µM) | MIC against E. coli (µM) | Hemolytic Activity (at 16 µM) |
| Brevinin-1pl (Parent) | - | 2 | 4 | High |
| Brevinin-1pl-2R | Lys to Arg | 2 | 8 | Enhanced |
| Brevinin-1pl-5R | Lys to Arg | 2 | 8 | Enhanced |
| Brevinin-1pl-6K | Arg to Lys | 4 | 4 | Reduced |
| Brevinin-1pl-3H | Lys to His | 4 | >64 | Low |
Data adapted from Wang et al. (2025).[7][8]
Table 2: N-Terminal Truncation and Modification of a this compound Peptide
| Peptide | Sequence | MIC against S. aureus (µM) | HC50 (µM) |
| Brevinin-1OS (Parent) | GFFDLIKKFAKLFGSIC KISKKC | 4 | < 10 |
| OSd | GFFDLIKKFAK | 8 | > 100 |
| OSe | GFFDLIKKFAKL | 4 | 25 |
| OSf | GFFDLIKKFAK-Pro | 4 | > 100 |
HC50: Concentration causing 50% hemolysis. Data adapted from a study on Brevinin-1OS analogues.[1]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
-
Preparation: Prepare a 2-fold serial dilution of the this compound analogue in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Dilute an overnight culture of the test bacteria to a final concentration of approximately 5 x 105 CFU/mL in the same broth.
-
Incubation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible growth is observed.
2. Hemolysis Assay
This assay measures the lytic activity of the peptide against red blood cells.
-
Preparation of Erythrocytes: Wash fresh red blood cells (e.g., horse or human) three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 4-8% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of the this compound analogue in PBS in a 96-well plate.
-
Incubation: Add the red blood cell suspension to each well. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Measurement: Incubate the plate at 37°C for 1-2 hours. Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.
3. MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed mammalian cells (e.g., HaCaT, HMEC-1) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[7]
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound analogue. Include a vehicle control (cells with medium only).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.
Visualizations
Caption: Workflow for designing and evaluating this compound analogues.
Caption: Selective action of an ideal this compound analogue.
Caption: Logic of balancing toxicity and activity in analogue design.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Robust Delivery of Antimicrobial Peptides to Combat Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A promising antibiotic candidate, this compound analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Brevinin-1 Selectivity Enhancement for Cancer Therapeutics: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of Brevinin-1 peptides for cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound analog shows high anticancer activity but also high hemolysis. How can I improve its selectivity?
Answer:
High hemolytic activity is a common challenge with this compound peptides, limiting their therapeutic window. The key is to modulate the peptide's physicochemical properties to favor interaction with cancerous cell membranes over erythrocytes. Cancer cell membranes often have a higher negative charge compared to normal cells, which can be exploited.[1] Here are several strategies to enhance selectivity:
-
Amino Acid Substitution: Strategically replacing specific amino acids can alter the peptide's net charge, hydrophobicity, and amphipathicity.
-
Histidine Substitution: Replacing cationic residues with histidine can introduce pH sensitivity. At the slightly acidic pH of the tumor microenvironment, histidine becomes protonated, increasing the peptide's positive charge and its affinity for cancer cells, while remaining less charged at physiological pH, thus reducing hemolysis. A study on Brevinin-1pl showed that histidine substitution reduced hemolysis, indicating improved selectivity.[2][3]
-
Arginine and Lysine Modifications: While increasing the net positive charge can enhance anticancer activity, it can also increase hemolytic activity. The position and number of arginine and lysine residues are critical. For instance, some arginine substitutions in Brevinin-1pl enhanced hemolytic activity.[2] Conversely, lysine substitution in another analog reduced hemolytic activity.[2][3] A synthetic mutant of this compound-AW with a Q15K substitution showed enhanced anticancer activity.[4]
-
D-Amino Acid Substitution: Incorporating D-amino acids can improve peptide stability against proteases and can also modulate interactions with cell membranes, potentially reducing hemolysis while maintaining anticancer effects.[5]
-
-
Structural Modifications:
-
"Rana Box" Repositioning: The C-terminal disulfide-bridged "Rana box" is crucial for the bioactivity of many this compound peptides.[6][7] Moving this structure to the center of the peptide has been shown to decrease hemolytic activity, although it may also slightly reduce antimicrobial/anticancer potency.[1][7]
-
Truncation: N-terminal or C-terminal truncation can be employed to remove regions that contribute excessively to non-specific membrane interactions and hemolysis.[5]
-
-
Balancing Hydrophobicity and Cationicity: A crucial aspect of designing selective anticancer peptides is to find the optimal balance between these two properties. Excessive hydrophobicity often leads to indiscriminate membrane lysis and high hemolytic activity.
Data Summary: Impact of Amino Acid Substitutions on Brevinin-1pl Analogs
| Peptide | Substitution(s) | Effect on Anticancer Activity (MCF-7 & H838 cells) | Effect on Hemolytic Activity | Reference |
| Brevinin-1pl-2R | Lys to Arg | Enhanced against Gram-positive bacteria | Increased | [2] |
| Brevinin-1pl-5R | Lys to Arg | Enhanced against Gram-positive bacteria | Increased | [2] |
| Brevinin-1pl-6K | Addition of Lys | Decreased against Gram-positive bacteria | Reduced | [2] |
| Brevinin-1pl-3H | Lys to His | Maintained against some cancer cell lines | Reduced | [2][3] |
Experimental Protocol: Hemolysis Assay
This protocol is used to determine the hemolytic activity of this compound analogs against red blood cells (RBCs).[8][9][10][11][12]
Materials:
-
Freshly collected human or animal red blood cells (e.g., horse, sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (0.1% v/v in PBS) as a positive control
-
Peptide stock solutions of known concentrations
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and wash the RBC pellet with 3-5 volumes of cold PBS.
-
Repeat the centrifugation and washing steps three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.
-
Add 100 µL of the peptide solution (at various concentrations) to the wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS.
-
For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
-
Measurement:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm or 570 nm (wavelength for hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
Caption: Workflow for improving this compound selectivity.
FAQ 2: How do I determine the mechanism of cell death induced by my this compound analog?
Answer:
This compound peptides can induce cancer cell death through different mechanisms, primarily by disrupting the cell membrane, leading to either necrosis or apoptosis.[6][13] It is crucial to distinguish between these pathways to understand the peptide's mode of action.
-
Necrosis: Typically caused by severe membrane damage, leading to cell swelling and lysis. This is often observed at high peptide concentrations.
-
Apoptosis: A programmed cell death pathway that can be initiated by membrane-active peptides, possibly through interactions with specific membrane components or by triggering downstream signaling cascades.[6] Brevinin-1RL1 has been shown to induce caspase-dependent apoptosis.[6]
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound analog
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with various concentrations of the this compound analog for a specified time (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Experimental Protocol: Membrane Permeabilization Assay (SYTOX Green)
This assay measures the integrity of the cell membrane. SYTOX Green is a fluorescent dye that cannot penetrate live cells but stains the nucleus of cells with compromised membranes.
Materials:
-
Cancer cell line
-
This compound analog
-
SYTOX Green nucleic acid stain
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere.
-
Treatment and Staining:
-
Add SYTOX Green to the wells at a final concentration recommended by the manufacturer.
-
Add the this compound analog at various concentrations.
-
-
Measurement:
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation/emission wavelengths (e.g., ~485 nm / ~520 nm).
-
An increase in fluorescence indicates membrane permeabilization.
-
Caption: Potential cell death pathways induced by this compound.
FAQ 3: My peptide appears to be inactive in cell culture. What are the possible reasons?
Answer:
Peptide inactivity in cell culture can stem from several factors, ranging from synthesis issues to experimental conditions. Here are some common troubleshooting steps:
-
Peptide Aggregation: this compound peptides, being amphipathic, can self-assemble and aggregate, especially at high concentrations or in certain buffer conditions. This can reduce the effective concentration of active, monomeric peptide.
-
Troubleshooting: Test a wider range of concentrations. Use dynamic light scattering (DLS) to check for aggregation. Modify the peptide sequence to reduce hydrophobicity if aggregation is a persistent issue.
-
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in serum-containing culture media.[14][15][16][17]
-
Troubleshooting: Perform a serum stability assay to determine the peptide's half-life in the presence of serum. If stability is low, consider strategies like D-amino acid substitution or N/C-terminal modifications.
-
-
Incorrect Disulfide Bridge Formation: The C-terminal "Rana box" contains a critical disulfide bridge.[6] Improper folding and oxidation during synthesis can result in an inactive peptide.
-
Troubleshooting: Verify the molecular weight of the synthesized peptide using mass spectrometry to confirm correct disulfide bond formation (loss of 2 Da). Use a well-established protocol for oxidative folding.
-
Experimental Protocol: Serum Stability Assay
This assay assesses the stability of a peptide in the presence of serum proteases.[14][15][16][18]
Materials:
-
This compound analog
-
Human or fetal bovine serum (FBS)
-
PBS or appropriate buffer
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Incubation:
-
Incubate the peptide at a known concentration (e.g., 1 mg/mL) in 50% human serum at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Protein Precipitation:
-
Stop the reaction at each time point by adding an equal volume of 15% TCA to the aliquot to precipitate serum proteins.
-
Incubate on ice for 10-15 minutes.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
Quantify the area of the peak corresponding to the intact peptide at each time point.
-
-
Calculation:
-
Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to determine the peptide's half-life in serum.
-
Caption: Troubleshooting workflow for inactive peptides.
FAQ 4: How does the structure of this compound relate to its function, and how can I analyze the structure of my analog?
Answer:
The function of this compound peptides is intrinsically linked to their structure. Key structural features include:
-
Amphipathic α-helix: In a membrane-like environment, this compound peptides adopt an α-helical conformation.[1] This structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophobic face interacts with the lipid core of the cell membrane, while the cationic (hydrophilic) face interacts with the negatively charged phospholipid head groups. This interaction is crucial for membrane disruption.
-
Cationic Nature: The net positive charge facilitates the initial electrostatic attraction to the anionic surfaces of cancer cell membranes.[1][4]
-
"Rana Box": This C-terminal cyclic domain, stabilized by a disulfide bond, is important for the peptide's antimicrobial and anticancer activities, likely by influencing its structure and interaction with membranes.[2][6]
Experimental Method: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to analyze the secondary structure of peptides in different environments.
Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum is characteristic of the peptide's secondary structure.
-
α-helical structures typically show positive bands around 192 nm and negative bands at ~208 nm and ~222 nm.
-
Random coil structures show a strong negative band around 200 nm.
Procedure Outline:
-
Dissolve the lyophilized peptide in an appropriate buffer (e.g., PBS for an aqueous environment) and a membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) or SDS micelles).
-
Measure the CD spectrum of the peptide in each solution using a CD spectropolarimeter, typically in the far-UV range (190-250 nm).
-
Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil content. A significant increase in α-helical content in the membrane-mimicking environment is expected for active this compound analogs.
Caption: Relationship between this compound structure and function.
References
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From defense to offense: antimicrobial peptides as promising therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenitscience.com [zenitscience.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells [ouci.dntb.gov.ua]
- 14. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating Brevinin-1: A Technical Guide to In Vivo Dosage Optimization
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers and drug development professionals working with the promising antimicrobial peptide Brevinin-1 now have a dedicated technical support resource. This comprehensive guide addresses common challenges in optimizing this compound dosage for in vivo studies, providing troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful experimental design and execution.
The inherent therapeutic potential of this compound peptides is often counterbalanced by their cytotoxic and hemolytic properties, making precise dosage optimization critical for achieving efficacy while ensuring subject safety. This technical support center aims to provide researchers with the necessary information to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo study with a novel this compound analog?
A1: A multi-step approach is recommended. First, establish the in vitro therapeutic index by determining the minimal inhibitory concentration (MIC) against your target pathogen and the concentration causing 50% hemolysis (HC50). A higher therapeutic index (HC50/MIC) suggests a better safety profile.[1] For initial in vivo studies, consider starting with a dose equivalent to the MIC or 2x MIC, as demonstrated in some Galleria mellonella larvae models.[1] For rodent models, initial doses have been reported in the range of 5 mg/kg to 10 mg/kg.[2]
Q2: I am observing significant toxicity in my animal model. What are my options?
A2: High toxicity is a known challenge with this compound peptides.[1] Consider the following troubleshooting steps:
-
Peptide Modification: Strategic amino acid substitutions can reduce hemolytic activity and cytotoxicity.[3][4][5] For instance, replacing hydrophobic residues or introducing specific charged amino acids can improve the therapeutic index.
-
Dose Reduction: Lower the administered dose and perform a dose-response study to find a concentration that maintains efficacy while minimizing toxicity.
-
Route of Administration: The route of administration can significantly impact local and systemic toxicity. Explore alternative delivery methods if feasible.
-
Formulation: Encapsulating the peptide in a nanocarrier can potentially improve its safety profile.[6]
Q3: My this compound peptide shows good in vitro activity but poor efficacy in vivo. What could be the cause?
A3: This discrepancy can arise from several factors:
-
Pharmacokinetics: The peptide may have poor bioavailability, rapid clearance, or unfavorable distribution in the body. Conduct pharmacokinetic studies to understand the peptide's profile in your model.[7][8]
-
Stability: Peptides can be susceptible to degradation by proteases in vivo. Assess the stability of your this compound analog in serum.
-
Host Factors: The in vivo environment is complex. The peptide's activity might be inhibited by host proteins or other factors not present in in vitro assays.
Q4: What are the key signaling pathways modulated by this compound that I should consider investigating?
A4: this compound peptides can exert their effects through various mechanisms. In addition to direct membrane disruption of pathogens, some this compound peptides have immunomodulatory effects.[9] For example, Brevinin-1GHd has been shown to suppress the release of pro-inflammatory cytokines by inhibiting the MAPK signaling pathway.[10] Investigating the phosphorylation status of key MAPK components like JNK, ERK, and p38 can provide insights into the anti-inflammatory action of your peptide.[2][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Hemolytic Activity | High hydrophobicity of the peptide. | - Modify the peptide sequence to reduce hydrophobicity.- Screen different this compound analogs for lower hemolytic activity.- Consider a different peptide family if toxicity remains high. |
| Inconsistent Results Between Experiments | - Peptide aggregation.- Inconsistent animal health or weight.- Variability in peptide batch purity. | - Ensure proper peptide solubilization and handling.- Standardize animal models and experimental conditions.- Verify the purity and concentration of each peptide batch. |
| No Dose-Response Relationship Observed | - Doses tested are outside the therapeutic window (either too high or too low).- The peptide has a very narrow therapeutic window. | - Broaden the range of doses tested.- Perform more frequent sampling or use a larger number of animals per group to increase statistical power. |
| Unexpected Animal Mortality | - Acute toxicity of the peptide.- Off-target effects. | - Perform a maximum tolerated dose (MTD) study.- Conduct histological analysis of major organs to identify potential off-target toxicity. |
Quantitative Data Summary
Table 1: In Vitro Activity and Toxicity of Selected this compound Peptides
| Peptide | Target Organism/Cell Line | IC50 / MIC (µM) | Hemolytic Activity (HC10/HC50 in µM) | Citation |
| Brevinin-1pl | Gram-positive bacteria | 2.52 (GM) | 8.28 (HC10) | [1] |
| Gram-negative bacteria | ~8 | 8.28 (HC10) | [1] | |
| Brevinin-1GHd | RAW 264.7 cells | 12.16 (IC50) | Low at bactericidal concentrations | [10] |
| Brevinin-1E8.13 | Human cancer cell lines (A549, HCT116, etc.) | 7.5 - 14.8 (IC50) | Low cytotoxicity to normal HDF cells | [11] |
| Brevinin-1pl-3H | MRSA | 4 (MIC) | Reduced hemolysis compared to Brevinin-1pl | [3][4][5] |
Table 2: In Vivo Dosages and Models for this compound Studies
| Peptide | Animal Model | Dosing Regimen | Application | Outcome | Citation |
| Brevinin-1GHd | Carrageenan-induced mouse paw edema | 5 mg/kg (intraperitoneal) | Anti-inflammatory | Significantly alleviated swelling | [2] |
| des-Ala16-[Lys4]brevinin-1pl | Galleria mellonella larvae infected with E. coli | 10, 20, 40 mg/kg | Antimicrobial | Enhanced therapeutic efficacy | [1] |
| GL-22 | S. aureus-infected Galleria mellonella larvae | 4 x MIC | Antimicrobial | Potent in vivo activity | [11] |
Detailed Experimental Protocols
Protocol 1: Determination of In Vivo Anti-Inflammatory Activity using a Mouse Paw Edema Model
This protocol is based on the methodology used for evaluating Brevinin-1GHd.[2]
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Animal Preparation: Acclimatize male ICR mice (6-8 weeks old) for one week.
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Grouping: Randomly divide mice into control, vehicle, positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 5 mg/kg).
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Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
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Drug Administration: Administer the assigned treatment (this compound, Indomethacin, or vehicle) via intraperitoneal injection.
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Induction of Edema: One hour after drug administration, inject 50 µL of 1% carrageenan solution in saline into the plantar surface of the right hind paw.
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Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
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Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control.
Protocol 2: In Vivo Antimicrobial Efficacy in a Galleria mellonella Infection Model
This protocol is adapted from studies on brevinin-1pl and its analogs.[1]
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Larvae Selection: Select healthy G. mellonella larvae of similar size and weight.
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Infection: Inject a suspension of the target bacteria (e.g., E. coli at 1 x 10^7 CFU/mL) into the last right proleg of each larva.
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Treatment: After a 1-hour incubation period, administer the this compound peptide solution at different concentrations (e.g., 10, 20, 40 mg/kg) into the hemocoel.
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Incubation: Incubate the larvae at 37°C in the dark.
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Survival Monitoring: Record the number of surviving larvae at regular intervals (e.g., every 12 hours) for up to 72 hours.
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Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups and the control group.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing the anti-inflammatory effect of this compound in a mouse paw edema model.
Caption: this compound's inhibitory effect on the LPS-induced MAPK signaling pathway.
References
- 1. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 3. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity [frontiersin.org]
- 5. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Brevinin-1 Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding resistance mechanisms related to Brevinin-1 antimicrobial peptides.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound peptides.
In Vitro Antimicrobial Susceptibility Testing
Issue 1: High variability or poor reproducibility of Minimum Inhibitory Concentration (MIC) values.
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Possible Cause 1: Peptide aggregation.
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Troubleshooting:
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Ensure proper dissolution of the lyophilized peptide. Use sterile, nuclease-free water or a buffer recommended by the manufacturer. Sonication may aid in solubilization.
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Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
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Consider the isoelectric point (pI) of the peptide and the pH of the assay medium. If the pH is close to the pI, the peptide may be less soluble.
-
-
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Possible Cause 2: Peptide adsorption to plasticware.
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Troubleshooting:
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Use low-protein-binding microplates and pipette tips.
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Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.01%) in the assay medium to block non-specific binding sites.
-
-
-
Possible Cause 3: Inoculum preparation.
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Possible Cause 4: Inactivation by media components.
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Troubleshooting:
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High salt concentrations can interfere with the electrostatic interaction between the cationic this compound peptide and the negatively charged bacterial membrane. Test the peptide's activity in different media with varying salt concentrations.[2]
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Serum components can also inhibit peptide activity. If testing in the presence of serum, be aware that MIC values may increase.[2]
-
-
Issue 2: No antimicrobial activity observed.
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Possible Cause 1: Peptide degradation.
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Troubleshooting:
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Ensure proper storage of the peptide, typically at -20°C or -80°C in a desiccated environment.
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Verify the integrity of the peptide using techniques like HPLC or mass spectrometry.
-
-
-
Possible Cause 2: Intrinsic resistance of the bacterial strain.
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Troubleshooting:
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Confirm the identity and expected susceptibility of your bacterial strain.
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Test the peptide against a known susceptible control strain.
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Consider that some bacteria possess inherent resistance mechanisms, such as a less negatively charged outer membrane.
-
-
Issue 3: Unexpected bacterial regrowth in time-kill assays.
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Possible Cause 1: Sub-lethal concentration of the peptide.
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Troubleshooting:
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Ensure the peptide concentration used is a multiple of the accurately determined MIC (e.g., 4x MIC).
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Perform the time-kill assay over a longer period (e.g., 24 hours) to observe potential regrowth.
-
-
-
Possible Cause 2: Development of transient resistance.
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Troubleshooting:
-
Investigate potential adaptive resistance mechanisms, such as biofilm formation.
-
-
In Vivo Experiments
Issue 1: Lack of efficacy in an animal model.
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Possible Cause 1: Poor peptide stability in vivo.
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Troubleshooting:
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This compound peptides can be susceptible to proteolytic degradation. Consider chemical modifications, such as D-amino acid substitutions or cyclization, to enhance stability.
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Analyze peptide stability in serum or plasma from the animal model.
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-
-
Possible Cause 2: High hemolytic activity.
-
Troubleshooting:
-
Most this compound peptides exhibit some level of hemolytic activity, which can limit their therapeutic window.[3] Assess the hemolytic activity of your peptide in vitro before in vivo administration.
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Structural modifications, such as altering the position of the "Rana box," have been shown to reduce hemolytic activity without compromising antimicrobial potency.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound peptides?
A1: this compound peptides are cationic and amphipathic, and their primary mechanism of action involves the disruption of microbial membrane integrity, leading to cell lysis.[3] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell membrane.
Q2: What are the common mechanisms of bacterial resistance to this compound peptides?
A2: Bacteria can develop resistance to this compound and other antimicrobial peptides through several mechanisms:
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Modification of the cell envelope: Bacteria can alter their surface charge to be less negative, thereby repelling the cationic this compound peptides. This can be achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[4]
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Efflux pumps: Bacteria can utilize membrane pumps to actively transport the peptides out of the cell.
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Proteolytic degradation: Some bacteria secrete proteases that can degrade this compound peptides.[4][5]
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Biofilm formation: Bacteria within a biofilm are encased in a protective extracellular matrix that can prevent the peptide from reaching the cells.[6]
Q3: How can I overcome or mitigate resistance to this compound peptides in my experiments?
A3:
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Peptide engineering: Modifying the peptide sequence, for instance by substituting amino acids with D-isomers or altering the net charge and hydrophobicity, can enhance its efficacy against resistant strains and reduce its susceptibility to proteolytic degradation.[7]
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Combination therapy: Using this compound peptides in conjunction with conventional antibiotics may create a synergistic effect and reduce the likelihood of resistance development.
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Targeting biofilms: For biofilm-forming bacteria, combining this compound with biofilm-disrupting agents can improve its efficacy.
Q4: My this compound peptide shows high hemolytic activity. What can I do?
A4: High hemolytic activity is a common challenge with this compound peptides.[3] Consider the following:
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Structural modifications: As mentioned, altering the peptide's structure can reduce its interaction with red blood cells.
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Delivery systems: Encapsulating the peptide in nanoparticles or liposomes can help to shield it from red blood cells and target it to the site of infection.
Data Presentation
Table 1: Antimicrobial Activity of Brevinin-1GHd [6][8]
| Microorganism | MIC (µM) | MBC (µM) |
| Staphylococcus aureus | 2 | 4 |
| MRSA | 4 | 8 |
| Escherichia coli | 8 | 16 |
| Pseudomonas aeruginosa | 32 | 64 |
| Candida albicans | 4 | 8 |
Table 2: Antimicrobial and Hemolytic Activity of Brevinin-1OS and its Analogues [2]
| Peptide | MIC against MRSA (µM) | HC₅₀ (µM) |
| Brevinin-1OS | 4 | 25 |
| OSd | 2 | >100 |
| OSe | 1 | 50 |
| OSf | 2 | >100 |
Table 3: Antimicrobial and Hemolytic Activity of Brevinin-1pl and its Analogues [9]
| Peptide | MIC against MRSA (µM) | HC₁₀ (µM) |
| Brevinin-1pl | 2 | 8.28 |
| Brevinin-1pl-2R | 2 | 6.5 |
| Brevinin-1pl-5R | 2 | 5.8 |
| Brevinin-1pl-6K | 4 | 15.2 |
| Brevinin-1pl-3H | 4 | >128 |
Table 4: Antimicrobial Activity of Brevinin-1BW [10]
| Microorganism | MIC (µg/mL) |
| Enterococcus faecalis (ATCC 29212) | 3.125 |
| Staphylococcus aureus (ATCC 25923) | 6.25 |
| MRSA (ATCC 29213) | 6.25 |
| Staphylococcus saprophyticus (ATCC BAA750) | 6.25 |
| Clinical S. aureus | 12.5 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Peptide Stock Solution: Dissolve the lyophilized this compound peptide in a suitable sterile solvent (e.g., sterile water, 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB).
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Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ of 0.4-0.6).
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Dilute the bacterial culture in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the microplate wells.[1]
-
-
Assay Setup:
-
In a 96-well non-binding microplate, perform a two-fold serial dilution of the peptide stock solution with MHB to obtain a range of concentrations.
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Time-Kill Assay
-
Preparation:
-
Prepare a logarithmic phase bacterial culture as described for the MIC assay, diluted to approximately 5 x 10⁵ CFU/mL in MHB.
-
Prepare this compound peptide solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC).
-
-
Assay:
-
Add the peptide solutions to the bacterial suspensions. Include a growth control (bacteria without peptide).
-
Incubate the cultures at 37°C with shaking.
-
-
Sampling and Plating:
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At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[2]
-
Visualizations
MIC Assay Workflow
Bacterial Resistance Pathways to AMPs
References
- 1. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel this compound Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived this compound type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A promising antibiotic candidate, this compound analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
Brevinin-1 Formulation for Improved Drug Delivery: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the formulation of Brevinin-1 for enhanced drug delivery. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
General this compound Handling and Properties
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound is a family of antimicrobial peptides (AMPs) first discovered in the skin secretions of frogs.[1][2] These peptides are typically composed of 24 amino acids and are structurally defined by a C-terminal "Rana box," which is a disulfide-bridged cyclic heptapeptide.[2][3] The primary therapeutic potential of this compound peptides lies in their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, and some fungi.[2][3] Furthermore, various studies have highlighted their significant anti-proliferative effects on a range of human cancer cell lines.[4]
Q2: How does this compound exert its therapeutic effects?
A2: The principal mechanism of action for this compound is the disruption of the cell membrane integrity of microbes and cancer cells.[4] As cationic peptides, they are electrostatically drawn to the anionic components of these target cell membranes.[2] Following this initial binding, this compound peptides can create pores or channels within the membrane, which leads to the leakage of essential cellular contents and ultimately results in cell death.[3]
Q3: What are the main obstacles to the clinical use of this compound?
A3: A primary challenge hindering the therapeutic application of many this compound peptides is their hemolytic activity, which is the ability to rupture red blood cells.[3][5] This inherent cytotoxicity is a significant safety concern, particularly for systemic drug delivery. Additional challenges include their potential for instability in biological environments and the high cost associated with peptide synthesis.[6]
This compound Formulation Strategies
Q4: What is the rationale for formulating this compound into a drug delivery system?
A4: Formulating this compound into systems like nanoparticles, liposomes, or hydrogels can address its inherent limitations. A well-designed formulation can:
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Mitigate Hemolytic Activity: Encapsulating this compound can shield it from direct interaction with red blood cells, thereby reducing its hemolytic effects.[7]
-
Enhance Stability: The formulation can act as a protective barrier, preventing the degradation of the peptide by proteases present in the body.[6]
-
Facilitate Controlled Release: The drug delivery vehicle can be engineered for sustained or targeted release of this compound.[8][9]
-
Improve Therapeutic Efficacy: By enhancing stability and enabling targeted delivery, the overall effectiveness of the peptide can be significantly improved.
Q5: What are some viable formulation approaches for this compound?
A5: Although detailed, specific protocols for this compound formulations are not widely available, established strategies for other antimicrobial peptides can be adapted:
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Liposomes: These are vesicles made of lipid bilayers that can encapsulate both water-soluble and fat-soluble drugs. This compound can be enclosed in the aqueous core or integrated within the lipid bilayer.[10][11]
-
Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be utilized to create nanoparticles that encapsulate the peptide.[12][13]
-
Hydrogels: These are polymer networks that absorb large amounts of water. They can entrap this compound and release it gradually as the hydrogel matrix degrades or swells.[8][14][15]
Troubleshooting Guides
Formulation and Encapsulation Issues
Q1: I am experiencing low encapsulation efficiency of this compound in my nanoparticle/liposome formulation. What are the likely causes and how can I address this?
A1: Low encapsulation efficiency is a frequent hurdle in peptide formulation. Below are potential reasons and suggested solutions:
| Potential Cause | Troubleshooting Suggestions |
| Peptide Characteristics: this compound's cationic and amphipathic nature can cause interactions with formulation components, hindering effective encapsulation. | - pH Optimization: The net charge of this compound can be altered by adjusting the pH of the buffer during formulation. It is advisable to experiment with pH values both above and below the peptide's isoelectric point.[12] - Ion Pairing: The use of counter-ions can sometimes enhance the encapsulation of charged peptides. |
| Formulation Technique: The selected method for preparing nanoparticles or liposomes may not be ideal for this compound. | - Adjust Formulation Parameters: For nanoparticles, you can vary the polymer concentration, the ratio of solvent to anti-solvent, and the stirring speed.[16] For liposomes, experimenting with different lipid compositions and hydration techniques is recommended.[10][17] - Try Alternative Methods: If you are using a single emulsion technique for nanoparticles, consider switching to a double emulsion (w/o/w) method, which is often more suitable for encapsulating water-soluble peptides.[12] For liposomes, methods such as ethanol injection or thin-film hydration followed by extrusion can be optimized.[11][17] |
| Drug-to-Carrier Ratio: A high ratio of this compound to the encapsulating material can lead to saturation and consequently, lower encapsulation efficiency. | - Optimize the Ratio: Systematically test different drug-to-polymer or drug-to-lipid ratios to determine the optimal loading capacity.[18] |
Characterization and In Vitro Assay Challenges
Q2: My this compound formulation exhibits a significant initial burst release. How can I achieve a more controlled, sustained release?
A2: A high initial burst release is often attributed to the peptide being adsorbed onto the surface of the delivery vehicle.
| Potential Cause | Troubleshooting Suggestions |
| Surface-Adsorbed Peptide: A considerable amount of the peptide may be bound to the exterior of the delivery system instead of being encapsulated within it. | - Refine Washing Procedures: Ensure that the formulation is thoroughly washed after preparation to remove any surface-bound peptide. This can typically be achieved through methods like centrifugation and resuspension.[18] - Optimize the Formulation: Adjusting the formulation can help. For instance, with PLGA nanoparticles, increasing the polymer concentration can result in a denser matrix and a reduced burst release.[16] |
| Carrier Material Properties: The characteristics of the encapsulating material can significantly influence the release rate. | - Polymer Characteristics: For PLGA nanoparticles, using a polymer with a higher molecular weight or a greater lactide-to-glycolide ratio can slow down both degradation and drug release.[8] - Lipid Bilayer Rigidity: For liposomes, the incorporation of cholesterol or lipids with saturated fatty acid chains can increase the rigidity of the bilayer and minimize leakage. |
| Hydrogel Crosslinking Density: In hydrogel-based formulations, the density of the crosslinks is a critical factor. | - Increase Crosslinking: A higher degree of crosslinking will result in a more compact network, which will slow the diffusion and subsequent release of the peptide.[8][9] |
Q3: I am still detecting considerable hemolytic activity with my formulated this compound. What steps can I take to reduce it?
A3: Although encapsulation is intended to decrease hemolysis, residual activity can persist.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Encapsulation: A fraction of the this compound may not have been successfully encapsulated. | - Enhance Encapsulation Efficiency: Refer to the troubleshooting guide for low encapsulation efficiency. - Purification: Make sure the formulation is thoroughly purified to eliminate any free, unencapsulated peptide. |
| Formulation Instability: The formulation might be releasing the peptide too rapidly within the assay environment. | - Stabilize the Formulation: For liposomes, PEGylation (the addition of polyethylene glycol to the surface) can enhance stability. For nanoparticles, the choice of polymer and the preparation method can affect stability.[6] |
| Choice of Peptide Analogue: The specific this compound peptide being used may have inherently high hemolytic activity. | - Explore Less Hemolytic Analogues: The scientific literature describes several this compound analogues that have been engineered to exhibit lower hemolytic activity while preserving their antimicrobial or anticancer properties.[1][5] |
Data Summary Tables
Table 1: Antimicrobial Activity of Selected this compound Peptides and Analogues
| Peptide | Target Organism | MIC (µM) | Reference |
| Brevinin-1OS | S. aureus | 4 | [3] |
| E. coli | 64 | [3] | |
| C. albicans | 8 | [3] | |
| OSf (Brevinin-1OS analogue) | S. aureus | 4 | [3] |
| E. coli | 8 | [3] | |
| C. albicans | 16 | [3] | |
| Brevinin-1pl-2R | E. faecium | 4 | [1] |
| Brevinin-1pl-5R | E. faecium | 2 | [1] |
| Brevinin-1pl-6K | E. coli | 4 | [1] |
| Brevinin-1pl-3H | MRSA | 4 | [1] |
Table 2: Hemolytic and Cytotoxic Activity of Selected this compound Peptides
| Peptide | Cell Type | Activity Metric | Value (µM) | Reference |
| Brevinin-1OS | Horse Red Blood Cells | HC50 | 16 | [3] |
| OSf (Brevinin-1OS analogue) | Horse Red Blood Cells | HC50 | >128 | [3] |
| Brevinin-1GHd | RAW 264.7 cells | IC50 | ~12.16 | [19] |
| Brevinin-1H | H157 (lung cancer) | IC50 | ~3.37 | [20] |
| Brevinin-1H | PC-3 (prostate cancer) | IC50 | ~5.87 | [20] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To identify the lowest concentration of a this compound formulation that prevents the visible growth of a microorganism.
Materials:
-
This compound formulation
-
Target bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or another suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Create a stock solution of the this compound formulation in an appropriate solvent.
-
In a 96-well plate, perform two-fold serial dilutions of the stock solution with the growth medium to obtain a range of concentrations.
-
Prepare a microbial inoculum and adjust its concentration to approximately 5 x 105 CFU/mL in the growth medium.
-
Add the microbial inoculum to each well that contains the diluted this compound formulation.
-
Set up a positive control (microorganism in growth medium without the peptide) and a negative control (growth medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Following incubation, determine the MIC by visually identifying the lowest concentration at which there is no turbidity (growth). The MIC can also be confirmed by measuring the absorbance at 600 nm.
Protocol 2: Hemolysis Assay
Objective: To evaluate the hemolytic activity of a this compound formulation on red blood cells.
Materials:
-
This compound formulation
-
Freshly obtained red blood cells (e.g., human or horse)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for the positive control)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the red blood cells with PBS multiple times by centrifugation and resuspension until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.
-
Make serial dilutions of the this compound formulation in PBS in a 96-well plate.
-
Add the red blood cell suspension to each well.
-
Include a negative control (red blood cells in PBS) and a positive control (red blood cells in 1% Triton X-100, which induces 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to form a pellet of the intact red blood cells.
-
Carefully move the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which correlates with the amount of released hemoglobin.
-
Calculate the percentage of hemolysis with the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Protocol 3: MTT Cytotoxicity Assay
Objective: To assess the cytotoxicity of a this compound formulation on a mammalian cell line.
Materials:
-
This compound formulation
-
Mammalian cell line (e.g., cancer or normal cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and let them adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the this compound formulation in serum-free cell culture medium.
-
Take out the old medium from the cells and add the diluted this compound formulation.
-
Incubate the cells for the chosen duration (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Mechanism of action of this compound on target cell membranes.
Caption: General experimental workflow for this compound formulation and evaluation.
Caption: Troubleshooting decision tree for low encapsulation efficiency of this compound.
References
- 1. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and analysis of a novel antimicrobial peptide B1AW from the skin secretion of Amolops wuyiensis and improving the membrane-binding affinity through the construction of the lysine-introduced analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Recent approaches for reducing hemolytic activity of chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 10. brieflands.com [brieflands.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [Progress on the application of polypeptide hydrogels in drug sustained/controlled release] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and characterization of albumin nanoparticles encapsulating curcumin intended for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 20. Characterisation of a novel peptide, Brevinin-1H, from the skin secretion of Amolops hainanensis and rational design of several analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Brevinin-1 Peptide Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to enhance the stability of Brevinin-1 and related antimicrobial peptides (AMPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low stability of this compound peptides in experimental settings?
This compound peptides, like many other AMPs, are susceptible to degradation through several pathways. The primary causes of instability are:
-
Proteolytic Degradation: Peptides are vulnerable to cleavage by proteases present in biological fluids like serum or plasma, and in cell culture media.[1] Exopeptidases cleave terminal amino acids, while endopeptidases cleave internal peptide bonds.[2]
-
Chemical Degradation: Certain amino acid residues are prone to chemical modifications such as oxidation (e.g., Methionine, Cysteine), deamidation (e.g., Asparagine, Glutamine), and hydrolysis, which can be influenced by pH, temperature, and buffer composition.[1][3][4]
-
Physical Instability: Peptides can aggregate, especially at high concentrations or under specific pH or temperature conditions, leading to loss of solubility and biological activity.[1][4]
Q2: What are the most effective general strategies to increase the proteolytic stability of this compound?
Several well-established strategies can significantly enhance the resistance of this compound to proteolytic enzymes:
-
Amino Acid Substitution: Replacing standard L-amino acids with D-amino acids at protease cleavage sites can render the peptide unrecognizable to proteases, which are stereospecific.[5][6] Incorporating unnatural amino acids (e.g., Aib, Agp) can also sterically hinder protease access.[2][7][8]
-
Cyclization: Transforming the linear peptide into a cyclic structure (e.g., head-to-tail or side-chain cyclization) restricts its conformation, making it a poorer substrate for proteases and increasing its half-life.[9][10][11]
-
Terminal Modifications: Capping the peptide ends through N-terminal acetylation and C-terminal amidation protects against degradation by exopeptidases (aminopeptidases and carboxypeptidases, respectively).[2][12]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide. This steric hindrance reduces protease accessibility, decreases renal clearance, and can lower immunogenicity, thereby extending the peptide's half-life in vivo.[13][14][15]
Q3: My this compound analogue shows high activity but is rapidly degraded in a serum stability assay. How can I troubleshoot this?
This is a common challenge in peptide drug development. Here’s a systematic approach to troubleshooting:
-
Identify Cleavage Sites: First, use Mass Spectrometry (LC-MS/MS) to analyze the degradation products from the serum assay. This will identify the specific peptide bonds being cleaved and, by extension, the likely proteases involved.
-
Select a Stabilization Strategy: Based on the cleavage sites, choose a targeted modification:
-
Internal Cleavage: If cleavage occurs at internal sites (e.g., after Arginine or Lysine by trypsin-like proteases), consider substituting the susceptible L-amino acid with its D-enantiomer or an unnatural amino acid like α-amino-3-guanidino-propionic acid (Agp) to replace Arginine.[7][16] Cyclization is also a highly effective strategy against endopeptidases.[17]
-
Terminal Cleavage: If degradation occurs from the N- or C-terminus, apply N-terminal acetylation and/or C-terminal amidation.[12]
-
-
Re-evaluate Activity: After modification, re-test the peptide's antimicrobial activity. Some modifications can alter the peptide's structure and function. For instance, D-amino acid substitutions in the middle of a sequence can disrupt an α-helical structure essential for activity.[6] It is crucial to find a balance between enhanced stability and retained bioactivity.[18]
-
Consider Formulation: If chemical modifications compromise activity, explore formulation strategies like encapsulation in liposomes or nanoparticles.[19][20] This can protect the peptide from degradation without altering its primary sequence.[21]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in stability assays. | 1. Variability in serum/plasma batches.[22]2. Peptide loss during sample preparation (e.g., protein precipitation).[22][23]3. Inconsistent incubation times or temperatures. | 1. Use a pooled lot of serum for the entire experiment.2. Optimize the protein precipitation method. Organic solvents (e.g., acetonitrile/methanol mixtures) often yield better peptide recovery than strong acids.[22]3. Strictly control all assay parameters. Use a calibrated incubator and precise timing for sample collection. |
| Modified peptide shows increased stability but reduced antimicrobial activity. | The modification (e.g., D-amino acid substitution, PEGylation) has altered the peptide's secondary structure (e.g., α-helicity) or its interaction with the bacterial membrane.[6][15] | 1. Perform structural analysis (e.g., Circular Dichroism) to assess conformational changes.[6]2. Strategically place modifications away from the key active residues. For PEGylation, the site of attachment is critical.[15]3. Test several different analogues with modifications at different positions to find the optimal balance.[24] |
| Difficulty separating peptide from degradation products using RP-HPLC. | 1. Poor chromatographic resolution.2. Degradation products are very similar in hydrophobicity to the parent peptide. | 1. Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks.[25]2. Try a different column chemistry (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of trifluoroacetic acid).[26]3. Use LC-MS to distinguish between peaks based on their mass-to-charge ratio, even if they are not fully resolved chromatographically.[27][28] |
Data on Stability Enhancement Strategies
The following tables summarize quantitative data from studies on antimicrobial peptides, demonstrating the impact of common stabilization strategies.
Table 1: Effect of Cyclization on Peptide Half-Life
| Peptide | Modification | Matrix | Half-Life (t½) | Improvement Factor | Reference |
| LR18 | Linear | Rat Plasma | 44.3 min | - | [9] |
| C-LR18 | Head-to-tail Cyclization | Rat Plasma | 147.3 min | 3.37x | [9] |
Table 2: Effect of D-Amino Acid Substitution on Protease Resistance
| Peptide | Modification | Protease | Stability (% remaining after 2h) | Reference |
| Polybia-CP | All L-amino acids | Trypsin | ~10% | [16][29] |
| D-lys-CP | L-Lys replaced with D-Lys | Trypsin | ~75% | [16][29] |
| D-CP | All D-amino acids | Trypsin | >95% | [16][29] |
| Polybia-CP | All L-amino acids | Chymotrypsin | ~50% | [16][29] |
| D-lys-CP | L-Lys replaced with D-Lys | Chymotrypsin | ~80% | [16][29] |
| D-CP | All D-amino acids | Chymotrypsin | >95% | [16][29] |
Experimental Protocols
Protocol 1: In Vitro Proteolytic Stability Assay (Trypsin)
This protocol assesses the stability of a this compound analogue against the protease trypsin.
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in sterile, nuclease-free water.
-
Trypsin Solution: Prepare a 1 mg/mL stock solution of TPCK-treated trypsin in 1 mM HCl. Immediately before use, dilute to 0.1 mg/mL in the assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 50 µL of the peptide stock solution with 440 µL of Assay Buffer. Pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted trypsin solution (final enzyme-to-substrate ratio of approx. 1:50 w/w).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the 50 µL aliquot to a new tube containing 50 µL of the Quenching Solution.
-
Store the quenched samples at -20°C until analysis.
-
-
Analysis:
-
Analyze the samples by RP-HPLC (see Protocol 2).
-
Calculate the percentage of intact peptide remaining at each time point by comparing the peak area of the parent peptide to its peak area at t=0.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
-
Protocol 2: Serum Stability Assay and RP-HPLC Analysis
This protocol evaluates peptide stability in a more biologically relevant matrix.
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in sterile water or DMSO.
-
Serum: Use human or mouse serum (commercially available). Thaw on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Precipitation Solution: Acetonitrile (ACN).
-
-
Assay Procedure:
-
Pre-warm serum to 37°C.
-
Add the peptide stock solution to the serum to a final concentration of 0.1 mg/mL. Vortex gently to mix.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw a 100 µL aliquot.
-
To precipitate serum proteins, add 200 µL of ice-cold ACN to the aliquot. Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and store at -20°C for analysis.
-
-
RP-HPLC Analysis Workflow:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Gradient: Develop a linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% Mobile Phase B over 30 minutes).
-
Injection: Inject 20-50 µL of the supernatant from the serum stability assay.
-
Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage remaining relative to the t=0 sample and determine the half-life.[26][30] For confirmation, collect fractions and analyze by Mass Spectrometry to identify degradation products.[28]
-
Visualizations
Caption: Decision workflow for choosing a suitable stabilization strategy.
Caption: General experimental workflow for assessing peptide stability.
Caption: Key strategies for enhancing this compound peptide stability.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 16. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmafocuseurope.com [pharmafocuseurope.com]
- 20. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alliedacademies.org [alliedacademies.org]
- 22. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontiers | Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity [frontiersin.org]
- 25. harvardapparatus.com [harvardapparatus.com]
- 26. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
troubleshooting low yield in recombinant Brevinin-1 expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the recombinant expression of the antimicrobial peptide Brevinin-1.
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant this compound
Q1: I am not seeing any band corresponding to my recombinant this compound on my SDS-PAGE gel after induction. What could be the problem?
A1: Several factors could lead to a lack of visible protein expression. Here is a step-by-step troubleshooting guide:
-
Verify your construct:
-
Sequencing: Ensure the this compound gene is correctly cloned into the expression vector, is in the correct reading frame, and contains no mutations.
-
Promoter and Ribosome Binding Site (RBS): Confirm the presence and integrity of the promoter (e.g., T7) and a strong RBS upstream of your gene.
-
-
Optimize Induction Conditions:
-
IPTG Concentration: The optimal Isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration can vary. Perform a small-scale pilot expression with a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).[1][2]
-
Induction Temperature and Time: High temperatures can sometimes lead to protein degradation or misfolding. Try inducing at lower temperatures for a longer duration (e.g., 16-25°C overnight) instead of 37°C for a few hours.[3][4]
-
-
Check Host Strain Compatibility:
-
T7 RNA Polymerase: If you are using a T7 promoter-based vector (like the pET series), ensure you are using an E. coli strain that expresses T7 RNA polymerase, such as BL21(DE3).[5][6]
-
Codon Usage: this compound is a eukaryotic peptide. Its codon usage may not be optimal for E. coli. This can lead to translational stalling and low expression.[7] Consider the following:
-
Codon Optimization: Synthesize a gene with codons optimized for E. coli expression.
-
Use a specialized host strain: Strains like Rosetta(DE3) or BL21-CodonPlus carry plasmids with genes for rare tRNAs.
-
-
-
Assess Protein Degradation:
-
Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein.
-
Protease-Deficient Strains: Use E. coli strains deficient in certain proteases, such as BL21(DE3).
-
-
Consider this compound Toxicity:
-
Antimicrobial peptides like this compound can be toxic to the E. coli host, leading to cell death upon induction.[3] See the dedicated troubleshooting section on toxicity below.
-
Issue 2: Recombinant this compound is Expressed but Forms Insoluble Inclusion Bodies
Q2: I see a strong band for this compound after induction, but it's all in the insoluble pellet (inclusion bodies). How can I increase the soluble fraction?
A2: Inclusion body formation is a common issue when overexpressing foreign proteins in E. coli. Here are strategies to improve solubility:
-
Modify Expression Conditions:
-
Lower Induction Temperature: Reducing the induction temperature (e.g., 16-25°C) slows down protein synthesis, which can promote proper folding and increase solubility.[3]
-
Reduce Inducer Concentration: Lowering the IPTG concentration can decrease the rate of protein expression and reduce the formation of inclusion bodies.[4]
-
-
Choose a Different Fusion Tag:
-
Certain fusion tags are known to enhance the solubility of their fusion partners. Consider using highly soluble tags like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).[8]
-
-
Utilize a Different E. coli Host Strain:
-
Strains like Origami™ B, which have a more oxidizing cytoplasm, can promote the formation of disulfide bonds, which may be necessary for the correct folding of this compound.
-
Strains that co-express chaperones (e.g., GroEL/ES) can assist in proper protein folding.
-
-
Optimize Lysis Buffer:
-
Include additives in your lysis buffer that can help stabilize the protein, such as glycerol (5-10%), non-ionic detergents (e.g., Triton X-100 at 0.1-0.5%), or salts (e.g., NaCl at 150-500 mM).
-
If these strategies do not yield sufficient soluble protein, you will need to purify the this compound from inclusion bodies and then refold it into its active conformation. See the detailed protocols below.
Issue 3: Low Final Yield After Purification
Q3: My expression levels seem good, but I lose most of my this compound during purification. How can I improve my final yield?
A3: Low yield after purification can be due to several factors, from protein loss during processing to inefficient purification steps.
-
Inefficient Cell Lysis:
-
Ensure complete cell lysis to release the recombinant protein. Monitor lysis efficiency by microscopy. A combination of enzymatic lysis (lysozyme) and physical disruption (sonication or French press) is often most effective.
-
-
Loss During Inclusion Body Washing:
-
Suboptimal Solubilization and Refolding:
-
Incomplete Solubilization: Ensure complete solubilization of the inclusion bodies. This may require adjusting the denaturant concentration (e.g., 6-8 M Guanidine HCl or Urea) and incubation time.[9]
-
Precipitation During Refolding: Protein aggregation is a major cause of low yield during refolding. Optimize the refolding process by:
-
Using a gradual method like dialysis or on-column refolding.
-
Performing refolding at a low protein concentration.
-
Adding refolding enhancers to the buffer, such as L-arginine, glycerol, or a redox shuffling system (e.g., reduced and oxidized glutathione).
-
-
-
Inefficient Chromatography Steps:
-
Binding to Resin: Ensure the pH and ionic strength of your protein solution are optimal for binding to the chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Elution: Optimize the elution conditions. For His-tagged proteins, a gradient of imidazole may be more effective than a single-step elution. For reverse-phase HPLC, optimize the gradient of the organic solvent.
-
Data Presentation: Impact of Different Strategies on Recombinant Protein Yield
The following tables provide illustrative data on how different expression strategies can impact the yield of recombinant proteins. Note: Specific yield improvements for this compound may vary and should be empirically determined.
Table 1: Effect of Codon Optimization on Recombinant Protein Yield
| Gene | Expression Host | Codon Adaptation Index (CAI) - Original | CAI - Optimized | Yield Improvement |
| Human iLRP | E. coli BL21(DE3) | ~0.2 | >0.8 | ~15-fold increase (from negligible to ~300 mg/L)[11][12] |
| DWV VP1 | E. coli | 0.19 | 0.94 | Significant increase in expression[12] |
Table 2: Comparison of Fusion Tags for Recombinant Protein Expression
| Fusion Tag | Size (kDa) | Typical Yield (mg/L of culture) | Solubility Enhancement | Reference |
| 6xHis-tag | ~0.8 | Variable | Low | [13] |
| GST | ~26 | Up to 10 | Moderate | [8] |
| MBP | ~42 | Can be >100 | High | [4] |
| SUMO | ~12 | Up to 200 | High | [14] |
| Trx | ~12 | 1.7 (for Brevinin-2GU) | High | [15] |
Table 3: Influence of E. coli Host Strain on Toxic Protein Expression
| E. coli Strain | Relevant Genotype/Features | Effect on Toxic Protein Expression | Reference |
| BL21(DE3) | Standard strain, T7 RNA polymerase | Often shows low viability and plasmid instability with toxic proteins.[16][17] | [16] |
| BL21(DE3)pLysS | Expresses T7 lysozyme, an inhibitor of T7 RNA polymerase | Reduces basal expression, increasing cell viability before induction. | [3] |
| C41(DE3) | Mutation in lacUV5 promoter | Tolerates transformation and allows for better expression of many toxic proteins compared to BL21(DE3).[16][17][18] | [16] |
| C43(DE3) | Mutation in lacUV5 promoter | Similar to C41(DE3), often used for toxic protein expression.[16][17][18] | [16] |
| Origami™ B | trxB and gor mutations | Oxidizing cytoplasm, promotes disulfide bond formation. | [13] |
Experimental Protocols
Protocol 1: High-Yield Expression of His-tagged this compound in E. coli
This protocol is designed for the expression of a His-tagged this compound fusion protein using a pET vector system in E. coli BL21(DE3).
-
Transformation:
-
Transform the pET-His-Brevinin-1 expression vector into chemically competent E. coli BL21(DE3) cells.
-
Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium with the selective antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Main Culture and Induction:
-
Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[19]
-
Cool the culture to the desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]
-
Continue to incubate at 20°C for 12-16 hours with shaking.[1]
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
-
Protocol 2: Purification and Refolding of this compound from Inclusion Bodies
This protocol describes the isolation of inclusion bodies, solubilization of the aggregated protein, and subsequent refolding.
Part A: Inclusion Body Isolation and Washing
-
Cell Lysis:
-
Resuspend the cell pellet from 1 L of culture in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice to complete cell lysis and shear DNA.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The pellet contains the inclusion bodies.[9]
-
-
Inclusion Body Washing:
-
Resuspend the inclusion body pellet in 20 mL of Wash Buffer 1 (50 mM Tris-HCl, pH 8.0, 0.5% Triton X-100, 1 mM EDTA).[9]
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Repeat the wash step with Wash Buffer 2 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA) to remove nucleic acids.[9]
-
Finally, wash the pellet with 20 mL of nuclease-free water to remove residual salt.
-
Part B: Solubilization and Refolding
-
Solubilization:
-
Solubilize the washed inclusion body pellet in 10 mL of Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 8 M Urea or 6 M Guanidine-HCl, 10 mM DTT).[20]
-
Incubate at room temperature with gentle rocking for 1-2 hours until the pellet is completely dissolved.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
-
Refolding by Gradient Dialysis:
-
Transfer the solubilized protein into a dialysis bag.
-
Perform a stepwise dialysis against a series of Refolding Buffers (50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 M L-arginine, 3 mM reduced glutathione, 0.3 mM oxidized glutathione) with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and finally no urea).[20] Each dialysis step should be for at least 4 hours at 4°C.
-
After the final dialysis step, centrifuge the refolded protein solution at 20,000 x g for 30 minutes at 4°C to remove any precipitated protein.
-
Protocol 3: Purification of Refolded His-tagged this compound
-
Column Preparation:
-
Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).[21]
-
-
Protein Binding:
-
Load the clarified, refolded this compound solution onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[21]
-
-
Elution:
-
Elute the bound His-tagged this compound with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[21] Collect fractions.
-
-
Final Purification and Buffer Exchange (Optional):
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Workflow for purification of this compound from inclusion bodies.
Frequently Asked Questions (FAQs)
Q4: What is the best fusion tag for this compound expression?
A4: There is no single "best" fusion tag, as the optimal choice depends on the specific experimental goals.
-
For purification: A small 6xHis-tag is often sufficient and allows for straightforward purification via Immobilized Metal Affinity Chromatography (IMAC).[13]
-
To enhance solubility: Larger tags like Maltose Binding Protein (MBP) or Thioredoxin (Trx) are excellent choices as they are highly soluble and can help prevent the aggregation of this compound.[8][15] A study on the related peptide Brevinin-2GU showed that a Trx fusion protein could be expressed at up to 45% of the total cell proteins.[15]
-
For self-cleavage: Fusion tags like SUMO can be cleaved by a specific protease (SUMO protease) to yield the native this compound sequence with no extra amino acids.
Q5: Which E. coli strain should I use to express the potentially toxic this compound peptide?
A5: Due to its antimicrobial nature, this compound can be toxic to E. coli. To mitigate this, consider using strains that offer tighter control over expression:
-
E. coli BL21(DE3)pLysS or pLysE: These strains contain a plasmid that expresses T7 lysozyme, which inhibits the basal activity of T7 RNA polymerase, preventing leaky expression of this compound before induction.[3]
-
E. coli C41(DE3) and C43(DE3): These are mutant strains of BL21(DE3) that are more tolerant to the expression of toxic proteins. They often allow for higher biomass and protein yield compared to the parent strain when expressing toxic proteins.[16][17][18]
-
E. coli Lemo21(DE3): This strain allows for tunable expression of T7 RNA polymerase, providing precise control over the level of protein production.
Q6: My this compound peptide needs to form a disulfide bond. Which expression strategy is best?
A6: The standard E. coli cytoplasm is a reducing environment, which is not conducive to disulfide bond formation. To address this, you can:
-
Periplasmic Expression: Target the expression of this compound to the periplasm, which is a more oxidizing environment. This is typically achieved by adding a periplasmic signal sequence (e.g., PelB, OmpA) to the N-terminus of the protein.
-
Use Engineered Strains: Employ strains like Origami™ B or SHuffle®, which have mutations that create a more oxidizing cytoplasm, allowing for disulfide bond formation in the cytoplasm.
Q7: How can I confirm that my purified and refolded this compound is active?
A7: The activity of this compound can be assessed through antimicrobial assays:
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the peptide that inhibits the visible growth of a specific microorganism. This is typically done using a broth microdilution method.
-
Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of the peptide that kills 99.9% of the initial bacterial inoculum.
-
Radial Diffusion Assay: This is a simpler method where the peptide is placed in a well on an agar plate seeded with bacteria. The diameter of the zone of inhibition around the well is proportional to the antimicrobial activity.
References
- 1. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bbrc.in [bbrc.in]
- 5. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 6. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]
- 7. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 10. ptglab.com [ptglab.com]
- 11. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Codon optimization, expression in Escherichia coli, and immunogenicity analysis of deformed wing virus (DWV) structural protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. Cloning and expression of a novel insulin-releasing peptide, brevinin-2GU from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The toxicity of recombinant proteins in Escherichia coli: a comparison of overexpression in BL21(DE3), C41(DE3), and C43(DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative genomics and experimental evolution of Escherichia coli BL21(DE3) strains reveal the landscape of toxicity escape from membrane protein overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. csrri.iit.edu [csrri.iit.edu]
- 20. biotechrep.ir [biotechrep.ir]
- 21. His-tag purification [protocols.io]
- 22. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 23. hplc.eu [hplc.eu]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Peptides purification development in Reverse Phase [blog.interchim.com]
Validation & Comparative
Brevinin-1: A Potent Antimicrobial Peptide Challenging Conventional Antibiotics
For Immediate Release
In the global fight against antibiotic resistance, researchers are increasingly turning to nature's arsenal, with antimicrobial peptides (AMPs) like Brevinin-1 emerging as promising candidates. Discovered in the skin secretions of frogs, this compound and its derivatives exhibit potent and broad-spectrum antimicrobial activity, positioning them as a potential alternative or adjunct to conventional antibiotics. This guide provides a comprehensive comparison of the efficacy of this compound peptides against traditional antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound peptides demonstrate significant efficacy against a range of bacteria, including multidrug-resistant strains. Their primary mechanism of action involves the rapid disruption of bacterial cell membranes, a mode of attack that is less likely to induce resistance compared to the specific molecular targets of many conventional antibiotics. While direct comparative data is still emerging, available studies indicate that the potency of this compound peptides, as measured by Minimum Inhibitory Concentrations (MICs), is comparable to or, in some cases, superior to conventional antibiotics against certain pathogens.
Efficacy at a Glance: this compound vs. Conventional Antibiotics
The following tables summarize the available quantitative data on the efficacy of various this compound peptides compared to conventional antibiotics. It is important to note that direct side-by-side comparisons in the same study are limited. The data presented here is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentrations (MICs) Against Gram-Positive Bacteria (µM)
| Peptide/Antibiotic | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Enterococcus faecalis |
| Brevinin-1OS[1] | - | 4 | - |
| Brevinin-1OSd[1] | 8 | 8 | 16 |
| Brevinin-1OSe[1] | 4 | 4 | 8 |
| Brevinin-1OSf[1] | 4 | 4 | 8 |
| Brevinin-1LTe[2] | 1-2 | 1-2 | - |
| Brevinin-1BW[3] | 6.25 µg/mL | 6.25 µg/mL | 3.125 µg/mL |
| Vancomycin | Varies (typically 0.5-2 µg/mL) | Varies (typically 1-4 µg/mL) | Varies |
Table 2: Minimum Inhibitory Concentrations (MICs) Against Gram-Negative Bacteria (µM)
| Peptide/Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Brevinin-1OS[1] | 32 | >64 |
| Brevinin-1OSd[1] | 16 | 64 |
| Brevinin-1OSe[1] | 16 | 32 |
| Brevinin-1OSf[1] | 16 | 32 |
| Brevinin-1LTe[2] | - | - |
| Ciprofloxacin | Varies (typically ≤0.015-1 µg/mL) | Varies (typically ≤0.03-1 µg/mL) |
Note: Conversion from µg/mL to µM requires the molecular weight of the specific peptide or antibiotic and is therefore not directly provided in all cases. The provided data for conventional antibiotics represents a general range and can vary significantly based on the specific strain and testing methodology.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the efficacy of this compound and conventional antibiotics lies in their mode of action.
This compound: The Membrane Disruptor
This compound peptides are cationic and amphipathic, allowing them to preferentially interact with and disrupt the negatively charged bacterial cell membranes. This disruption can occur through various models, including the "barrel-stave," "toroidal pore," or "carpet" mechanisms, all of which lead to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1] This physical disruption is a rapid process and is considered less susceptible to the development of resistance compared to the target-specific mechanisms of conventional antibiotics.
Caption: this compound's direct action on the bacterial membrane.
Conventional Antibiotics: The Targeted Inhibitors
Conventional antibiotics, such as vancomycin and ciprofloxacin, typically work by inhibiting specific essential cellular processes. Vancomycin, for example, inhibits cell wall synthesis in Gram-positive bacteria, while ciprofloxacin inhibits DNA replication in a broader range of bacteria. While highly effective, these specific targets can be altered through genetic mutations, leading to the development of antibiotic resistance.
Caption: Targeted inhibition by conventional antibiotics.
Head-to-Head Battle: Time-Kill Kinetics
Time-kill assays provide valuable insights into the bactericidal or bacteriostatic effects of an antimicrobial agent over time. Studies on this compound derivatives have demonstrated rapid bactericidal activity. For instance, Brevinin-1OS and its analogues at a concentration of 4 times their MIC caused the complete killing of MRSA within 30 to 60 minutes.[1] This rapid action is a significant advantage, as it can quickly reduce the bacterial load in an infection.
The Biofilm Challenge: A New Frontier
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. This compound peptides have shown promising activity against biofilms, both in inhibiting their formation and eradicating established biofilms.[1][4] The ability of these peptides to disrupt the biofilm matrix and kill the embedded bacteria offers a significant advantage in treating chronic and persistent infections.
Caption: General workflow for assessing anti-biofilm activity.
Experimental Protocols: A Guide for Researchers
For the accurate assessment and comparison of antimicrobial agents, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound peptides and conventional antibiotics in an appropriate solvent. Serially dilute the agents in Mueller-Hinton Broth (MHB) or other suitable media in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight and dilute to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the agent in which no visible turbidity is observed.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto agar plates. The lowest concentration that shows no bacterial growth on the agar plate after incubation is the MBC.
Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population.
Protocol:
-
Preparation: Prepare tubes containing a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in a suitable broth.
-
Addition of Antimicrobial Agent: Add the this compound peptide or conventional antibiotic to the tubes at desired concentrations (e.g., 1x, 2x, and 4x MIC). A growth control tube without any antimicrobial agent is also included.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the withdrawn aliquots and plate them onto agar plates. After incubation, count the number of colony-forming units (CFUs) to determine the number of viable bacteria at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate the time-kill curve.
Anti-Biofilm Assay
This assay assesses the ability of an antimicrobial agent to inhibit biofilm formation or eradicate pre-formed biofilms.
Protocol:
-
Biofilm Formation: In a 96-well plate, add a standardized bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.
-
For Inhibition Assay: Add the this compound peptide or conventional antibiotic at various concentrations to the wells along with the bacterial suspension at the beginning of the incubation.
-
For Eradication Assay: After biofilm formation, remove the planktonic bacteria and add fresh media containing the antimicrobial agents to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plates for a further 24 hours.
-
Quantification: Remove the media and wash the wells to remove non-adherent bacteria. The remaining biofilm can be quantified by staining with crystal violet, followed by solubilization and measurement of the absorbance.
Future Directions and Conclusion
This compound and its analogues represent a promising new frontier in the development of antimicrobial therapeutics. Their rapid, membrane-disrupting mechanism of action and efficacy against biofilms offer significant advantages over many conventional antibiotics. However, for this compound to transition from a promising candidate to a clinical reality, further research is imperative. This includes more direct, head-to-head comparative studies with a wider range of conventional antibiotics against diverse clinical isolates. Additionally, extensive in vivo studies are necessary to evaluate their efficacy, safety, and pharmacokinetic profiles in complex biological systems. The continued exploration and optimization of these potent natural peptides could provide a much-needed solution to the growing crisis of antibiotic resistance.
References
A Comparative Guide to Antimicrobial Peptides: Brevinin-1, Magainin, and Defensin
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents in an era of mounting antibiotic resistance. Their broad-spectrum activity and distinct mechanisms of action make them attractive candidates for novel drug development. This guide provides an objective comparison of three prominent AMPs: Brevinin-1, Magainin, and Defensin, focusing on their performance, mechanisms, and the experimental data that underpins our current understanding.
Performance Comparison: Antimicrobial Activity and Cytotoxicity
The efficacy of an antimicrobial peptide is a balance between its ability to kill pathogens and its toxicity towards host cells. This section summarizes the antimicrobial and cytotoxic profiles of this compound, Magainin, and Defensin based on available experimental data.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound, Magainin-2, and Human β-defensin-3 (hBD-3) against common pathogens. It is important to note that MIC values can vary depending on the specific peptide analog, the bacterial strain, and the experimental conditions.
| Microorganism | This compound (μM) | Magainin-2 (μM) | Defensin (hBD-3) (μg/mL) |
| Staphylococcus aureus | 2 - 8[1][2] | ~50 | 1 (0.5-4)[3] |
| Escherichia coli | 8 - 17[1][2] | ~50 | 4 (4-8)[3] |
| Pseudomonas aeruginosa | 32[1] | >50 | >250[4] |
| Candida albicans | 3 - 4[1][2] | >100 | Strain-specific activity[4] |
Note: Defensin MIC values are presented in μg/mL as commonly reported in the literature. Conversion to μM depends on the specific defensin's molecular weight.
Cytotoxicity: Hemolytic and Cellular Toxicity
A critical aspect of AMP development is ensuring selectivity for microbial cells over host cells. Hemolytic activity (HC50), the concentration causing 50% lysis of red blood cells, and cytotoxic activity against mammalian cell lines (IC50), the concentration causing 50% inhibition of cell viability, are key measures of this selectivity.
| Parameter | This compound | Magainin-2 | Defensin |
| Hemolytic Activity (HC50) | ~4 μM (Brevinin-1BYa)[2] | >200 μg/mL | Low |
| Cytotoxicity (IC50) | HMEC-1: 15.62 μM[5]HaCaT: 29.69 μM[5]A549 (lung cancer): 2.975 μM (Brevinin-2DYd)[6]H157 (lung cancer): 2.987 µM (Brevinin-1GHd)[5]U251MG (glioblastoma): 7.985 µM (Brevinin-1GHd)[5]MDA-MB-435s (melanoma): 1.197 µM (Brevinin-1GHd)[5]PC3 (prostate cancer): 9.854 µM (Brevinin-1GHd)[5] | Bladder cancer cell lines: 52.4 - 484.03 μM[7]MCF-7 (breast cancer): >80 μM[8]Mouse fibroblast (Balb/3T3): ~600 µg/mL[9] | Various cancer cell lines: Cytotoxic at high concentrations[10] |
Mechanisms of Action
The primary mechanism of action for these peptides involves the disruption of microbial cell membranes. However, the specific models of this disruption differ, leading to variations in their activity and selectivity.
This compound: Membrane Perturbation
This compound peptides are thought to act primarily through membrane perturbation. They are unstructured in aqueous solution but adopt an amphipathic α-helical conformation in the presence of a membrane-mimetic environment[11]. This structural change is crucial for their interaction with and disruption of the phospholipid bilayer of target membranes[11]. The cationic nature of Brevinins facilitates their initial electrostatic attraction to the negatively charged bacterial membranes[11].
Caption: this compound mechanism of action.
Magainin: The Toroidal Pore Model
Magainin-2 is a well-studied AMP that is widely believed to function through the "toroidal pore" or "wormhole" model[12][13]. In this model, the peptides insert into the membrane, inducing a high degree of curvature. This forces the lipid monolayers to bend continuously, forming a pore where the water core is lined by both the peptides and the lipid head groups[14][15]. This process leads to membrane permeabilization and ultimately cell death[7].
Caption: Steps in Magainin's toroidal pore formation.
Defensin: Multiple Mechanisms of Membrane Disruption
Defensins employ several mechanisms to disrupt microbial membranes, including the "barrel-stave," "carpet," and "toroidal pore" models[3]. In the barrel-stave model , defensin monomers insert into the membrane and aggregate to form a pore resembling the staves of a barrel, with the hydrophobic regions of the peptides facing the lipid core and the hydrophilic regions lining the aqueous channel[16]. The carpet model proposes that defensins accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles[1][17]. The ability of defensins to utilize multiple mechanisms may contribute to their broad spectrum of activity.
Caption: Multiple mechanisms of defensin action.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of antimicrobial peptides. This section provides detailed methodologies for key assays used to evaluate AMP performance.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and modified for cationic antimicrobial peptides[6][9][18].
Materials:
-
Test peptides
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of the peptide in sterile deionized water.
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to achieve a range of concentrations (e.g., 0.25 to 128 μM).
-
-
Inoculum Preparation:
-
Culture bacteria overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Assay Setup:
-
Add 100 μL of the bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 μL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that results in no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Caption: Workflow for the MIC assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[19].
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well tissue culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the test peptide in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 μL of the peptide dilutions.
-
Include a vehicle control (medium with the same solvent concentration as the peptide dilutions) and a positive control for cell death (e.g., Triton X-100).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 μL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 μL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bb3r.de [bb3r.de]
- 5. researchgate.net [researchgate.net]
- 6. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 7. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. Defensins: antimicrobial and cytotoxic peptides of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Peptides in Toroidal and Cylindrical Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Brevinin-1 Analogues: A Guide to Antimicrobial Activity and Therapeutic Potential
Brevinin-1, a family of antimicrobial peptides (AMPs) primarily isolated from the skin secretions of frogs of the Ranidae family, has garnered significant interest for its potent, broad-spectrum antimicrobial activity.[1][2] These cationic peptides typically consist of 24 amino acid residues and are characterized by a C-terminal heptapeptide ring formed by a disulfide bond, known as the "Rana box".[1][3] While effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi, the therapeutic application of native this compound peptides is often hampered by their high hemolytic activity and cytotoxicity.[2][4] This has spurred extensive research into the development of this compound analogues with an improved therapeutic index—maximizing antimicrobial efficacy while minimizing toxicity to host cells.
This guide provides a comparative analysis of various this compound analogues, summarizing their biological activities with supporting experimental data. It details the structure-activity relationships that govern their function and outlines the standard protocols for their evaluation.
Comparative Activity of this compound Analogues
The development of this compound analogues often involves modifications such as amino acid substitutions, truncations, and alterations to net charge and hydrophobicity to enhance their therapeutic profile.[1][5] The goal is to strike an optimal balance between these physicochemical properties to achieve high antimicrobial potency and low host cell toxicity.[5][6]
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of this compound Analogues This table summarizes the MIC values (in µM) of selected this compound peptides and their analogues against various microorganisms. Lower values indicate higher potency.
| Peptide/Analogue | S. aureus | MRSA | E. coli | P. aeruginosa | C. albicans | Reference |
| Brevinin-1OS | 4 | 4 | 64 | 128 | 8 | [1] |
| OSd | 4 | 4 | 32 | 64 | 8 | [1] |
| OSe | 2 | 2 | 16 | 32 | 4 | [1] |
| OSf | 2 | 2 | 16 | 32 | 4 | [1] |
| Brevinin-1pl | 2 | 2 | 4 | 8 | >64 | [7][8] |
| Brevinin-1pl-2R | 2 | 2 | 8 | 8 | >64 | [7] |
| Brevinin-1pl-3H | 4 | 4 | 64 | 128 | 64 | [7] |
| Brevinin-1pl-5R | 4 | 4 | 16 | 32 | >64 | [7] |
| Brevinin-1pl-6K | 8 | 8 | 4 | 16 | >64 | [7] |
| Brevinin-1GHa | 4 | N/A | 8 | 16 | 8 | [9] |
| Brevinin-1GHb | 8 | N/A | 16 | 32 | 16 | [9] |
N/A: Data not available in the cited source.
Table 2: Hemolytic Activity, Cytotoxicity, and Therapeutic Index This table presents the hemolytic activity (HC₅₀), cytotoxicity (IC₅₀), and Therapeutic Index (TI) of selected analogues. HC₅₀ is the concentration causing 50% hemolysis. A higher HC₅₀ value indicates lower hemolytic activity. The TI is often calculated as the ratio of HC₅₀ to the geometric mean of MICs, reflecting the peptide's selectivity.
| Peptide/Analogue | Hemolytic Activity (HC₅₀, µM) | Cytotoxicity vs. HaCaT cells (IC₅₀, µM) | Therapeutic Index (TI) | Reference |
| Brevinin-1OS | 10.5 | >100 | 1.3 | [1] |
| OSe | 60.1 | >100 | 15.0 | [1] |
| OSf | >200 | >100 | >50.0 | [1] |
| Brevinin-1pl | 12.3 | ~25 | 3.0 | [7][8] |
| Brevinin-1pl-3H | >200 | >100 | >31.7 | [7] |
| Brevinin-1GHd | >128 | ~100 (vs. HMEC-1) | N/A | [2] |
Structure-Activity Relationship (SAR)
The biological activity of this compound analogues is governed by a complex interplay of their structural properties. Modifications to these properties can drastically alter a peptide's effectiveness and safety.
Caption: Structure-activity relationship (SAR) in this compound analogues.
Key SAR findings include:
-
Net Positive Charge : A higher net positive charge generally enhances antimicrobial activity by facilitating interaction with negatively charged bacterial membranes.[1][5] However, an excessive charge can also increase hemolytic activity.[6]
-
Hydrophobicity : This is a critical factor for membrane disruption. Increased hydrophobicity often correlates with stronger antimicrobial and hemolytic activities.[3][6] Analogues like Brevinin-1pl-3H achieve reduced hemolysis by modulating this property.[7]
-
N-Terminus : Modifications at the N-terminal domain have been shown to significantly impact activity. For example, the analogue OSf, with N-terminal modifications, exhibits excellent antimicrobial activity with negligible hemolysis.[1]
-
"Rana Box" : The C-terminal cyclic domain is important for the structural stability and activity of some Brevinins.[10] However, studies on analogues like Brevinin-1GHb show that its removal can be tolerated, suggesting it is not always essential for antimicrobial function.[9]
Mechanism of Action
This compound peptides primarily exert their antimicrobial effect by disrupting the integrity of microbial cell membranes. Some analogues have also been found to possess immunomodulatory properties.
1. Membrane Disruption The cationic and amphipathic nature of this compound allows it to selectively bind to and permeate negatively charged bacterial membranes through a multi-step process.
Caption: General mechanism of membrane disruption by this compound peptides.
2. Anti-inflammatory Activity Certain analogues, such as Brevinin-1GHd, have demonstrated the ability to neutralize lipopolysaccharide (LPS), a major endotoxin from Gram-negative bacteria.[11] This peptide was shown to suppress the release of pro-inflammatory cytokines by inhibiting the LPS-induced activation of the MAPK signaling pathway in macrophage cells.[12][13]
Caption: Inhibition of the LPS-induced MAPK pathway by Brevinin-1GHd.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of this compound analogues. Below are outlines for key experimental procedures.
Caption: General experimental workflow for evaluating AMP analogues.
1. Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of a peptide that visibly inhibits microbial growth.
-
Microorganisms and Media : Prepare cultures of target bacteria or fungi in their appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). Grow cultures to the mid-logarithmic phase.
-
Peptide Preparation : Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Prepare a series of two-fold serial dilutions in the assay medium.
-
Assay Procedure : In a 96-well microtiter plate, add 50 µL of the microbial suspension (adjusted to a final concentration of ~10⁵ CFU/mL) to 50 µL of each peptide dilution.
-
Controls : Include a positive control (microbes in medium without peptide) and a negative control (medium only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC : The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed.
2. Hemolysis Assay This assay measures the peptide's ability to lyse red blood cells (RBCs), a primary indicator of cytotoxicity.[14]
-
RBC Preparation : Obtain fresh red blood cells (e.g., human, horse, or sheep) in an anticoagulant.[15] Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000×g for 5 min) and resuspend in PBS to a final concentration of 2-4% (v/v).[16]
-
Peptide Preparation : Prepare serial dilutions of the peptide in PBS.
-
Assay Procedure : In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of each peptide dilution.
-
Controls : Use PBS as a negative control (0% hemolysis) and a detergent like 1% Triton X-100 as a positive control (100% hemolysis).[15]
-
Incubation : Incubate the plate at 37°C for 1 hour.
-
Measurement : Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414-570 nm.
-
Calculation : Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100. The HC₅₀ is the concentration that causes 50% hemolysis.
3. Cytotoxicity Assay (MTT Assay) This colorimetric assay assesses the impact of the peptide on the metabolic activity of mammalian cell lines, serving as a measure of cell viability.
-
Cell Culture : Seed mammalian cells (e.g., HaCaT, HMEC-1) in a 96-well plate at a density of ~10⁴ cells/well and allow them to adhere overnight.
-
Peptide Treatment : Remove the culture medium and add fresh medium containing serial dilutions of the peptide.
-
Incubation : Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ is the peptide concentration that reduces cell viability by 50%.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 13. The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zenitscience.com [zenitscience.com]
- 16. researchgate.net [researchgate.net]
Validating Brevinin-1's Mechanism of Action: A Comparative Microscopy Guide
For researchers and drug development professionals, understanding the precise mechanism of action of an antimicrobial peptide (AMP) is crucial for its therapeutic development. Brevinin-1, a cationic AMP isolated from frog skin secretions, has demonstrated potent activity against a wide range of pathogens and even cancer cells.[1][2] Its primary mechanism is believed to involve the disruption of cell membrane integrity, though it can also induce programmed cell death pathways like apoptosis.[1][3] This guide provides a comparative framework for validating the mechanism of this compound using advanced microscopy techniques, with supporting data and detailed protocols.
Proposed Mechanisms of Action for this compound
This compound, like many AMPs, is cationic and amphipathic, allowing it to preferentially interact with the negatively charged phospholipids found in bacterial and cancer cell membranes.[4] Following this initial electrostatic attraction, several models have been proposed to explain its cytotoxic effects.[4][5]
-
Membrane Permeabilization : The most cited mechanism is the disruption of the membrane's physical integrity. This can occur through several distinct models:
-
Toroidal Pore Model : Peptides insert into the membrane, inducing high curvature and forming pores lined by both the peptides and the lipid head groups.[5][6]
-
Carpet-like Model : Peptides accumulate on the membrane surface, acting like a detergent to dissolve the membrane at a critical concentration, leading to micellization and catastrophic membrane disruption.[4][5]
-
Barrel-Stave Model : Peptides oligomerize and insert into the membrane, forming a barrel-like pore with the hydrophobic regions facing the lipids and the hydrophilic regions lining the channel.[4][5]
-
-
Induction of Apoptosis and Necrosis : Particularly in tumor cells, this compound has been shown to trigger programmed cell death.[1][7] This can involve both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, characterized by the activation of caspases 8 and 9.[1] Evidence also points to the induction of necrosis, indicated by the release of cellular contents like lactate dehydrogenase (LDH).[1][8]
Below is a diagram illustrating the proposed pathways for this compound's action.
References
- 1. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - ProQuest [proquest.com]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design [frontiersin.org]
- 7. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Potent Antimicrobial Synergy: A Guide to Brevinin-1 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Brevinin-1, a cationic AMP originally isolated from amphibian skin, demonstrates broad-spectrum antimicrobial activity. While potent on its own, its true potential may lie in its synergistic effects when combined with conventional antibiotics. This guide provides an objective comparison of this compound's performance in combination with other antimicrobial agents, supported by experimental data and detailed protocols to aid in the design and evaluation of future studies.
Synergistic Effects of Brevinin Peptides with Conventional Antibiotics
While specific quantitative data on the synergistic effects of this compound is limited in publicly available literature, a study on the closely related peptide, Brevinin-2CE, provides a strong proof-of-concept for the synergistic potential of the Brevinin family. The primary mechanism underlying this synergy is believed to be the ability of Brevinin peptides to disrupt the bacterial cell membrane.[1] This disruption, or pore formation, increases the permeability of the membrane, allowing conventional antibiotics to enter the bacterial cell more easily and reach their intracellular targets at concentrations that would otherwise be sub-inhibitory.[1]
The following table presents illustrative data based on the reported synergistic effects of Brevinin-2CE against multidrug-resistant clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase-producing Escherichia coli. This data demonstrates the potential for significant reductions in the Minimum Inhibitory Concentration (MIC) of both the peptide and the conventional antibiotic when used in combination, as quantified by the Fractional Inhibitory Concentration (FIC) Index. A FIC index of ≤ 0.5 is indicative of synergy.
Table 1: Illustrative Synergistic Activity of Brevinin-2CE with Conventional Antibiotics
| Antimicrobial Agent Combination | Microorganism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Brevinin-2CE | MRSA | 16 | 4 | 0.5 | Synergy |
| Vancomycin | 2 | 0.5 | |||
| Brevinin-2CE | MRSA | 16 | 2 | 0.375 | Synergy |
| Gentamicin | 64 | 8 | |||
| Brevinin-2CE | MRSA | 16 | 4 | 0.5 | Synergy |
| Ciprofloxacin | 8 | 2 | |||
| Brevinin-2CE | E. coli | 32 | 8 | 0.5 | Synergy |
| Ceftazidime | 16 | 4 | |||
| Brevinin-2CE | E. coli | 32 | 4 | 0.375 | Synergy |
| Meropenem | 4 | 1 |
Note: The data in this table is representative and intended to illustrate the concept of synergy. Actual experimental values may vary.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for two key experiments used to assess antimicrobial synergy: the checkerboard microdilution assay and the time-kill curve analysis.
Checkerboard Microdilution Assay
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
1. Preparation of Antimicrobial Agents:
-
Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create a concentration gradient of the antibiotic by adding 50 µL of each dilution.
-
Along the y-axis (e.g., rows A-G), create a concentration gradient of this compound by adding 50 µL of each dilution.
-
This creates a matrix of wells containing various concentrations of both agents.
-
Include control wells with each agent alone (to determine their individual MICs), a growth control (no antimicrobial agents), and a sterility control (no bacteria).
3. Inoculation and Incubation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visually inspecting for turbidity or by measuring absorbance.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Experimental workflow for assessing antimicrobial synergy using the checkerboard assay.
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents, alone and in combination.
1. Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing CAMHB.
2. Exposure:
-
Add the antimicrobial agents to the flasks at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in synergistic combinations.
-
Include a growth control flask without any antimicrobial agents.
-
Incubate all flasks at 37°C with shaking.
3. Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
4. Data Analysis:
-
After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Proposed Mechanism of Synergistic Action
The primary proposed mechanism for the synergistic effect of this compound with conventional antibiotics is the disruption of the bacterial cell membrane. This action facilitates the entry of the antibiotic into the cell, leading to enhanced efficacy at its intracellular target.
Proposed mechanism of this compound synergy with conventional antibiotics.
Conclusion
The combination of this compound and other Brevinin family peptides with conventional antibiotics represents a promising strategy to combat antibiotic resistance. The ability of these peptides to permeabilize bacterial membranes can restore or enhance the activity of existing antibiotics against otherwise resistant strains. The experimental protocols and illustrative data provided in this guide offer a framework for researchers to explore and validate these synergistic interactions further. Continued investigation in this area is crucial for the development of novel and effective combination therapies to address the urgent threat of multidrug-resistant infections.
References
Comparative Analysis of Hemolytic Activity in Brevinin-1 Isoforms
The Brevinin-1 family of antimicrobial peptides (AMPs), primarily isolated from the skin secretions of frogs, has garnered significant interest for its potent, broad-spectrum antimicrobial properties.[1][2] These peptides are characterized by a length of approximately 24 amino acids, a C-terminal "Rana-box" domain forming a disulfide bridge, and an amphipathic α-helical structure that facilitates membrane interaction.[1][3][4] However, a major obstacle to their therapeutic development is their often-high hemolytic activity, which poses a risk of toxicity to host cells.[1][3][5] This guide provides a comparative overview of the hemolytic activity of various natural and synthetic this compound isoforms, supported by experimental data, to aid researchers in selecting and designing peptides with improved therapeutic indices.
Comparative Hemolytic Activity Data
The hemolytic potential of this compound isoforms and their analogues varies significantly, influenced by factors such as amino acid sequence, hydrophobicity, net charge, and structural modifications.[6] The following table summarizes the hemolytic activity of several this compound peptides against erythrocytes, providing a quantitative basis for comparison.
| Peptide/Isoform | Source/Modification | Hemolytic Activity Metric | Erythrocyte Source | Reference |
| Brevinin-1BYa | Rana boylii | LD50 = 10 µM | Human | [5] |
| Acyclic Brevinin-1BYa | Cys residues replaced by Ser | 8-fold reduced activity vs. native | Human | [5] |
| Brevinin-1GHa | Hylarana guentheri | ~20% hemolysis at 16 µM | Horse | [6] |
| Brevinin-1GHb | Analogue of -1GHa (no Rana-box) | No activity up to 256 µM | Horse | [6] |
| Brevinin-1GHc | Analogue of -1GHa (central Rana-box) | ~20% hemolysis at 128 µM | Horse | [6] |
| Brevinin-1GHd | Hylarana guentheri | 13% hemolysis at 64 µM | Horse | [3] |
| Brevinin-1pl | Synthetic | >20% hemolysis at ~32 µM | Horse | [7] |
| Brevinin-1pl-3H | Histidine substitution analogue | Low hemolysis at 16 µM | Horse | [7] |
| Brevinin-1E | Rana esculenta | High (unspecified value) | Not specified | [4] |
| Modified Brevinin-1E | Central Rana-box | Considerably reduced activity vs. native | Not specified | [4] |
| Brevinin-2R | Rana ridibunda | <2.5% hemolysis up to 200 µg/ml | Not specified | [4] |
Note: Direct comparison of percentage hemolysis should be approached with caution, as experimental conditions may vary between studies.
Structural modifications have shown considerable success in mitigating hemolytic activity. For instance, removing the C-terminal "Rana-box" in Brevinin-1GHb eliminated hemolytic effects, though it also reduced antimicrobial activity.[6] Similarly, replacing cysteine residues in Brevinin-1BYa to create a linear analogue resulted in an eight-fold reduction in hemolysis while retaining high potency against Gram-positive bacteria.[5] Transposing the Rana-box from the C-terminal to a central position in Brevinin-1E and Brevinin-1GHc also led to a significant decrease in hemolytic activity.[4][6]
Experimental Protocol: Hemolytic Assay
The following is a generalized protocol for determining the hemolytic activity of antimicrobial peptides, based on methodologies commonly cited in the literature.[8][9][10] This assay quantifies the ability of a peptide to lyse red blood cells (RBCs) by measuring the release of hemoglobin.
Materials:
-
Freshly obtained erythrocytes (e.g., human or horse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antimicrobial peptide stock solutions of known concentration
-
Positive control: 0.1-1% Triton X-100 in PBS
-
Negative control: PBS
-
Microcentrifuge tubes
-
Spectrophotometer (for measuring absorbance at ~570 nm)
Procedure:
-
Preparation of Red Blood Cells:
-
Centrifuge whole blood to pellet the RBCs.
-
Wash the RBC pellet several times with sterile PBS, centrifuging and discarding the supernatant after each wash, until the supernatant is clear.
-
Resuspend the final RBC pellet in PBS to create a working suspension (e.g., a 2-8% v/v solution).[10]
-
-
Assay Setup:
-
Prepare serial dilutions of the antimicrobial peptide in PBS in microcentrifuge tubes.
-
Add a fixed volume of the RBC suspension to each tube containing the peptide dilutions, the positive control, and the negative control.
-
-
Incubation:
-
Incubate the samples at 37°C for a specified time, typically 1 hour, with gentle agitation.[10]
-
-
Measurement:
-
Centrifuge the tubes to pellet any intact RBCs and debris.
-
Carefully transfer the supernatant, which contains the released hemoglobin, to a new microplate or cuvette.
-
Measure the absorbance of the supernatant at a wavelength of approximately 570 nm using a spectrophotometer.[10]
-
-
Calculation of Hemolysis:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the standardized hemolytic assay workflow.
Caption: Workflow for quantifying peptide-induced hemolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The first this compound antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 3. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived this compound type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brevinin-1BYa: a naturally occurring peptide from frog skin with broad-spectrum antibacterial and antifungal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Brevinin-1: A Potent Anti-Biofilm Agent for a New Era of Antimicrobial Therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Brevinin-1's Anti-Biofilm Efficacy
The rise of antibiotic-resistant bacteria, particularly their ability to form resilient biofilm communities, presents a formidable challenge to modern medicine. Biofilms, complex structures of bacteria encased in a self-produced matrix, can be up to 1,000 times more resistant to conventional antibiotics. This guide provides a comprehensive overview of the anti-biofilm properties of this compound, a promising antimicrobial peptide (AMP), and compares its efficacy with other antimicrobial agents. While direct validation of this compound in a flow cell system is not yet extensively published, this guide synthesizes existing data and provides a detailed protocol for such an evaluation, offering a roadmap for future research.
Comparative Anti-Biofilm Activity: this compound and Select Antimicrobials
The following table summarizes the anti-biofilm activity of various this compound peptides and other antimicrobial agents against common biofilm-forming pathogens. It is important to note that the data for this compound peptides are derived from static biofilm assays (microtiter plate methods), as flow cell system data is not currently available in published literature. These values provide a crucial baseline for understanding the potential of this compound in more dynamic systems.
| Antimicrobial Agent | Organism | Minimum Biofilm Inhibitory Concentration (MBIC) (µM) | Minimum Biofilm Eradication Concentration (MBEC) (µM) | Data Source Type |
| Brevinin-1GHa | Staphylococcus aureus | 4 | 16 | Static Assay |
| Escherichia coli | 32 | 64 | Static Assay | |
| Candida albicans | 2 | 8 | Static Assay | |
| Brevinin-1OS & Analogs | Staphylococcus aureus | - | Effective | Static Assay |
| Methicillin-resistant S. aureus (MRSA) | - | Effective | Static Assay | |
| Brevinin-1BW | Staphylococcus aureus | Inhibits formation from 0.5x MIC | Eradicates from 0.5x MIC | Static Assay |
| Brevinin-1GHd | Staphylococcus aureus | - | Effective | Static Assay |
| Methicillin-resistant S. aureus (MRSA) | - | Effective | Static Assay | |
| Melimine (AMP) | Pseudomonas aeruginosa | >75% reduction at 1x MIC | - | Static Assay |
| Mel4 (AMP) | Pseudomonas aeruginosa | >75% reduction at 1x MIC | - | Static Assay |
| Ciprofloxacin | Pseudomonas aeruginosa (Resistant) | Ineffective at 4x MIC | - | Static Assay |
| LL-37 (AMP) | Pseudomonas aeruginosa | 80% inhibition at 16 µg/mL | Reduces thickness at 4 µg/mL | Static Assay |
| P128 (Bactericidal Protein) | Staphylococcus aureus | Potent activity | Potent activity | Static Assay |
Visualizing the Experimental Workflow
A critical step in validating this compound's efficacy is the use of a flow cell system, which mimics the dynamic conditions of physiological environments where biofilms thrive. The following diagram illustrates a standard workflow for such an experiment.
Caption: Experimental workflow for validating this compound's anti-biofilm activity in a flow cell system.
Detailed Experimental Protocol: Flow Cell Biofilm Assay
This protocol outlines the methodology for assessing the anti-biofilm activity of this compound against a bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) using a flow cell system.
1. Materials and Reagents:
-
Flow cell system (including peristaltic pump, silicone tubing, bubble traps, and flow cell chambers with a glass coverslip viewing surface)
-
Sterile growth medium appropriate for the test organism (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani broth for P. aeruginosa)
-
Overnight culture of the test bacterial strain
-
This compound peptide stock solution of known concentration
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescent stains for biofilm visualization (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit)
-
Confocal Laser Scanning Microscope (CLSM)
2. Assembly and Sterilization of the Flow Cell System:
-
Assemble the flow cell system according to the manufacturer's instructions. This typically involves connecting the medium reservoir, peristaltic pump, bubble traps, flow cell, and waste container with silicone tubing.
-
Sterilize all components of the system that will come into contact with the growth medium and bacteria. Tubing and the flow cell can often be autoclaved. Alternatively, the system can be sterilized by pumping a 70% ethanol solution through it for at least 30 minutes, followed by a thorough flush with sterile distilled water and then the sterile growth medium.
3. Inoculation and Biofilm Formation:
-
Grow an overnight culture of the test bacterium in the appropriate broth at 37°C with agitation.
-
Dilute the overnight culture in fresh medium to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Stop the media flow in the system and inoculate each channel of the flow cell with the diluted bacterial culture using a sterile syringe.
-
Allow the bacteria to attach to the glass coverslip surface for a defined period (e.g., 1-2 hours) without flow.
-
After the attachment phase, initiate a continuous flow of fresh, sterile growth medium through the system at a low flow rate (e.g., 0.2-0.5 mL/min).
-
Incubate the system at 37°C for 24 to 72 hours to allow for the development of a mature biofilm.
4. This compound Treatment:
-
Prepare different concentrations of this compound in the sterile growth medium. Include a no-peptide control.
-
Switch the medium source from the growth medium reservoir to the this compound containing medium.
-
Continue the flow for a predetermined treatment period (e.g., 24 hours).
5. Biofilm Staining and Visualization:
-
After the treatment period, stop the flow and gently rinse the biofilm by introducing sterile PBS into the flow cell channels to remove planktonic cells and residual peptide.
-
Introduce the fluorescent staining solution (e.g., LIVE/DEAD stain) into the channels and incubate in the dark for the recommended time (typically 15-30 minutes).
-
Gently flush the channels with PBS to remove excess stain.
6. Image Acquisition and Analysis:
-
Mount the flow cell on the stage of a confocal laser scanning microscope.
-
Acquire a series of z-stack images from multiple positions within each channel for all treatment conditions.
-
Analyze the acquired images using appropriate software (e.g., ImageJ with Biofilm analysis plugins). Quantify key biofilm parameters such as total biomass, average thickness, surface area coverage, and the ratio of live to dead cells.
7. Data Interpretation:
-
Compare the quantified biofilm parameters from the this compound treated groups with the untreated control group.
-
A significant reduction in biomass, thickness, and an increase in the proportion of dead cells in the this compound treated biofilms would validate its anti-biofilm activity under dynamic flow conditions.
Conclusion and Future Directions
The available data from static assays strongly suggest that this compound and its analogs possess significant anti-biofilm capabilities against a range of clinically relevant pathogens. The next crucial step is the validation of these findings in dynamic models, such as the flow cell system detailed in this guide. Such studies will provide a more accurate representation of this compound's potential in clinical applications where fluid dynamics play a critical role, such as in catheter-associated infections or cystic fibrosis lung infections. Further research should also focus on elucidating the precise mechanisms by which this compound disrupts biofilms, which could involve targeting the extracellular matrix, interfering with quorum sensing, or directly killing persister cells within the biofilm. The development of this compound and other AMPs as anti-biofilm agents holds immense promise for overcoming the challenges of antibiotic resistance and improving patient outcomes in a variety of infectious diseases.
Cross-Validation of Brevinin-1 MIC Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide Brevinin-1 and its variants across a spectrum of bacterial strains. The data herein is compiled from multiple studies to offer a cross-validation perspective on its efficacy.
This compound, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin secretions, has demonstrated broad-spectrum activity against a range of pathogens.[1][2][3][4][5] These peptides are typically cationic and amphipathic, enabling them to interact with and disrupt bacterial cell membranes, which is believed to be their primary mechanism of action.[6][7][8] This guide synthesizes MIC data from various published studies to provide a comprehensive overview of this compound's antimicrobial potency.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values of different this compound peptides against various Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. This data allows for a comparative assessment of the peptide's activity spectrum and potency.
Table 1: MIC of this compound Peptides Against Gram-Positive Bacteria (µM)
| Peptide/Analog | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Enterococcus faecalis |
| Brevinin-1GHd | 2[2] | 4[2] | - |
| Brevinin-1GHa | - | - | - |
| Brevinin-1OS | - | - | - |
| Brevinin-1BW | 6.25 (µg/mL)[6][8] | 6.25 (µg/mL)[6][8] | 3.125 (µg/mL)[6][8] |
| Brevinin-1pl-3H | - | 4[5] | - |
| Brevinin-1pl-5R | - | - | 2[5] |
Table 2: MIC of this compound Peptides Against Gram-Negative Bacteria (µM)
| Peptide/Analog | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Brevinin-1GHd | 8[2] | 32[2] | - |
| Brevinin-1GHa | - | - | - |
| Brevinin-1OS | >128 | - | - |
| Brevinin-1BW | ≥100 (µg/mL)[6][8] | - | - |
| Brevinin-1pl-6K | 4[5] | - | - |
Table 3: MIC of this compound Peptides Against Fungi (µM)
| Peptide/Analog | Candida albicans |
| Brevinin-1GHd | 4[2] |
| Brevinin-1GHa | - |
| Brevinin-1OS | 16 |
Note: MIC values are presented in µM unless otherwise specified. Conversion from µg/mL to µM requires the molecular weight of the specific peptide and was not available for all cited sources.
Experimental Protocols
The determination of MIC is a critical step in assessing the antimicrobial efficacy of a compound. The most commonly cited method in the reviewed literature is the broth microdilution method.
Broth Microdilution MIC Assay
This method involves preparing a series of two-fold dilutions of the antimicrobial peptide in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. The plates are incubated under appropriate conditions (e.g., temperature, time). The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Mechanism of Action: Bacterial Membrane Disruption
This compound peptides exert their antimicrobial effect primarily by targeting and disrupting the bacterial cell membrane.[6][7][8] This interaction is facilitated by the peptide's cationic nature, which promotes binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial electrostatic interaction, the amphipathic structure of the peptide allows it to insert into and permeabilize the lipid bilayer, leading to leakage of cellular contents and ultimately cell death.[1]
Visualizing the Experimental Workflow and Mechanism
To further clarify the processes discussed, the following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of this compound.
References
- 1. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel this compound Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Brevinin-1 and Its Synthetic Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Brevinin-1 and its synthetic analogues. It summarizes key performance data, details experimental methodologies, and visualizes structure-activity relationships and relevant signaling pathways.
This compound, a member of the extensive family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, has garnered significant interest for its broad-spectrum antimicrobial activity. Typically composed of 24 amino acids, this compound peptides are characterized by a C-terminal cyclic heptapeptide domain known as the "Rana box," formed by a disulfide bridge.[1] These peptides are cationic and adopt an amphipathic α-helical structure in membrane-like environments, a key feature for their mechanism of action which primarily involves disrupting the integrity of microbial cell membranes.[2][3] However, the therapeutic potential of native this compound is often hampered by its high hemolytic activity and cytotoxicity.[4][5] This has spurred the development of numerous synthetic analogues aimed at enhancing antimicrobial potency while minimizing adverse effects. This guide presents a comparative study of this compound and its analogues, focusing on their biological activities and the structural modifications that influence their function.
Data Presentation: Performance Metrics of this compound and Analogues
The therapeutic efficacy of this compound and its analogues is evaluated based on their antimicrobial activity against a range of pathogens, and their toxicity towards host cells, primarily assessed by hemolytic and cytotoxic assays. The data presented in the following tables are a synthesis of findings from multiple studies.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
| Peptide/Analogue | Target Organism | MIC (µM) | Reference |
| Brevinin-1E | E. coli | 6.25 | [6] |
| S. aureus | 3.12 | [6] | |
| Brevinin-1GHa | S. aureus | 4 | [1] |
| E. coli | 8 | [1] | |
| C. albicans | 2 | [1] | |
| Brevinin-1GHb (no Rana box) | S. aureus | 512 | [1] |
| Brevinin-1GHc (central Rana box) | S. aureus | 64 | [1] |
| Brevinin-1OS | S. aureus | 4.1 | [4] |
| E. coli | 65.5 | [4] | |
| C. albicans | 4.1 | [4] | |
| OSf (analogue of Brevinin-1OS) | S. aureus | 8.6 | [4] |
| E. coli | 17.2 | [4] | |
| C. albicans | 8.6 | [4] | |
| Brevinin-1pl | MRSA | 2 | [5] |
| E. coli | 4 | [5] | |
| Brevinin-1pl-3H (Histidine sub.) | MRSA | 4 | [5] |
Table 1: Comparative Antimicrobial Activity (MIC) of this compound and its Analogues.
Hemolytic and Cytotoxic Activity
A crucial aspect of developing AMPs for clinical use is to ensure they are selective for microbial cells over host cells. Hemolytic activity (HC50, the concentration causing 50% hemolysis of red blood cells) and cytotoxicity (IC50, the concentration causing 50% inhibition of cell growth) are critical parameters for assessing this selectivity.
| Peptide/Analogue | Hemolytic Activity (HC50, µM) | Cytotoxicity (IC50, µM) against Cancer Cells | Reference |
| Brevinin-1E | 12.5 | Not Reported | [6] |
| Brevinin-1GHa | ~16 (20% hemolysis) | Not Reported | [1] |
| Brevinin-1GHb (no Rana box) | >256 | Not Reported | [1] |
| Brevinin-1GHc (central Rana box) | 128 | Not Reported | [1] |
| Brevinin-1OS | 5.5 | Not Reported | [4] |
| OSf (analogue of Brevinin-1OS) | >137.4 | Not Reported | [4] |
| Brevinin-1pl | ~32 | H838: >10, MCF-7: >10 | [5] |
| Brevinin-1pl-3H (Histidine sub.) | >64 | H838: >10, MCF-7: >100 | [5] |
| Brevinin-1RL1 | >100 | HCT116: ~7.5, A549: ~10 | [3] |
| This compound E8.13 | Not Reported | A549: 31.6, HCT116: 9.2 | [7] |
Table 2: Comparative Hemolytic and Cytotoxic Activities of this compound and its Analogues.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its synthetic analogues.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.
-
Preparation of Bacterial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL.[1]
-
Peptide Dilution: The peptides are serially diluted in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.[5]
-
Inoculation and Incubation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no peptide) and a negative control (broth medium only). The plate is then incubated at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[5]
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs).
-
Preparation of Red Blood Cells: Freshly drawn red blood cells (often from horse or human) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of approximately 1-2% (v/v).[1][8]
-
Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.[8]
-
Controls: A negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like Triton X-100) are included.[8]
-
Incubation and Measurement: The plate is incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet the intact RBCs.[8]
-
Data Analysis: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The percentage of hemolysis is calculated relative to the positive control.[8]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cell lines (e.g., cancer cell lines or normal cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[7][9]
-
Peptide Treatment: The cells are then treated with various concentrations of the peptides and incubated for a defined period (e.g., 24-48 hours).[7]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value is calculated.[7]
Membrane Permeabilization Assay (SYTOX Green Assay)
This assay assesses the ability of peptides to disrupt the integrity of bacterial cell membranes.
-
Bacterial Suspension: Bacteria are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.
-
SYTOX Green Addition: The fluorescent dye SYTOX Green, which can only enter cells with compromised membranes, is added to the bacterial suspension.[2]
-
Peptide Treatment: The peptide is then added to the suspension at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to intracellular nucleic acids.[2]
Mandatory Visualization
The following diagrams illustrate key aspects of the comparative study of this compound and its analogues.
References
- 1. goldbio.com [goldbio.com]
- 2. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. protocols.io [protocols.io]
- 7. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
The "Rana Box" in Brevinin-1: An Essential Motif or a Modulatory Domain?
A comparative analysis of the structure-activity relationship of the Brevinin-1 family of antimicrobial peptides (AMPs) reveals a complex and sometimes contradictory role for its C-terminal "Rana box" domain. This guide synthesizes experimental data to provide a clearer understanding of when and how this conserved motif influences the peptide's biological activity, offering a valuable resource for researchers in antimicrobial and anticancer peptide development.
The this compound Family and the Conserved "Rana Box"
This compound peptides are a prominent family of AMPs isolated from the skin secretions of frogs, particularly from the Rana genus.[1][2] They are characterized by a length of approximately 24 amino acid residues and typically adopt an amphipathic α-helical secondary structure.[2] A key feature of most this compound peptides is the C-terminal heptapeptide ring known as the "Rana box".[1][2] This motif is formed by a disulfide bond between two cysteine residues, creating a loop that often contains a cationic residue like lysine (Cys-(Xaa)4/5-Lys-Cys).[1][3][4]
The primary mechanism of action for this compound peptides involves the disruption of microbial membrane integrity, leading to cell lysis.[1] The positively charged residues are thought to facilitate initial electrostatic interactions with the negatively charged components of bacterial or cancer cell membranes, while the hydrophobic face of the α-helix inserts into the lipid bilayer.[5][6] The role of the Rana box in this process has been a subject of considerable investigation and debate.
Evidence Supporting the Essential Role of the Rana Box
Several studies have demonstrated that the Rana box is critical for the biological potency of certain this compound peptides. Removal or reduction of the disulfide bridge in these cases leads to a significant loss of antimicrobial or anticancer activity. For instance, the antitumor activity of Brevinin-1RL1 was reportedly lost when the Rana box structure was removed, suggesting it is essential for maintaining the peptide's biological potency.[7] Similarly, deleting the Rana Box from brevinin-1OS resulted in its derivative, Osa, completely losing its antimicrobial activity at the concentrations tested.[5] This evidence suggests that for some this compound family members, the cyclic C-terminus is indispensable for a proper structural conformation required for target cell interaction and disruption.
Caption: Proposed mechanism where the Rana box is essential for activity.
Quantitative Data Supporting the Essential Role of the Rana Box
| Peptide | Modification | Target Organism/Cell | MIC/IC50 (Wild-Type) | MIC/IC50 (Modified) | Reference |
| Brevinin-1RL1 | Removal of "Rana box" | HCT116 Cancer Cells | ~6 µM | Activity Lost | [7] |
| Brevinin-1OS | Deletion of "Rana box" | S. aureus | 16 µM | > 512 µM | [5] |
Evidence Questioning the Indispensable Role of the Rana Box
Conversely, a growing body of research indicates that the Rana box is not universally essential for this compound activity. In several cases, its removal does not diminish, and can even enhance, antimicrobial efficacy while reducing unwanted hemolytic activity.[3][7] For example, studies on Brevinin-2GUb showed that the Rana box is not an indispensable motif for its bioactivity and that removing it can even improve antimicrobial properties.[3] Similarly, modifying a nigrocin peptide by removing the Rana box and amidating the C-terminus resulted in a shorter peptide with significantly increased potency against several microbes, including drug-resistant strains.[8][9] These findings suggest that for many peptides, the N-terminal α-helical domain is the primary determinant of activity.
Caption: Mechanism where the N-terminus dictates activity.
Quantitative Data Questioning the Essential Role of the Rana Box
| Peptide | Modification | Target Organism | MIC (Wild-Type) | MIC (Modified) | Reference |
| Brevinin-2GUb | Removal of "Rana box" & C-terminal amidation | E. coli | 128 µM | 64 µM | [3] |
| Nigrocin-HL | Removal of "Rana box" | S. aureus | 32 mg/L | 32 mg/L | [8] |
| Nigrocin-HL | Replace "Rana box" with amidated Phenylalanine | MRSA | >512 mg/L | 16 mg/L | [8][9] |
| Palustrin-2LTb | Removal of "Rana box" (Fragment 3) | S. aureus | 16 µM | 4 µM | [10] |
Comparison with Engineered Alternatives
The conflicting roles of the Rana box have led to peptide engineering strategies aimed at optimizing this compound activity. A common approach involves truncating the peptide to remove the C-terminal ring and amidating the new C-terminus, a modification known to enhance peptide stability and activity.[3] Another successful strategy involves replacing the entire Rana box with a single amino acid, such as an amidated phenylalanine, which has been shown to broaden the antimicrobial spectrum to include drug-resistant bacteria like MRSA.[8][9]
Caption: Workflow for engineering this compound analogues.
These modifications often result in peptides with improved therapeutic indices—that is, a higher potency against target cells and lower toxicity against host cells (e.g., red blood cells).
Performance of Native vs. Engineered Peptides
| Peptide | Modification | Advantage of Modification | Disadvantage of Modification | Reference |
| Brevinin-2GHk | Lack of "Rana box" | Improved antimicrobial activity | Not specified | [3] |
| Nigrocin-HLM | Replaced "Rana box" with amidated Phe | Potent against MRSA, reduced hemolytic and cytotoxic activities | Not specified | [8][9] |
| Palustrin-2LTb | Removal of "Rana box" | Decreased hemolysis, improved selectivity | Loss of activity with further truncation | [10] |
Conclusion
The role of the Rana box in this compound activity is not absolute but appears to be highly dependent on the specific peptide sequence and the biological context. While it is indispensable for the function of some this compound peptides, for others it is non-essential and its removal or replacement can lead to analogues with superior therapeutic properties. The N-terminal domain often contains the core active region, and modifications to the C-terminus serve to modulate this activity, impacting potency, spectrum, and toxicity. Therefore, a case-by-case experimental approach is crucial in the development of this compound-based therapeutics, with the Rana box serving as a key target for rational peptide design and optimization.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC): A standard broth microdilution method is used.[2] Briefly, microorganisms are incubated in a suitable broth medium (e.g., Mueller-Hinton Broth) for 16-18 hours.[2] A bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 CFU/mL. The peptide is serially diluted in a 96-well plate. An equal volume of the bacterial suspension is added to each well and the plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[2][6]
Hemolysis Assay: The hemolytic activity of peptides is assessed using fresh red blood cells (e.g., horse or human).[2][7] The red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 2% v/v). The peptide solutions at various concentrations are incubated with the red blood cell suspension for a specified time (e.g., 30-60 minutes) at 37°C.[7] The samples are then centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.[7] A sample with 1% Triton X-100 is used as a positive control (100% hemolysis) and PBS as a negative control.
Cytotoxicity (MTT) Assay: The anti-proliferative activity of peptides against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][11] Cells are seeded in 96-well plates and incubated for 24 hours. Various concentrations of the peptide are then added to the wells, and the plates are incubated for another 24-48 hours. MTT solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at 570 nm. The IC50 value, the concentration of peptide required to inhibit the growth of 50% of the cells, is then calculated.[2][11]
Anti-biofilm Assays (MBIC and MBEC): Minimum Biofilm Inhibitory Concentration (MBIC) is determined by incubating a bacterial culture (5 x 10^5 CFU/mL) with various peptide concentrations for 24 hours.[6][12] Minimum Biofilm Eradication Concentration (MBEC) is determined by first allowing a mature biofilm to form in a 96-well plate (48 hours incubation), then treating the established biofilm with various peptide concentrations for 24 hours.[6][12] For both assays, after incubation and washing, the remaining biofilm is stained with crystal violet. The stain is then dissolved (e.g., with acetic acid) and the absorbance is read at 595 nm to quantify the biofilm mass.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri [mdpi.com]
- 4. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification Targeting the "Rana Box" Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the active core of a novel antimicrobial peptide, palustrin-2LTb, from the Kuatun frog, Hylarana latouchii, using a bioinformatics-directed approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
